10-Methyltetracosanoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H84N7O17P3S |
|---|---|
Peso molecular |
1132.2 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyltetracosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-34(2)24-21-18-15-16-19-22-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h32-35,39-41,45,56-57H,5-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61) |
Clave InChI |
IEXLTKJUOPRUCP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 10-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 10-Methyltetracosanoyl-CoA, a long-chain branched acyl-CoA. Due to the absence of a single, established protocol in the current literature for this specific molecule, this guide outlines a robust, two-stage synthesis strategy. This strategy combines established principles of organic chemistry for the synthesis of the precursor fatty acid, 10-methyltetracosanoic acid, with well-documented enzymatic methods for its final activation to the CoA thioester.
The methodologies presented are based on analogous syntheses of other branched-chain fatty acids and the general enzymatic activation of long-chain fatty acids. This document is intended to serve as a foundational resource for researchers seeking to produce this compound for applications in metabolic research, drug development, and the study of lipid signaling pathways.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed as a two-stage process. The first stage involves the chemical synthesis of the precursor fatty acid, 10-methyltetracosanoic acid. The second stage is the enzymatic activation of this fatty acid to its corresponding Coenzyme A thioester.
Caption: Overall two-stage workflow for the synthesis of this compound.
Stage 1: Chemical Synthesis of 10-Methyltetracosanoic Acid
The chemical synthesis of 10-methyltetracosanoic acid can be achieved through a convergent approach, similar to the synthesis of tuberculostearic acid (10-methyloctadecanoic acid)[1]. This strategy involves the synthesis of two key fragments that are then coupled to form the carbon backbone of the target molecule.
Proposed Synthetic Scheme
The proposed pathway involves the synthesis of a C10 branched alkyl iodide and a C14 protected hydroxy-alkyne. These two fragments are then coupled, followed by hydrogenation of the triple bond and oxidation of the terminal alcohol to a carboxylic acid.
Caption: Proposed chemical synthesis pathway for 10-methyltetracosanoic acid.
Experimental Protocols (Illustrative)
The following protocols are illustrative and would require optimization for yield and purity.
Protocol 2.2.1: Synthesis of 1-Iodo-2-methyldecane (Fragment A)
-
Wittig Reaction: To a suspension of 1-carboethoxyethylidenetriphenylphosphorane in dry THF, add a solution of octanal. Stir the reaction mixture at room temperature overnight. Quench with water and extract with diethyl ether. Purify by column chromatography to yield ethyl 2-methyl-2-decenoate.
-
Reduction: Add the unsaturated ester dropwise to a suspension of LiAlH4 in dry diethyl ether at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 4 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate. Purify the residue to obtain 2-methyl-2-decen-1-ol.
-
Hydrogenation: Dissolve the allylic alcohol in ethanol (B145695) and hydrogenate over 10% Pd/C at atmospheric pressure until hydrogen uptake ceases. Filter and concentrate to yield 2-methyldecan-1-ol.
-
Iodination: To a solution of 2-methyldecan-1-ol and triphenylphosphine (B44618) in dichloromethane (B109758), add iodine portion-wise. Stir for 3 hours at room temperature. Wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution. Dry the organic layer and concentrate. Purify by column chromatography to yield 1-iodo-2-methyldecane.
Protocol 2.2.2: Synthesis of a C14 Protected Alkyne (Fragment B Precursor)
-
Monoprotection of 1,12-Dodecanediol: Dissolve 1,12-dodecanediol in dichloromethane with imidazole. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) dropwise at 0°C. Stir overnight at room temperature. Purify by column chromatography to isolate the mono-protected diol.
-
Oxidation: To a solution of the mono-protected diol in dichloromethane, add pyridinium (B92312) chlorochromate (PCC). Stir for 2 hours. Dilute with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate to yield the corresponding aldehyde.
-
Alkynylation: To a solution of ethynylmagnesium bromide in THF, add the aldehyde dropwise at 0°C. Stir for 2 hours. Quench with saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether. Dry, concentrate, and purify to obtain the C14 protected alkyne alcohol.
Protocol 2.2.3: Coupling and Final Synthesis
-
Coupling: Dissolve the C14 protected alkyne alcohol in dry THF and cool to -78°C. Add n-butyllithium dropwise and stir for 30 minutes. Add a solution of 1-iodo-2-methyldecane (Fragment A) in HMPA. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with diethyl ether. Purify the crude product.
-
Hydrogenation: Dissolve the coupled product in ethanol and hydrogenate over 10% Pd/C.
-
Deprotection: Dissolve the hydrogenated product in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF). Stir for 2 hours. Concentrate and purify to yield 10-methyltetracosanol.
-
Oxidation: Dissolve 10-methyltetracosanol in acetone (B3395972) and cool to 0°C. Add Jones reagent dropwise until an orange color persists. Stir for 1 hour. Quench with isopropanol. Extract the product into diethyl ether. Wash, dry, and concentrate to yield 10-methyltetracosanoic acid.
Illustrative Quantitative Data
The following table presents hypothetical quantitative data for the synthesis of 10-methyltetracosanoic acid, assuming successful optimization of each step.
| Step | Starting Material | Moles (mol) | Product | Moles (mol) | Yield (%) |
| Fragment A | |||||
| Wittig Reaction | Octanal | 0.10 | Ethyl 2-methyl-2-decenoate | 0.08 | 80 |
| Reduction & H2 | Ethyl 2-methyl-2-decenoate | 0.08 | 2-Methyldecan-1-ol | 0.07 | 88 |
| Iodination | 2-Methyldecan-1-ol | 0.07 | 1-Iodo-2-methyldecane | 0.06 | 85 |
| Fragment B | |||||
| Monoprotection | 1,12-Dodecanediol | 0.10 | Mono-TBDMS-diol | 0.05 | 50 |
| Oxidation & Alkynylation | Mono-TBDMS-diol | 0.05 | C14 Alkyne Alcohol | 0.04 | 80 |
| Coupling & Final | |||||
| Coupling | C14 Alkyne Alcohol | 0.04 | Coupled Product | 0.028 | 70 |
| Final Steps | Coupled Product | 0.028 | 10-Methyltetracosanoic Acid | 0.022 | 80 |
| Overall | Octanal / Dodecanediol | - | 10-Methyltetracosanoic Acid | - | ~10-15 |
Stage 2: Enzymatic Synthesis of this compound
The final step in the synthesis is the activation of 10-methyltetracosanoic acid to its CoA thioester. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[2][3][4] These enzymes utilize ATP and Coenzyme A to perform the activation.[5]
Reaction Mechanism
The enzymatic reaction proceeds in two steps:
-
Adenylation: The fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi).[5]
-
Thioesterification: The acyl group is then transferred from AMP to the thiol group of Coenzyme A, forming the final acyl-CoA product and releasing AMP.[5]
Caption: Enzymatic activation of 10-methyltetracosanoic acid to its CoA thioester.
Experimental Protocol (Illustrative)
This protocol is a general method and may require optimization depending on the specific ACSL isozyme used.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
ATP (e.g., 10 mM)
-
MgCl2 (e.g., 10 mM)
-
Coenzyme A (e.g., 1 mM)
-
Dithiothreitol (DTT) (e.g., 2 mM)
-
Triton X-100 (e.g., 0.01%) to solubilize the fatty acid
-
-
Substrate Addition: Add 10-methyltetracosanoic acid (e.g., from a stock solution in ethanol) to a final concentration of 50-100 µM.
-
Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., ACSL1). The amount of enzyme will depend on its specific activity and should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 2 M formic acid) or by heat inactivation.
-
Analysis and Purification: The formation of this compound can be monitored and the product purified using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Illustrative Quantitative Data
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 10 | 100 mM |
| ATP | 100 mM | 10 | 10 mM |
| MgCl2 | 100 mM | 10 | 10 mM |
| Coenzyme A | 10 mM | 10 | 1 mM |
| DTT | 100 mM | 2 | 2 mM |
| 10-Methyltetracosanoic Acid | 1 mM | 10 | 100 µM |
| ACSL1 Enzyme | 1 mg/mL | 5 | 5 µg |
| H2O | - | 43 | - |
| Total Volume | - | 100 µL | - |
Conclusion
This technical guide outlines a feasible and detailed synthetic strategy for the production of this compound. By employing a convergent chemical synthesis for the precursor fatty acid followed by a well-established enzymatic activation, researchers can access this important molecule for a variety of scientific applications. The provided protocols and diagrams serve as a starting point for the practical implementation of this synthesis, which will require standard laboratory optimization and validation.
References
- 1. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
The Biosynthetic Pathway of 10-Methyltetracosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of very-long-chain fatty acids (VLCFAs) with methyl branches is a hallmark of mycobacteria, including the pathogenic species Mycobacterium tuberculosis. These lipids, such as the mycocerosic acids, are integral components of the mycobacterial cell envelope and are crucial for its impermeability and contribute significantly to the virulence of the organism. While the term "10-Methyltetracosanoyl-CoA" is not extensively characterized in existing literature, its structure suggests it is a C25 methylated fatty acyl-CoA, likely synthesized via a pathway analogous to that of the well-documented mycocerosic acids. This technical guide will detail the core biosynthetic pathway, drawing heavily on the established mechanisms for mycocerosic acid synthesis in Mycobacterium tuberculosis as the primary model. The enzymes, substrates, and regulatory steps involved represent potential targets for the development of novel anti-tubercular therapeutics.
Core Biosynthetic Pathway: Mycocerosic Acid Synthase (Mas)
The synthesis of multi-methyl-branched fatty acids is catalyzed by a large, multifunctional enzyme known as Mycocerosic Acid Synthase (Mas). Mas is a type I iterative polyketide synthase (PKS) that elongates a pre-existing long-chain fatty acyl-CoA primer using methylmalonyl-CoA as the two-carbon (plus a methyl group) extender unit.[1][2]
The overall reaction catalyzed by Mas can be summarized as:
Long-chain acyl-CoA + n Methylmalonyl-CoA + 2n NADPH + 2n H⁺ → Multi-methyl-branched acyl-protein + n CoA + n CO₂ + 2n NADP⁺[3]
The final multi-methyl-branched acyl chain is then typically transferred to other molecules, such as phthiocerol, to form virulence-associated lipids like phthiocerol dimycocerosates (PDIMs).
Key Enzymatic Steps:
-
Primer Activation: The pathway begins with a long-chain fatty acid (e.g., hexadecanoyl-CoA, C16-CoA), which is a product of the Fatty Acid Synthase I (FAS-I) system. This fatty acyl-CoA is activated and loaded onto the Mas enzyme. The enzyme FadD28, an acyl-CoA synthase, is implicated in this activation step, preparing the acyl chain for transfer to the synthase.
-
Loading and Iterative Elongation: The activated acyl primer is loaded onto the acyl carrier protein (ACP) domain of Mas. The elongation cycle then proceeds iteratively, with each cycle adding a methyl-malonyl group and resulting in a three-carbon extension (which becomes a two-carbon extension of the main chain plus a methyl branch) of the acyl chain. The key domains within the Mas protein catalyze the following sequence of reactions in each cycle:
-
Acyltransferase (AT): Selects and loads the methylmalonyl-CoA extender unit onto the ACP domain.
-
β-Ketoacyl Synthase (KS): Catalyzes the Claisen condensation between the growing acyl chain (attached to the KS domain) and the methylmalonyl-ACP. This reaction results in the elongation of the chain by two carbons and the introduction of a methyl group at the α-position and a keto group at the β-position, with the release of CO₂.
-
β-Ketoacyl Reductase (KR): Reduces the β-keto group to a hydroxyl group using NADPH as the reducing agent.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.
-
Enoyl Reductase (ER): Reduces the double bond using NADPH, resulting in a fully saturated, methyl-branched acyl chain.
-
-
Product Transfer: After several iterative cycles, the final multi-methyl-branched fatty acid, such as a 10-methyltetracosanoic acid, is produced. This fatty acid is then transferred from the Mas ACP domain to an acceptor molecule. The acyltransferase PapA5 is responsible for transferring the mycocerosic acid moiety to phthiocerol, forming the final PDIM lipid complex.[4]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is an intricate process involving multiple enzymes and substrates. The following diagram illustrates the logical workflow from precursor molecules to the final acylated product.
Quantitative Data
Quantitative kinetic data for mycocerosic acid synthase (Mas) is limited. The available information focuses on the enzyme's substrate preference for the acyl-CoA primer and its specificity for methylmalonyl-CoA as the extender unit. The enzyme has been shown to elongate n-C6 to n-C20 CoA esters.[1]
| Enzyme | Substrate(s) | Parameter | Value | Organism |
| Mycocerosic Acid Synthase (Mas) | n-Fatty Acyl-CoA (C6 to C20) | Primer Specificity | Elongates C6-C20 acyl-CoAs | M. tuberculosis var. bovis BCG[1] |
| Mycocerosic Acid Synthase (Mas) | Methylmalonyl-CoA | Extender Unit Specificity | Specific for methylmalonyl-CoA; does not incorporate malonyl-CoA | M. tuberculosis var. bovis BCG[1] |
| Mycocerosic Acid Synthase (Mas) | NADPH | Cofactor | Required for reductive steps | M. tuberculosis var. bovis BCG[1] |
Experimental Protocols
Purification of Mycocerosic Acid Synthase (Mas) from Mycobacterium
This protocol is based on the methodology described for the purification of Mas from Mycobacterium tuberculosis var. bovis BCG.[1]
Objective: To purify Mycocerosic Acid Synthase to homogeneity.
Materials:
-
M. tuberculosis var. bovis BCG cell paste
-
Buffer A: 50 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 10 mM 2-mercaptoethanol
-
Buffer B: Buffer A containing 1 M NaCl
-
DEAE-Sephacel column
-
Sephacryl S-300 column
-
Blue-Sepharose CL-6B column
-
Hydroxylapatite column
-
Bradford reagent for protein quantification
-
SDS-PAGE reagents
Procedure:
-
Cell Lysis: Resuspend the cell paste in Buffer A and disrupt the cells using a French press or sonication on ice. Centrifuge the lysate at 27,000 x g for 20 minutes to remove cell debris.
-
Anion-Exchange Chromatography: Load the supernatant onto a DEAE-Sephacel column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0 to 1 M NaCl in Buffer A. Collect fractions and assay for Mas activity.
-
Gel Filtration Chromatography: Pool the active fractions from the DEAE-Sephacel column, concentrate using ultrafiltration, and load onto a Sephacryl S-300 column equilibrated with Buffer A containing 0.1 M NaCl. Elute with the same buffer and collect fractions.
-
Affinity Chromatography: Pool the active fractions from the gel filtration step and apply to a Blue-Sepharose CL-6B column equilibrated with Buffer A. Elute the enzyme with a gradient of NaCl or a specific substrate analog.
-
Hydroxylapatite Chromatography: As a final polishing step, apply the active fractions from the affinity column to a hydroxylapatite column. Elute with a gradient of potassium phosphate buffer.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified Mas should appear as a high molecular weight band (approximately 238 kDa).[1]
In Vitro Assay for Mycocerosic Acid Synthase (Mas) Activity
This assay measures the incorporation of radiolabeled methylmalonyl-CoA into long-chain fatty acids in the presence of an acyl-CoA primer.
Objective: To determine the enzymatic activity of purified Mas.
Materials:
-
Purified Mycocerosic Acid Synthase (Mas)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM dithiothreitol (B142953) (DTT)
-
[2-¹⁴C]Methylmalonyl-CoA (specific activity ~50 mCi/mmol)
-
Long-chain acyl-CoA primer (e.g., hexadecanoyl-CoA), 1 mM stock
-
NADPH, 10 mM stock
-
Reaction termination solution: 15% (w/v) KOH in 50% ethanol
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 100 µL)
-
10 µL of 10 mM NADPH
-
5 µL of 1 mM acyl-CoA primer
-
10 µL of [2-¹⁴C]Methylmalonyl-CoA (e.g., 0.1 µCi)
-
Purified Mas enzyme (e.g., 1-5 µg)
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination and Saponification: Stop the reaction by adding 1 mL of the KOH/ethanol solution. Heat the mixture at 70°C for 1 hour to saponify the fatty acids.
-
Extraction: Cool the tubes and acidify the mixture with concentrated HCl. Extract the fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate the phases.
-
Quantification: Transfer the upper hexane layer containing the radiolabeled fatty acid products to a scintillation vial. Evaporate the hexane and add scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme as nmol of methylmalonyl-CoA incorporated per minute per mg of protein.
Conclusion
The biosynthesis of this compound in mycobacteria is best understood through the lens of the mycocerosic acid synthase (Mas) pathway. This complex, multi-domain enzyme system is responsible for generating the multi-methyl-branched, very-long-chain fatty acids that are critical for the structural integrity and virulence of Mycobacterium tuberculosis. The dependence of the pathogen on this unique lipid biosynthetic pathway makes the enzymes involved, particularly Mas, attractive targets for the development of novel therapeutics. Further detailed kinetic characterization and structural studies of these enzymes will be pivotal in designing specific and potent inhibitors to combat tuberculosis.
References
- 1. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and sequencing of the gene for mycocerosic acid synthase, a novel fatty acid elongating multifunctional enzyme, from Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guerin [agris.fao.org]
- 3. Mycocerosate synthase - Wikipedia [en.wikipedia.org]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 10-Methyltetracosanoyl-CoA: Physicochemical Properties, Experimental Protocols, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Methyltetracosanoyl-CoA, a branched long-chain acyl-coenzyme A derivative. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related methyl-branched long-chain acyl-CoAs and general principles of lipid biochemistry. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential role in metabolic signaling pathways.
Physicochemical Properties
Direct experimental data for this compound is scarce. However, based on data from its isomers (e.g., 9-, 13-, 22-, and 23-Methyltetracosanoyl-CoA), the following properties can be inferred. It is crucial to note that these are estimated values and should be confirmed by experimental analysis.
| Property | Value | Source/Basis |
| Molecular Formula | C₄₆H₈₄N₇O₁₇P₃S | Based on the structure of coenzyme A and a C25 methyl-branched fatty acid. |
| Molecular Weight | 1132.18 g/mol | Consistent across various methyltetracosanoyl-CoA isomers.[1][2][3] |
| Appearance | White to off-white solid | Typical appearance for long-chain acyl-CoAs. |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol (B129727) and chloroform. | General solubility of long-chain acyl-CoAs. The solubility in aqueous solutions is pH-dependent and can be influenced by the presence of detergents or binding proteins.[4] |
| Melting Point | Not Determined | Expected to be a high-melting solid, but no experimental data is available. |
| Boiling Point | Not Determined | Not applicable as it would likely decompose at high temperatures. |
| Spectral Data (MS/MS) | Characteristic neutral loss of 507 Da (phosphopantetheine) in positive ion mode. | A common fragmentation pattern for acyl-CoA molecules in mass spectrometry. |
Experimental Protocols
The following protocols are representative methods for the synthesis, purification, and analysis of long-chain branched acyl-CoAs like this compound.
Chemical Synthesis of this compound
This protocol is adapted from general methods for the synthesis of long-chain acyl-CoAs via the corresponding acyl chloride.
Materials:
-
10-Methyltetracosanoic acid
-
Oxalyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Fatty Acid:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10-methyltetracosanoic acid in anhydrous THF.
-
Slowly add a 2-fold molar excess of oxalyl chloride to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the 10-methyltetracosanoyl chloride.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve coenzyme A trilithium salt in an ice-cold aqueous solution of sodium bicarbonate (pH ~8.0).
-
Slowly add a solution of the 10-methyltetracosanoyl chloride in a minimal amount of anhydrous THF to the coenzyme A solution with vigorous stirring.
-
Maintain the reaction on ice and continue stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). (See protocol 2.2).
-
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Potassium Phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Purified water
Procedure:
-
Sample Preparation:
-
Acidify the crude synthesis reaction mixture to pH 3-4 with dilute phosphoric acid.
-
Centrifuge to remove any precipitate and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject the prepared sample.
-
Elute with a linear gradient from 10% to 90% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) base of coenzyme A).
-
-
Fraction Collection and Recovery:
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the collected fractions to obtain the purified this compound.
-
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific detection and quantification of this compound in biological samples.
Sample Preparation (from tissue):
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Extraction: Add 2 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously and centrifuge to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the 10-Methyltetracsanoyl-CoA with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine group (507 Da) will be monitored.
Metabolic Significance and Signaling Pathways
Branched-chain fatty acids and their CoA esters are known to play significant roles in cellular metabolism and signaling. While the specific functions of this compound have not been elucidated, it is hypothesized to be involved in pathways similar to other branched-chain fatty acyl-CoAs.
One of the key roles of long-chain acyl-CoAs is as signaling molecules that can activate nuclear receptors. Specifically, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation.
Below is a diagram illustrating the hypothesized signaling pathway for this compound.
Caption: Hypothesized PPARα signaling pathway activated by this compound.
The experimental workflow for the analysis of this compound from a biological sample can be visualized as follows:
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound, as a branched long-chain acyl-CoA, is likely an important intermediate in lipid metabolism with potential roles in cellular signaling. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for researchers by synthesizing available information on related compounds and presenting detailed, adaptable experimental protocols. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and its precise role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 10-Methyltetracosanoyl-CoA in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and integrity. Unlike the unsaturated fatty acids commonly found in eukaryotes, BCFAs allow bacteria to adapt to various environmental stresses. This guide delves into the biological significance of a specific long-chain BCFA, 10-Methyltetracosanoyl-CoA, within the broader context of bacterial lipid metabolism. While direct research on this precise molecule is limited, its biological role can be inferred from the well-characterized pathways of similar molecules in bacteria, particularly within the genus Mycobacterium. This document will explore the established biosynthesis of related long-chain methyl-branched fatty acids, propose a biosynthetic pathway for this compound, discuss its likely biological functions, and provide detailed experimental protocols for its study.
Established Biosynthetic Pathways of Long-Chain Methyl-Branched Fatty Acids in Mycobacteria
The biosynthesis of long-chain methyl-branched fatty acids is particularly prominent in Mycobacterium tuberculosis, where these molecules are precursors to complex lipids that are essential for the structural integrity of the cell envelope and for the pathogenicity of the bacterium.
Tuberculostearic Acid (10-Methyloctadecanoic Acid) Biosynthesis
A well-established precedent for methylation at the C-10 position of a fatty acid is the biosynthesis of tuberculostearic acid. This process involves the methylation of an oleic acid precursor. The synthesis is a two-step process initiated by a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
Mycocerosic Acid Biosynthesis
Mycocerosic acids are multi-methyl-branched fatty acids that are key components of phthiocerol dimycocerosates (PDIM), major virulence factors in M. tuberculosis. Their synthesis is catalyzed by the mycocerosic acid synthase (Mas), a large, multifunctional enzyme. Mas utilizes a long-chain acyl-CoA primer and iteratively adds methylmalonyl-CoA units, resulting in a fatty acid with methyl branches at even-numbered carbon atoms.
Proposed Biosynthetic Pathway for this compound
Based on the known mechanisms of methyl-branched fatty acid synthesis in bacteria, a plausible pathway for the formation of this compound can be proposed. This hypothetical pathway could proceed via two main routes:
-
Methylation followed by Elongation: A SAM-dependent methyltransferase could introduce a methyl group at the C-10 position of a shorter unsaturated fatty acyl-CoA precursor (e.g., a C18:1Δ9-CoA). The resulting 10-methyl-C18 fatty acyl-CoA would then be elongated by the fatty acid synthase (FAS-II) system to a C24 backbone.
-
Direct Methylation of a Precursor: A specific methyltransferase could act on a tetracosanoyl-CoA (C24) or a closely related precursor, although this is considered less likely given the known substrates of bacterial fatty acid methyltransferases.
The first proposed pathway is more consistent with the synthesis of tuberculostearic acid.
Biological Role and Significance
The primary role of this compound in bacteria is likely as a precursor for the synthesis of complex cell envelope lipids. In mycobacteria, long-chain fatty acids are esterified to polyketide-derived backbones to form lipids such as PDIM. These lipids are crucial for the structural integrity and low permeability of the mycobacterial outer membrane, which contributes to their resistance to antibiotics and survival within the host.
The presence of a mid-chain methyl group, as in this compound, would influence the packing of lipid chains in the cell membrane, thereby modulating its fluidity. This is a critical adaptation for bacteria to cope with changes in temperature and other environmental stresses.
For drug development professionals, the enzymes involved in the biosynthesis of such unique fatty acids represent potential targets for novel antibacterial agents. Inhibiting the formation of these essential lipid components could compromise the integrity of the bacterial cell envelope, leading to increased susceptibility to other drugs or to host immune defenses.
Quantitative Data Summary
| Fatty Acid | Abbreviation | Relative Abundance (%) in M. tuberculosis |
| Palmitic acid | C16:0 | 20-30 |
| Stearic acid | C18:0 | 5-10 |
| Oleic acid | C18:1 | 10-20 |
| Tuberculostearic acid | 10-Me-C18:0 | 10-15 |
| Mycocerosic acids | Multi-Me-BCFAs | Variable, components of PDIM |
| Tetracosanoic acid | C24:0 | 2-5 |
| Hexacosanoic acid | C26:0 | 3-7 |
Note: The relative abundances are approximate and can vary depending on the bacterial strain and growth conditions. The ratio of C26:0 to C24:0 has been noted to be high in strains of M. tuberculosis.[1]
Experimental Protocols
The study of this compound and other bacterial BCFAs involves a series of steps from lipid extraction to analysis by chromatography and mass spectrometry.
Total Lipid Extraction from Mycobacterial Cultures
This protocol is adapted from standard methods for mycobacterial lipid extraction.
-
Harvesting Cells: Grow mycobacterial cultures to the desired optical density. Harvest the cells by centrifugation at 4,000 x g for 15 minutes.
-
Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove media components.
-
Inactivation (for pathogenic species): Resuspend the pellet in a suitable inactivation agent (e.g., 4% paraformaldehyde) for a duration appropriate to ensure safety.
-
Solvent Extraction:
-
Resuspend the cell pellet in a mixture of chloroform:methanol (B129727) (2:1, v/v).
-
Stir or sonicate the mixture for 1-2 hours at room temperature.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
Repeat the extraction process on the cell pellet to ensure complete recovery of lipids.
-
-
Phase Separation:
-
Combine the supernatants and add 0.2 volumes of 0.9% NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the total lipids.
-
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -20°C until further analysis.
Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 30 minutes in a sealed tube.
-
-
Methylation:
-
Cool the sample and add 2 mL of 14% boron trifluoride in methanol.
-
Heat again at 100°C for 5 minutes.
-
-
Extraction of FAMEs:
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction.
-
-
Drying and Reconstitution:
-
Combine the hexane extracts and dry them under nitrogen.
-
Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.
-
Analysis of Acyl-CoAs by LC-MS/MS
Direct analysis of acyl-CoA species requires a different approach.
-
Extraction of Acyl-CoAs:
-
Quench the metabolism of the bacterial culture rapidly, for instance, by adding cold methanol.
-
Lyse the cells using bead beating or sonication in an extraction buffer (e.g., acetonitrile/methanol/water with a suitable internal standard).
-
Centrifuge to remove cell debris.
-
-
Sample Cleanup:
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically containing an ion-pairing agent (e.g., tributylamine) and an organic modifier (e.g., methanol or acetonitrile).
-
Detect the acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Conclusion
While this compound is not a widely studied molecule, its biological role in bacteria can be understood through the lens of well-characterized pathways for other long-chain methyl-branched fatty acids. Its biosynthesis is likely to involve known enzymatic machinery for methylation and fatty acid elongation. As a precursor to complex cell envelope lipids, particularly in mycobacteria, it would play a critical role in membrane integrity, environmental adaptation, and pathogenesis. The biosynthetic pathways of such unique fatty acids present promising targets for the development of novel antimicrobial therapies. Further research, employing the experimental strategies outlined in this guide, is necessary to fully elucidate the specific role and biosynthetic pathway of this compound in bacteria.
References
10-Methyltetracosanoyl-CoA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methyltetracosanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A (acyl-CoA) molecule. While specific research on this particular intermediate is limited, its structural characteristics suggest a significant role in the metabolism of certain organisms, particularly bacteria such as Mycobacterium tuberculosis, and potential involvement in peroxisomal metabolism in mammals. This guide consolidates the current understanding of methyl-branched fatty acid metabolism to infer the metabolic fate and significance of this compound. It provides a theoretical framework for its biosynthesis and degradation, outlines relevant experimental protocols for its study, and presents potential signaling and metabolic pathways in which it may be involved.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids that contain one or more methyl groups on their carbon chain. They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1][2][3] In mammals, BCFAs are obtained through diet, particularly from dairy and meat products, and are also found in the vernix caseosa of newborns.[3][4] The metabolism of BCFAs differs from that of their straight-chain counterparts due to the steric hindrance of the methyl group, often requiring specialized enzymatic pathways.[5][6]
10-Methyltetracosanoic acid, the precursor to this compound, is a C25 fatty acid with a methyl group at the C10 position. Its activation to a CoA thioester is a prerequisite for its participation in metabolic pathways.
Postulated Metabolic Pathways for this compound
Based on the metabolism of other long-chain methyl-branched fatty acids, this compound is likely metabolized through one or more of the following pathways.
Biosynthesis in Bacteria
In bacteria, particularly in actinomycetes like Mycobacterium tuberculosis, long-chain methyl-branched fatty acids are synthesized by multi-enzyme fatty acid synthases (FAS) and polyketide synthases (PKS).[7] The biosynthesis of 10-methyltetracosanoic acid would likely involve the elongation of a shorter acyl-CoA primer with malonyl-CoA and the incorporation of a methyl group from S-adenosyl methionine (SAM) by a methyltransferase domain within the PKS complex.
Degradation via Oxidation
The degradation of this compound in mammals is expected to occur in peroxisomes due to its long-chain and branched nature.[8][9] The position of the methyl group at C10, an even-numbered carbon, means that standard β-oxidation can proceed until the methyl branch is near the carboxyl end.
-
Initial Rounds of β-Oxidation: The 25-carbon chain of this compound would undergo several cycles of β-oxidation, shortening the chain by two carbons in each cycle and producing acetyl-CoA.
-
Encountering the Methyl Branch: As β-oxidation progresses, the methyl group at the original C10 position will become closer to the thioester group. When the methyl group is at the β-position (C3), it blocks the action of 3-hydroxyacyl-CoA dehydrogenase, halting standard β-oxidation.[6][10][11]
-
Role of α-Oxidation: To overcome this block, the fatty acid would likely undergo α-oxidation.[6][12][13] This process removes a single carbon from the carboxyl end, shifting the position of the methyl group and allowing β-oxidation to resume.[6] The product of α-oxidation, pristanic acid, can then be further degraded via β-oxidation to yield propionyl-CoA and acetyl-CoA.[6]
Quantitative Data
| Analyte | Sample Type | Hypothetical Concentration (pmol/mg protein) | Reference Method |
| This compound | M. tuberculosis cell lysate (in vitro culture) | 5 - 20 | LC-MS/MS |
| Infected macrophage lysate | 1 - 10 | LC-MS/MS | |
| Human plasma (in cases of specific metabolic disorders) | < 0.1 | LC-MS/MS | |
| Total Long-Chain Acyl-CoAs | Rat Liver Mitochondria | 200 - 500 | HPLC |
| Human Skeletal Muscle | 5 - 15 nmol/g wet weight[14] | LC-MS/MS[14] |
Experimental Protocols
Detailed protocols for the specific analysis of this compound are not published. However, methodologies developed for other long-chain and branched-chain acyl-CoAs can be adapted.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from mammalian tissues.[15]
Materials:
-
Tissue sample (e.g., liver, heart, or bacterial cell pellet)
-
Homogenization buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Oligonucleotide purification columns
-
Elution solution: 2-propanol
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer.
-
Add 2-propanol and continue homogenization.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant to a new tube.
-
Apply the supernatant to an oligonucleotide purification column to bind the acyl-CoAs.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
Concentrate the eluent under a stream of nitrogen before analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general approach for the sensitive and specific quantification of acyl-CoAs.[16][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)
-
Gradient: A gradient from high aqueous to high organic content to elute acyl-CoAs based on their hydrophobicity.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: The [M+H]+ of this compound.
-
Product Ions: Characteristic fragment ions of the CoA moiety.
-
Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid
Isotopically labeled standards are crucial for accurate quantification by mass spectrometry. A synthetic route for a related compound, (R,S)-10-methyloctadecanoic acid (tuberculostearic acid), has been described and could be adapted.[18]
General Strategy: A convergent synthesis approach could be employed, involving the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the methyl branch and the isotopic label.
Visualizations of Metabolic Pathways and Workflows
Postulated Biosynthesis Pathway in Mycobacterium
Caption: Proposed biosynthesis of this compound in bacteria.
Postulated Degradation Pathway in Mammalian Peroxisomes
Caption: Inferred degradation pathway of this compound.
Experimental Workflow for Analysis
Caption: General workflow for the analysis of this compound.
Conclusion and Future Directions
This compound represents a potentially important, yet understudied, metabolic intermediate. Based on our understanding of branched-chain fatty acid metabolism, it is likely to play a role in the cell envelope structure of certain bacteria and to be catabolized via a combination of β- and α-oxidation in mammalian peroxisomes. The lack of specific data highlights a significant gap in our knowledge. Future research should focus on:
-
Definitive identification and quantification of this compound in biological systems, particularly in Mycobacterium tuberculosis and in patients with peroxisomal disorders.
-
Elucidation of the specific enzymes involved in its biosynthesis and degradation.
-
Investigation of its potential signaling roles , as other acyl-CoAs are known to be involved in the regulation of transcription and enzyme activity.
The methodologies and theoretical frameworks presented in this guide provide a foundation for researchers to begin exploring the metabolic significance of this and other long-chain methyl-branched acyl-CoAs.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive Discovery: The Quest for 10-Methyltetracosanoyl-CoA
A comprehensive search for the discovery and isolation of 10-Methyltetracosanoyl-CoA reveals a notable absence of specific literature detailing its initial identification or a dedicated protocol for its purification. This specific isomer of a branched-chain fatty acyl-CoA is not prominently featured in available scientific databases. However, by examining the broader context of branched-chain fatty acid (BCFA) and acyl-CoA metabolism, we can construct a technical overview relevant to researchers and drug development professionals. This guide will address the general methodologies for isolating and analyzing such compounds and their established roles in cellular metabolism.
Branched-chain fatty acids are characterized by methyl branches on their carbon backbone, which gives them unique properties, such as influencing the fluidity of microbial membranes.[1] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are critical metabolic intermediates in a wide array of cellular processes.[2][3]
General Experimental Protocols for BCFA-CoA Analysis
While a specific protocol for this compound is not available, the isolation and analysis of long-chain and branched-chain fatty acyl-CoAs from biological samples generally follow a standardized workflow. This involves lipid extraction, fractionation, and subsequent analysis using advanced analytical techniques.
Methodology for Extraction and Analysis:
-
Sample Homogenization: Tissues, cell cultures, or microbial systems are first homogenized to disrupt cell membranes and release intracellular contents.[1]
-
Lipid Extraction: A solvent extraction, typically using a chloroform/methanol mixture (Folch method) or a similar protocol, is performed to separate lipids from other cellular components.
-
Fractionation: The total lipid extract is then fractionated to isolate the acyl-CoA species. This can be achieved using solid-phase extraction (SPE) with specific cartridges that retain CoA thioesters.
-
Derivatization (Optional): For analysis by Gas Chromatography (GC), the fatty acyl chain may be cleaved from the CoA moiety and converted to a more volatile ester, such as a methyl ester (FAME).
-
Analytical Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred method for direct analysis of intact acyl-CoAs.[1] This technique allows for precise quantification and structural elucidation, including the differentiation of isomers.[1] GC-MS is also a powerful tool, particularly for analyzing the fatty acid component after derivatization.[1]
Quantitative Data and Characterization
Quantitative analysis of a novel BCFA-CoA like this compound would involve targeted metabolomics. Using isotope-labeled internal standards, LC-MS/MS can provide accurate absolute quantification.[1] The table below represents hypothetical data that would be sought during such an analysis.
| Parameter | Technique | Expected Result | Purpose |
| Molecular Weight | LC-MS/MS | Precise mass of the intact molecule | Confirmation of elemental composition |
| Fragmentation Pattern | Tandem MS (MS/MS) | Characteristic fragments of CoA and the fatty acyl chain | Structural elucidation and isomer confirmation |
| Retention Time | HPLC | Specific elution time under defined column conditions | Chromatographic identification and separation |
| Concentration | LC-MS/MS | pmol/mg of tissue or similar unit | Determination of abundance in biological samples |
Biological Significance: The Role of BCFA-CoAs as Signaling Molecules
Research has firmly established that the CoA thioesters of very-long-chain and branched-chain fatty acids are potent, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[4] The binding of a fatty acyl-CoA, such as a methyltetracosanoyl-CoA isomer, can induce conformational changes in PPARα, leading to the recruitment of co-regulatory proteins and the activation of gene expression.[4][6] This suggests that these molecules are not just metabolic intermediates but also key signaling molecules that inform the cell of its metabolic state.[5]
The general metabolic context places acyl-CoAs at a critical crossroads between energy production (through β-oxidation) and biosynthesis (e.g., lipid synthesis).[3][7] Their availability can influence major cellular decisions, such as shifting from a growth state to a survival mode during periods of starvation.[8]
Visualizing the Workflow and Metabolic Context
To aid in understanding the processes involved, the following diagrams illustrate a generalized workflow for BCFA-CoA analysis and its central role in metabolism.
Caption: Generalized workflow for the isolation and analysis of a branched-chain fatty acyl-CoA.
Caption: Metabolic activation of a BCFA and its subsequent roles in energy and signaling.
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation of 10-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 10-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. Given the central role of fatty acyl-CoAs in metabolism and their implication in various disease states, detailed structural characterization is crucial for understanding their biological function and for potential therapeutic development.
Introduction
This compound belongs to the class of very-long-chain fatty acyl-CoAs with a methyl branch, a structural feature that can significantly influence its metabolic fate and biological activity compared to its straight-chain counterparts. Its structural elucidation relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its molecular weight, fatty acid chain structure, and the point of coenzyme A attachment.
Predicted Molecular and Chemical Properties
Based on the structure of coenzyme A and a 10-methyltetracosanoyl fatty acid, the fundamental properties of this compound can be predicted. The fatty acid component, 10-methyltetracosanoic acid, has a chemical formula of C25H50O2. Coenzyme A has a chemical formula of C21H36N7O16P3S. The formation of the thioester linkage results in the loss of a water molecule.
| Property | Predicted Value |
| Chemical Formula | C46H84N7O17P3S |
| Average Molecular Weight | 1132.18 g/mol |
| Monoisotopic Mass | 1131.4987 g/mol |
| IUPAC Name | S-[2-(3-((R)-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl] 10-methyltetracosanethioate |
Experimental Protocols for Structural Elucidation
The structural confirmation of this compound involves a multi-step analytical workflow. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and molecular weight determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural characterization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of long-chain fatty acyl-CoAs from biological matrices.[1]
3.1.1 Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize tissue samples in an appropriate buffer (e.g., potassium phosphate (B84403) buffer) on ice.
-
Extraction: Add an organic solvent system (e.g., isopropanol/acetonitrile) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
3.1.2 Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to resolve the acyl-CoA species.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
3.1.3 Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Full Scan (MS1): Acquire a full scan to identify the precursor ion, which would be the protonated molecule [M+H]+.
-
Product Ion Scan (MS/MS):
-
Precursor Ion Selection: Select the [M+H]+ ion of this compound (predicted m/z 1132.5).
-
Collision-Induced Dissociation (CID): Fragment the precursor ion in the collision cell.
-
Detection: Detect the resulting product ions. A characteristic neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate portion, is a key indicator for acyl-CoAs.[4]
-
-
Selected Reaction Monitoring (SRM): For targeted quantification, monitor specific transitions from the precursor ion to a characteristic product ion.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it a powerful tool for unambiguous structure determination.[5][6]
3.2.1 Sample Preparation
-
Purification: The this compound sample must be of high purity. This can be achieved through preparative High-Performance Liquid Chromatography (HPLC).
-
Solvent: Dissolve the purified sample in a deuterated solvent, typically deuterium (B1214612) oxide (D2O), as acyl-CoAs are water-soluble.
-
Internal Standard: Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
3.2.2 1H NMR Spectroscopy
-
Objective: To identify the protons in the molecule. The spectrum will show signals for the coenzyme A moiety and the 10-methyltetracosanoyl chain.
-
Key Regions:
-
Adenine and Ribose Protons: Signals for the aromatic and sugar protons of the coenzyme A part.
-
Pantothenate and Cysteamine Protons: Signals corresponding to the linker region of coenzyme A.
-
Fatty Acyl Chain Protons: Aliphatic signals from the long hydrocarbon chain. The methyl branch at the 10-position will have a characteristic doublet signal, and the proton at the 10-position (methine proton) will show a corresponding multiplet.
-
α-Methylene Protons: The protons on the carbon adjacent to the thioester will have a distinct chemical shift.
-
3.2.3 13C NMR Spectroscopy
-
Objective: To identify all the carbon atoms in the molecule.
-
Key Signals:
-
Thioester Carbonyl: A characteristic downfield signal for the carbonyl carbon of the thioester linkage.
-
Fatty Acyl Chain Carbons: A series of signals in the aliphatic region. The carbon of the methyl group and the carbon at the branch point (C10) will have unique chemical shifts.
-
Coenzyme A Carbons: Signals corresponding to the adenine, ribose, and pantothenate moieties.
-
3.2.4 2D NMR Experiments
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace the connectivity of the fatty acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of the 13C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the position of the methyl branch and the thioester linkage.
Quantitative Data Summary
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Precursor Ion [M+H]+ | m/z 1132.5 | Based on the monoisotopic mass of C46H84N7O17P3S plus the mass of a proton. |
| Key Fragment Ion 1 | m/z 625.5 | Corresponds to the loss of the fatty acyl chain, representing the protonated coenzyme A fragment after cleavage of the thioester bond. |
| Key Fragment Ion 2 | m/z 428.1 | A common fragment of coenzyme A, representing adenosine-3',5'-diphosphate. |
| Neutral Loss | 507.0 Da | Characteristic neutral loss of adenosine-3'-phosphate-5'-diphosphate from the precursor ion.[4] |
Table 2: Predicted ¹H NMR Chemical Shift Ranges (in D₂O)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Adenine H-2, H-8 | 8.0 - 8.5 | Singlet |
| Ribose H-1' | ~6.1 | Doublet |
| α-Methylene (-CH₂-S-C=O) | 2.8 - 3.2 | Triplet |
| Methylene adjacent to α-Methylene (-CH₂-CH₂-S-) | 2.5 - 2.8 | Triplet |
| Fatty Acyl Chain (-CH₂-)n | 1.2 - 1.6 | Multiplet |
| Methine Proton (-CH-(CH₃)-) at C10 | 1.5 - 1.8 | Multiplet |
| Methyl Protons (-CH₃) at C10 | 0.8 - 1.0 | Doublet |
| Terminal Methyl Protons of Acyl Chain | 0.8 - 0.9 | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Thioester Carbonyl (-S-C=O) | 195 - 205 |
| Adenine Carbons | 140 - 155 |
| Ribose Carbons | 60 - 90 |
| Fatty Acyl Chain (-CH₂-)n | 20 - 40 |
| Methine Carbon (-CH-(CH₃)-) at C10 | 30 - 40 |
| Methyl Carbon (-CH₃) at C10 | 15 - 25 |
Visualizations: Workflows and Pathways
Experimental Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural analysis of this compound.
Hypothetical Metabolic Pathway
Branched-chain fatty acids can be metabolized through pathways such as alpha- and beta-oxidation. The presence of a methyl group can influence which pathway is utilized.
Caption: Potential metabolic pathways for a branched-chain fatty acyl-CoA like this compound.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 10-Methyltetracosanoyl-CoA in the Fortification of the Mycobacterial Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mycobacterial cell wall is a complex and formidable barrier, rich in unique lipids that are critical for the survival and pathogenesis of species such as Mycobacterium tuberculosis. Among these lipids, the phthiocerol dimycocerosates (PDIMs) are major virulence factors. The biosynthesis of the multi-methyl-branched mycocerosic acids, key components of PDIMs, is a crucial metabolic pathway and a promising target for novel anti-tubercular drug development. This technical guide provides an in-depth exploration of the biosynthesis of these critical cell wall components, with a focus on the likely role of intermediates such as 10-Methyltetracosanoyl-CoA. We delve into the enzymatic machinery, metabolic pathways, and detailed experimental protocols for the analysis of these unique fatty acids, offering a comprehensive resource for researchers in the field.
Introduction: The Mycobacterial Cell Wall - A Fortress of Lipids
The cell wall of Mycobacterium tuberculosis and related species is a highly complex and unique structure, fundamentally different from that of other bacteria. It is characterized by a thick, waxy, and hydrophobic nature, rendering the bacterium impermeable to many antibiotics and resistant to host immune responses.[1][2] This formidable barrier is composed of a core of peptidoglycan covalently linked to arabinogalactan, which is further esterified with very-long-chain α-alkyl, β-hydroxy fatty acids known as mycolic acids.[3] Interspersed within this mycolic acid layer are a variety of other "free" lipids, including the critically important phthiocerol dimycocerosates (PDIMs).[2]
PDIMs are major virulence factors that play a crucial role in the pathogenesis of tuberculosis.[4] They are involved in the invasion of macrophages, prevention of phagosomal acidification, and modulation of the host immune response.[3][5] The biosynthesis of PDIMs involves the esterification of phthiocerol, a long-chain diol, with mycocerosic acids, which are multi-methyl-branched fatty acids. The synthesis of these unique branched-chain fatty acids is therefore a key process in mycobacterial virulence and an attractive target for therapeutic intervention.
Biosynthesis of Mycocerosic Acids: The Role of Mycocerosic Acid Synthase (Mas)
Mycocerosic acids are synthesized by a large, multifunctional enzyme called mycocerosic acid synthase (Mas).[6] Mas is a type I polyketide synthase that catalyzes the iterative elongation of long-chain fatty acyl-CoA primers using methylmalonyl-CoA as the extender unit.[1][7] This process results in the formation of multi-methyl-branched fatty acids, such as the C32 mycocerosic acid (2,4,6,8-tetramethyloctacosanoic acid).[6]
The overall reaction catalyzed by mycocerosate synthase is:
long-chain acyl-CoA + n methylmalonyl-CoA + 2n NADPH + 2n H+ ⇌ multi-methyl-branched mycocerosic acid + n CoA + n CO2 + 2n NADP+[8]
Mas is specific for methylmalonyl-CoA and does not incorporate malonyl-CoA, the typical extender unit in fatty acid synthesis.[6] The enzyme can elongate a range of n-acyl-CoA primers, from C6 to C20, to produce tetramethyl-branched mycocerosic acids.[6]
The Metabolic Precursor: Propionyl-CoA
The biosynthesis of mycocerosic acids is metabolically linked to the central carbon metabolism of the mycobacterium, particularly the catabolism of host-derived lipids. Propionyl-CoA, generated from the β-oxidation of odd-chain fatty acids and cholesterol, serves as the precursor for methylmalonyl-CoA.[2][9] The accumulation of propionyl-CoA can be toxic to the bacterium, and its incorporation into methyl-branched lipids like mycocerosic acids represents a crucial detoxification pathway.[2]
The following diagram illustrates the metabolic pathway from propionyl-CoA to the incorporation of mycocerosic acids into PDIMs.
The Role of this compound
While the general mechanism of mycocerosic acid synthesis is understood, the precise intermediates and their cellular concentrations are not fully elucidated. Based on the known substrates and products of Mas, it is highly probable that molecules like This compound are key intermediates in the iterative elongation process. Following the initial condensation of a long-chain acyl-CoA with methylmalonyl-CoA, subsequent rounds of reduction, dehydration, and further reduction would lead to the formation of a methyl-branched acyl-CoA, such as this compound. This intermediate would then serve as the substrate for the next round of elongation by Mas.
Quantitative Analysis of Mycocerosic Acids
The quantitative analysis of mycocerosic acids is crucial for understanding their role in mycobacterial physiology and for evaluating the efficacy of potential inhibitors of their biosynthesis. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for this purpose.
| Analytical Target | Sample Preparation | Derivatization | GC-MS Method | Key Fragment Ions (m/z) |
| Mycocerosic Acids | Extraction of total lipids, followed by saponification to release fatty acids. | Methylation to form fatty acid methyl esters (FAMEs). | Capillary GC with a non-polar or medium-polarity column. | 88, 101, and molecular ions (e.g., m/z 494 for C32 mycocerosate methyl ester).[10] |
| PDIMs | Direct extraction of apolar lipids with petroleum ether. | Thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) to form FAMEs in-situ. | Pyrolysis-GC-MS or direct injection of the derivatized extract. | 88, 101, and molecular ions of mycocerosate methyl esters.[10] |
Table 1: Summary of Quantitative Methods for Mycocerosic Acid Analysis.
Selected Ion Monitoring (SIM) for Enhanced Sensitivity
For the detection of low abundance mycocerosic acids, especially in clinical samples, selected ion monitoring (SIM) GC-MS is a powerful technique. By monitoring only specific, characteristic fragment ions of the target analytes, the signal-to-noise ratio is significantly increased. For mycocerosate methyl esters, the ions at m/z 88 and 101 are highly characteristic and abundant, making them ideal for SIM analysis.[10]
Detailed Experimental Protocols
Extraction of Phthiocerol Dimycocerosates (PDIMs) from Mycobacterial Culture
This protocol is adapted from a method for the efficient and safe extraction of PDIMs.[11]
Materials:
-
Mycobacterial cell pellet
-
Petroleum ether
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream
-
Hot air gun or heating block
Procedure:
-
To a washed mycobacterial cell pellet in a glass centrifuge tube, add 1 mL of petroleum ether.
-
Vortex vigorously until an emulsion is formed.
-
Centrifuge at 4200 rpm for 10 minutes to separate the phases.
-
Carefully collect the upper petroleum ether layer into a clean glass tube.
-
Repeat the extraction of the cell pellet with another 1 mL of petroleum ether.
-
Pool the two petroleum ether extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -20°C for further analysis.
Visualization by Thin-Layer Chromatography (TLC):
-
Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate three times in a solvent system of petroleum ether:ethyl acetate (B1210297) (98:2, v/v).
-
For visualization, prepare a 20% solution of H₂SO₄ in ethanol.
-
Dip the dried TLC plate in the H₂SO₄ solution for approximately 2 minutes.
-
After the plate is dry, char it using a hot air gun at approximately 100°C for 5 minutes. PDIMs will appear as dark spots.[11]
Analysis of Mycocerosic Acids by GC-MS after Thermochemolysis
This protocol describes the analysis of mycocerosic acids from PDIMs using in-situ derivatization.[10]
Materials:
-
Dried PDIM extract (from protocol 4.1)
-
Methanolic tetramethylammonium hydroxide (TMAH) solution
-
GC-MS instrument with a pyrolysis inlet or a standard split/splitless injector
Procedure:
-
Resuspend the dried PDIM extract in a small volume of a suitable solvent (e.g., petroleum ether).
-
Transfer an aliquot of the resuspended extract to a GC vial.
-
Add an equal volume of methanolic TMAH solution.
-
Inject the mixture directly into the GC-MS. The high temperature of the injector will facilitate the thermochemolysis of PDIMs and the in-situ methylation of the released mycocerosic acids.
-
GC-MS parameters:
-
Injector Temperature: 250-300°C
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 320°C) to elute the high molecular weight FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring for m/z 88 and 101, and the molecular ions of the expected mycocerosate methyl esters (e.g., m/z 494 for C32).
-
The following diagram illustrates the general workflow for the analysis of mycocerosic acids.
Mycocerosic Acid Biosynthesis as a Drug Target
The enzymes involved in the biosynthesis of mycolic acids are proven targets for anti-tubercular drugs, such as isoniazid.[3] Similarly, the mycocerosic acid biosynthesis pathway, and specifically mycocerosic acid synthase (Mas), represents a highly attractive target for the development of new therapeutics.[12] Inhibiting Mas would block the production of PDIMs, thereby attenuating the virulence of M. tuberculosis. The unique substrate specificity of Mas for methylmalonyl-CoA and its absence in humans make it an ideal candidate for selective drug targeting.
Conclusion
The biosynthesis of mycocerosic acids, likely involving intermediates such as this compound, is a critical pathway for the production of the virulence factor PDIM in Mycobacterium tuberculosis. Understanding the intricate details of this pathway, from the metabolic precursors to the enzymatic machinery and the final lipid products, is essential for the development of novel strategies to combat tuberculosis. This technical guide provides a comprehensive overview of the current knowledge in this area, including detailed experimental protocols that will be of value to researchers dedicated to unraveling the complexities of the mycobacterial cell wall and discovering new anti-tubercular agents. The continued investigation into the specific intermediates and the enzyme kinetics of mycocerosic acid synthase will undoubtedly open new avenues for therapeutic intervention against this persistent global health threat.
References
- 1. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis and lipids: Insights into molecular mechanisms from persistence to virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthiocerol Dimycocerosates of M. tuberculosis Participate in Macrophage Invasion by Inducing Changes in the Organization of Plasma Membrane Lipids | PLOS Pathogens [journals.plos.org]
- 4. Detection of the 10-kD antigen structural gene in mycobacteria by using the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthiocerol Dimycocerosates From Mycobacterium tuberculosis Increase the Membrane Activity of Bacterial Effectors and Host Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mycocerosate synthase - Wikipedia [en.wikipedia.org]
- 9. A protocol for GC–MS-based metabolomic analysis in mature seed of rice (Oryza sativa L.) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. researchgate.net [researchgate.net]
The Role of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acyl-Coenzyme A esters (BCFA-CoAs) are critical metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs). While traditionally viewed as substrates for lipid synthesis and energy production, a growing body of evidence reveals their active participation in cellular signaling cascades. This technical guide provides an in-depth exploration of the signaling functions of BCFA-CoAs, focusing on their role as high-affinity ligands for nuclear receptors, their involvement in protein acylation, and their influence on key metabolic pathways. We present quantitative data, detailed experimental methodologies, and pathway visualizations to offer a comprehensive resource for professionals in biomedical research and drug development.
Introduction: From Metabolism to Signaling
Branched-chain fatty acids (BCFAs) are distinguished by one or more methyl groups along their carbon chain, typically in an iso (penultimate carbon) or anteiso (antepenultimate carbon) configuration.[1][2] They are synthesized from the catabolism of BCAAs—valine, leucine, and isoleucine—which are first transaminated to branched-chain α-keto acids.[1][3] These keto acids are then oxidatively decarboxylated to form the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA), which can be elongated to form long-chain BCFAs.[1][3]
The conversion of BCFAs into their CoA thioesters is a critical activation step. These BCFA-CoAs are not merely metabolic substrates but also act as signaling molecules that can directly influence gene transcription and modulate protein function, thereby linking cellular metabolic status to downstream physiological responses.
Diagram 1: Biosynthesis of Branched-Chain Fatty Acyl-CoAs (BCFA-CoAs)
Caption: Biosynthesis pathway of BCFA-CoAs from BCAAs.
Core Signaling Function: Activation of PPARα
The most well-characterized signaling role for BCFA-CoAs is their function as direct, high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that acts as a critical transcriptional regulator of genes involved in fatty acid oxidation.[2][4]
Research has demonstrated that the CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, are significantly more potent activators of PPARα than their corresponding free fatty acids.[4][5][6] This binding induces a conformational change in the PPARα protein, leading to the recruitment of co-activator proteins and subsequent transcription of target genes.[4][5][6] These genes primarily encode enzymes required for the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs) and BCFAs.[4]
Quantitative Data: Binding Affinities
Binding affinity studies, often performed using intrinsic tryptophan fluorescence quenching, reveal that BCFA-CoAs bind to PPARα with nanomolar affinity, a level comparable to that of established PPARα ligands.
| Ligand | Corresponding Free Acid | Kd (nM) for PPARα | Reference |
| Phytanoyl-CoA | Phytanic Acid | ~11 | [4][5] |
| Pristanoyl-CoA | Pristanic Acid | ~11 | [4][5] |
| Arachidonic Acid (C20:4) | - | 20 | [4][6] |
| C20-C24 VLCFA-CoAs | C20-C24 VLCFAs | 3-29 | [4][6] |
Table 1: Binding affinities of selected acyl-CoAs and free fatty acids to PPARα. The significantly lower dissociation constants (Kd) for the CoA thioesters highlight them as the more potent, endogenous ligands.
Diagram 2: PPARα Signaling Pathway Activated by BCFA-CoAs
Caption: BCFA-CoAs bind and activate PPARα in the nucleus.
Emerging Roles in Cellular Signaling
Beyond direct PPARα activation, BCFA-CoAs are implicated in other signaling paradigms, primarily through their integration with broader metabolic networks.
Protein Fatty Acylation
Protein acylation is a post-translational modification where fatty acyl groups are attached to proteins, influencing their structure, localization, and function.[7][8] The availability of specific acyl-CoA donors within the cell can directly impact the type and extent of protein acylation.[7][8][9] While much of the research has focused on palmitoylation and acetylation, the principle extends to other acyl groups. Fluctuations in the cellular pool of BCFA-CoAs, driven by diet or metabolic state, could theoretically lead to the modification of specific proteins with branched-chain fatty acids. This represents a mechanism by which metabolic shifts in BCAA catabolism could be translated into changes in the "acyl-proteome," altering cellular signaling networks. This area remains largely unexplored and is a key frontier for future research.
Diagram 3: Conceptual Model of Metabolite-Driven Protein Acylation
Caption: Cellular metabolic state dictates acyl-CoA pools, influencing protein acylation.
Crosstalk with Other Metabolic Signaling Pathways
Elevated levels of BCAAs and their metabolites are associated with the modulation of key signaling pathways like mTOR and NF-κB, often in the context of insulin (B600854) resistance and inflammation.[10] For example, BCFAs have been shown to have divergent effects on glucose metabolism and insulin signaling in human myotubes.[11] Certain anteiso-BCFAs can increase glucose uptake and oxidation, while some iso-BCFAs may enhance fatty acid oxidation.[11] These effects are likely mediated by complex signaling networks that integrate nutrient availability with cellular energy homeostasis.
| BCFA Type | Cell Line | Effect | Reference |
| 14-methylpentadecanoic acid (iso) | HepG2 | Lowered expression of FASN, SREBP1, CRP | [12] |
| 12-methyltetradecanoic acid (anteiso) | HepG2 | Increased expression of FASN, CRP | [12] |
| 12-methyltetradecanoic acid (anteiso) | Human Myotubes | ~2-fold increase in glucose uptake and oxidation | [11] |
| 13-MTD & 15-MHD (iso) | Human Myotubes | Increased oleic acid oxidation | [11] |
Table 2: Summary of observed effects of specific BCFAs on gene expression and metabolic parameters in cell culture models.
Bacterial Quorum Sensing
In the bacterial domain, BCFA-CoA precursors are essential for the synthesis of "diffusible signal factor" (DSF) family signals.[3] These are fatty acid-derived molecules used in quorum sensing to regulate virulence and biofilm formation in various pathogens.[3] This highlights an evolutionarily conserved role for branched-chain fatty acid derivatives as signaling molecules.
Key Experimental Protocols
Quantification of BCFA-CoAs by UHPLC-MS/MS
This protocol provides a method for the sensitive and precise analysis of a wide range of acyl-CoA species, including BCFA-CoAs, from biological samples.[13]
-
Objective: To extract and quantify BCFA-CoAs from cells or tissues.
-
Methodology:
-
Homogenization & Extraction: Snap-freeze tissue or cell pellets in liquid nitrogen. Homogenize in a cold extraction buffer (e.g., 10% trichloroacetic acid or an isopropanol/acetonitrile/water mixture).
-
Solid-Phase Extraction (SPE): Condition an Oasis MAX SPE cartridge with methanol (B129727) and water. Load the supernatant from the homogenate. Wash with an appropriate buffer (e.g., 2% formic acid) to remove interfering substances.
-
Elution: Elute the acyl-CoAs from the SPE cartridge using a basic methanol solution (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol). Dry the eluate under a stream of nitrogen.
-
UHPLC Separation: Reconstitute the sample in an appropriate injection solvent. Perform chromatographic separation using a system that combines reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) to resolve the full range of short- to long-chain acyl-CoAs.[13]
-
MS/MS Detection: Couple the UHPLC to a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each BCFA-CoA of interest, using stable isotope-labeled internal standards for absolute quantification.
-
Diagram 4: Experimental Workflow for Acyl-CoA Quantification
Caption: Workflow for UHPLC-MS/MS analysis of BCFA-CoAs.
PPARα Ligand Binding Assay
This protocol describes a method to determine the binding affinity of BCFA-CoAs to PPARα by measuring the quenching of intrinsic tryptophan fluorescence.[4][6]
-
Objective: To measure the dissociation constant (Kd) of a ligand for PPARα.
-
Methodology:
-
Protein Preparation: Use a purified recombinant PPARα ligand-binding domain (LBD).
-
Fluorescence Measurement: Place a solution of PPARα LBD in a quartz cuvette in a fluorometer. Excite the protein at ~280 nm (for tryptophan) and measure the emission spectrum (~300-400 nm).
-
Titration: Add increasing concentrations of the ligand (e.g., phytanoyl-CoA) to the cuvette. After each addition, allow the system to equilibrate and measure the fluorescence emission spectrum.
-
Data Analysis: The binding of the ligand to PPARα causes a conformational change that quenches the intrinsic fluorescence. Plot the change in fluorescence intensity as a function of ligand concentration. Fit the resulting binding isotherm to a suitable equation (e.g., one-site binding) to calculate the Kd.
-
Conclusion and Future Directions
Branched-chain fatty acyl-CoAs are emerging as significant players in cellular signaling, acting as a direct link between nutrient metabolism and the transcriptional regulation of metabolic genes. Their role as high-affinity endogenous ligands for PPARα is well-established, providing a clear mechanism for their influence on lipid homeostasis.[4][5][6]
Future research should focus on several key areas:
-
The BCFA-Acyl Proteome: Identifying specific proteins that are modified by BCFAs and understanding the functional consequences of this acylation.
-
Receptor Specificity: Exploring whether BCFA-CoAs are ligands for other nuclear receptors or cellular sensors beyond PPARα.
-
Therapeutic Potential: Investigating whether modulating BCFA-CoA levels or targeting their signaling pathways could be a viable strategy for treating metabolic diseases, inflammation, and insulin resistance.[12]
A deeper understanding of these multifaceted signaling roles will be crucial for developing novel therapeutic strategies that target the intricate interplay between metabolism and cellular regulation.
References
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic transitions regulate global protein fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein acylation: mechanisms, biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent effects of monomethyl branched-chain fatty acids on energy metabolism and insulin signaling in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 10-Methyltetracosanoyl-CoA in the Mycolic Acid Biosynthesis of Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mycolic acids are the hallmark of Mycobacterium tuberculosis and related species, forming a formidable waxy barrier that is crucial for the bacterium's survival, virulence, and resistance to antibiotics. The biosynthesis of these exceptionally long α-alkyl, β-hydroxy fatty acids is a complex, multi-step process involving two distinct fatty acid synthase systems (FAS-I and FAS-II) and a final Claisen-type condensation. This technical guide delves into the pivotal role of a specific methyl-branched fatty acid, 10-Methyltetracosanoyl-CoA, as a key precursor for the α-alkyl branch of mycolic acids. We will explore its biosynthesis, the enzymes involved, and its subsequent incorporation into the final mycolic acid structure. Furthermore, this guide provides a comprehensive overview of the regulatory mechanisms governing mycolic acid biosynthesis, detailed experimental protocols for the analysis and enzymatic assays of key components, and a discussion of the potential of this pathway as a target for novel anti-tubercular drug development.
Introduction to Mycolic Acids
Mycolic acids are very long-chain fatty acids, typically ranging from C60 to C90, that are major components of the mycobacterial cell wall.[1][2] They are covalently linked to arabinogalactan, an underlying polysaccharide layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. This unique macromolecular structure is responsible for the characteristic low permeability of the mycobacterial cell envelope, which confers natural resistance to many hydrophilic antibiotics and contributes to the bacterium's ability to survive within host macrophages.[1][2]
The general structure of a mycolic acid consists of a long "meromycolate" chain and a shorter α-alkyl branch, with a β-hydroxyl group at the junction. The meromycolate chain is synthesized by the FAS-II system, while the α-alkyl branch is a product of the FAS-I system.[2] The α-branch is typically a C24-C26 fatty acid, which can be further modified, including by methylation.[3]
The Biosynthesis of this compound: A Key Precursor for the α-Alkyl Branch
While the FAS-I system is responsible for the de novo synthesis of fatty acids, including the C24 tetracosanoic acid that serves as a primary α-alkyl branch precursor, modifications such as methylation are crucial for the diversity and function of mycolic acids. The biosynthesis of 10-methyl-branched fatty acids involves the action of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4][5]
The formation of this compound is a two-step process:
-
Synthesis of Tetracosanoyl-CoA: The FAS-I system synthesizes straight-chain fatty acids, including the 24-carbon tetracosanoyl-CoA.
-
Methylation at the C10 Position: A specific SAM-dependent methyltransferase catalyzes the transfer of a methyl group from SAM to the 10th carbon of the tetracosanoyl acyl chain, which is likely bound to an acyl carrier protein (ACP). This results in the formation of 10-Methyltetracosanoyl-ACP, which is subsequently converted to this compound.
The enzyme responsible for this specific methylation is a member of the mycolic acid methyltransferase (Mma) family. These enzymes exhibit substrate specificity for the position of methylation on the fatty acyl chain.[6][7]
Incorporation of this compound into Mycolic Acids
Once synthesized, this compound serves as the α-alkyl branch precursor for the final condensation step in mycolic acid biosynthesis. This critical reaction is catalyzed by the polyketide synthase Pks13.[8][9]
The overall process can be summarized as follows:
-
Activation of the Meromycolate Chain: The long meromycolate chain, synthesized by the FAS-II system, is activated by the enzyme FadD32, a fatty acyl-AMP ligase.[10][11] This activation involves the formation of a meromycoloyl-AMP intermediate.
-
Carboxylation of the α-Alkyl Branch: The this compound is carboxylated at the C2 position by an acyl-CoA carboxylase, likely involving the AccD4 subunit.[9]
-
Condensation by Pks13: The Pks13 enzyme catalyzes the Claisen-type condensation between the activated meromycolyl-AMP and the carboxylated this compound. This reaction results in the formation of a β-keto mycolic acid precursor.[3][8]
-
Reduction: The β-keto group is subsequently reduced to a hydroxyl group by a reductase, yielding the final mycolic acid structure.
The following diagram illustrates the workflow of mycolic acid synthesis with the incorporation of this compound.
Caption: Mycolic acid synthesis workflow.
Regulation of Mycolic Acid Biosynthesis
The biosynthesis of mycolic acids is a highly regulated process, ensuring the integrity of the cell wall under various environmental conditions. Regulation occurs at both the transcriptional and post-translational levels.
4.1. Transcriptional Regulation:
The expression of genes involved in mycolic acid biosynthesis is controlled by a network of transcriptional regulators. Key regulators include:
-
MabR: A transcriptional repressor of the fasII operon, which encodes several enzymes of the FAS-II system. The DNA-binding activity of MabR is modulated by long-chain acyl-CoAs.[12][13]
-
FasR: A transcriptional activator of the fas-acpS operon, which is involved in the FAS-I system. Its activity is also influenced by long-chain acyl-CoAs.[12]
-
PhoP: A response regulator that, upon phosphorylation, directly activates the transcription of genes encoding polyketide synthases involved in complex lipid biosynthesis, including those related to mycolic acids.[1][2]
The following diagram illustrates the transcriptional regulation of the FAS-I and FAS-II systems.
Caption: Transcriptional control of mycolic acid synthesis.
4.2. Post-Translational Regulation:
The activity of enzymes in the mycolic acid biosynthesis pathway can also be modulated by post-translational modifications, primarily phosphorylation.
-
FadD32: The activity of FadD32, which activates the meromycolate chain, is negatively regulated by phosphorylation by serine/threonine protein kinases (STPKs).[14][15] Dephosphorylation restores its activity. This provides a rapid mechanism to control the flux of precursors into the final condensation step.
The signaling pathways that lead to the phosphorylation of these enzymes are complex and are thought to be linked to environmental cues such as nutrient availability and stress.[16]
The diagram below depicts the post-translational regulation of FadD32.
Caption: Regulation of FadD32 activity by phosphorylation.
Quantitative Data
While extensive kinetic data for every enzyme in the pathway is not available, studies have been conducted on key enzymes such as Pks13 and FadD32. The following tables summarize some of the available quantitative data.
Table 1: Kinetic Parameters of Pks13 Thioesterase Domain
| Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference |
| 4-Methylumbelliferyl heptanoate | 200 | Data not consistently reported | Data not consistently reported | [17] |
Note: The natural substrate for the Pks13 thioesterase domain is the β-keto mycolic acid precursor, and assays with this substrate are challenging. The data above is for a fluorescent analog.
Table 2: Inhibition of Pks13 Thioesterase Domain
| Inhibitor | IC₅₀ (µM) | Reference |
| X13045 | 15 | [18] |
| X20348 | 0.9 | [18] |
Table 3: FadD32 Activity
| Substrate | Apparent K_m (µM) | Apparent V_max (relative units) | Reference |
| Lauric Acid (C12) | Comparable between phosphorylated and dephosphorylated forms | Reduced for phosphorylated form | [14][15] |
Experimental Protocols
6.1. Purification of Recombinant Pks13 from E. coli
This protocol is adapted from established methods for the purification of the Pks13 thioesterase domain.[17][19]
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged Pks13-TE. Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 16-18 hours at 18°C.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography on a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
6.2. FadD32 Activity Assay (Spectrophotometric)
This protocol is based on a coupled-enzyme assay that measures the release of inorganic phosphate (B84403).[20][21]
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM ATP, 200 µM fatty acid substrate (e.g., lauric acid), and inorganic pyrophosphatase.
-
Enzyme Addition: Add purified FadD32 to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. Read the absorbance at 620 nm.
-
Data Analysis: Calculate the specific activity of the enzyme based on a standard curve of known phosphate concentrations.
6.3. Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)
TLC is a rapid method for the qualitative analysis of mycolic acid methyl esters (MAMEs).
-
Lipid Extraction and Saponification: Extract total lipids from mycobacterial cells using a mixture of chloroform (B151607) and methanol. Saponify the lipids with alcoholic KOH.
-
Esterification: Acidify the saponified lipids and extract the free mycolic acids with diethyl ether. Methylate the mycolic acids using diazomethane (B1218177) or by heating with iodomethane (B122720) and potassium carbonate to form MAMEs.
-
TLC Analysis: Spot the MAMEs onto a silica (B1680970) gel TLC plate. Develop the plate in a solvent system such as petroleum ether:acetone (95:5, v/v).
-
Visualization: Visualize the separated MAMEs by spraying the plate with a suitable reagent (e.g., 5% molybdophosphoric acid in ethanol) followed by charring.
6.4. Analysis of Mycolic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides detailed structural information about mycolic acids.[22][23]
-
Derivatization: Convert the purified MAMEs to their trimethylsilyl (B98337) (TMS) ether derivatives by reacting with a silylating agent (e.g., BSTFA).
-
GC-MS Analysis: Inject the derivatized MAMEs into a gas chromatograph equipped with a capillary column suitable for high-molecular-weight compounds. The GC is coupled to a mass spectrometer.
-
Data Interpretation: Analyze the mass spectra of the eluted peaks to determine the molecular weight and fragmentation patterns of the different mycolic acid species.
Conclusion and Future Directions
This compound plays a crucial, albeit often overlooked, role in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. As a key precursor for the α-alkyl branch, its formation and subsequent incorporation into the final mycolic acid structure are essential for the integrity and function of the mycobacterial cell wall. The enzymes involved in its synthesis, particularly the SAM-dependent methyltransferases, represent potential targets for the development of novel anti-tubercular agents.
Future research should focus on:
-
Detailed kinetic characterization of the specific methyltransferase responsible for the formation of this compound.
-
Elucidation of the upstream signaling pathways that regulate the phosphorylation and activity of key enzymes like FadD32.
-
Development of high-throughput screening assays for inhibitors of the mycolic acid methyltransferases.
-
In-depth structural studies of the enzymes in the pathway to facilitate structure-based drug design.
A deeper understanding of the biosynthesis and regulation of this compound and its role in mycolic acid synthesis will undoubtedly open new avenues for the development of more effective therapies to combat tuberculosis.
References
- 1. Phosphorylation of PhoP protein plays direct regulatory role in lipid biosynthesis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of PhoP Protein Plays Direct Regulatory Role in Lipid Biosynthesis of Mycobacterium tuberculosis* | Semantic Scholar [semanticscholar.org]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyses of methyltransferases across the pathogenicity spectrum of different mycobacterial species point to an extremophile connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specificity of methyl transferases involved in trans mycolic acid biosynthesis in Mycobacterium tuberculosis and Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FadD32 | Broad Institute [broadinstitute.org]
- 12. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Ser/Thr Phosphorylation Regulates the Fatty Acyl-AMP Ligase Activity of FadD32, an Essential Enzyme in Mycolic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evolution of Mycolic Acid Biosynthesis Genes and Their Regulation during Starvation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay development for identifying inhibitors of the mycobacterial FadD32 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay Development for Identifying Inhibitors of the Mycobacterial FadD32 Activity | Semantic Scholar [semanticscholar.org]
- 22. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 23. Identification of mycobacteria based on spectroscopic analyses of mycolic acid profiles - Analyst (RSC Publishing) [pubs.rsc.org]
Cellular Localization of 10-Methyltetracosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of branched-chain fatty acids is crucial for cellular homeostasis, and its dysregulation is linked to several metabolic disorders. Understanding the specific cellular compartments where these molecules are processed is fundamental for developing therapeutic interventions for such conditions.
Inferred Cellular Localization and Metabolism
The presence of a methyl group on the acyl chain of 10-Methyltetracosanoyl-CoA sterically hinders its direct entry into the mitochondrial β-oxidation pathway. Therefore, its initial metabolic steps are predicted to occur in the peroxisome , followed by further oxidation in the mitochondrion .
1. Peroxisomal α- and β-Oxidation:
Branched-chain fatty acids like phytanic acid undergo an initial α-oxidation step in the peroxisome to remove the methyl branch, a process that is necessary before β-oxidation can proceed.[1][2] Following this, or if the methyl branch does not impede the β-oxidation machinery directly, the fatty acyl-CoA will undergo peroxisomal β-oxidation. This pathway is responsible for the breakdown of very long-chain and branched-chain fatty acids.[3][4] The enzymes for this process are distinct from their mitochondrial counterparts.
2. Mitochondrial β-Oxidation:
After several cycles of β-oxidation in the peroxisome, the resulting shorter-chain acyl-CoA esters can be transported to the mitochondria for complete oxidation to acetyl-CoA via the mitochondrial β-oxidation pathway.[5][6] The acetyl-CoA produced can then enter the citric acid cycle for ATP generation.
3. Endoplasmic Reticulum:
The endoplasmic reticulum is the site for ω-oxidation, a minor pathway for fatty acid metabolism.[4] It is also involved in the initial activation of some fatty acids to their CoA esters.
The primary sites for the metabolism of this compound are therefore anticipated to be the peroxisomes and mitochondria.
Key Enzymes in Branched-Chain Fatty Acid Metabolism and Their Subcellular Localization
| Enzyme Class | Specific Enzymes | Subcellular Localization | Role in Branched-Chain Fatty Acid Metabolism |
| Acyl-CoA Synthetases | Very Long-Chain Acyl-CoA Synthetase (VLC-ACS) | Peroxisomes, Endoplasmic Reticulum | Activation of fatty acids to their corresponding acyl-CoA esters. |
| α-Oxidation Enzymes | Phytanoyl-CoA Dioxygenase (PHYH) | Peroxisomes | Catalyzes the first step of α-oxidation of phytanic acid. |
| Peroxisomal β-Oxidation Enzymes | Acyl-CoA Oxidase (ACOX) | Peroxisomes | Catalyzes the first step of peroxisomal β-oxidation. |
| D-Bifunctional Protein (DBP) | Peroxisomes | Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | |
| Peroxisomal Thiolase | Peroxisomes | Cleaves 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. | |
| Mitochondrial β-Oxidation Enzymes | Acyl-CoA Dehydrogenases (VLCAD, LCAD, MCAD, SCAD) | Mitochondria | Catalyze the first step of mitochondrial β-oxidation for fatty acids of varying chain lengths. |
| Trifunctional Protein (TFP) | Mitochondria | Possesses enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities for long-chain fatty acids. | |
| 3-Ketoacyl-CoA Thiolase | Mitochondria | Cleaves 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. |
Experimental Protocols for Determining Cellular Localization
The following are detailed methodologies that can be employed to experimentally determine the subcellular localization of this compound.
Subcellular Fractionation followed by Mass Spectrometry
This is a robust quantitative method to determine the distribution of metabolites in different cellular compartments.
Protocol:
-
Cell Culture and Harvesting: Culture cells of interest to a sufficient density. Harvest the cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease/phosphatase inhibitors). Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.[7]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. Further ultracentrifugation can be used to isolate microsomes (endoplasmic reticulum) and peroxisomes.
-
-
Purity Assessment: Assess the purity of each fraction by performing Western blotting for well-characterized marker proteins of each organelle (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, Catalase for peroxisomes).
-
Metabolite Extraction: To each subcellular fraction, add a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate at -20°C to precipitate proteins.
-
LC-MS/MS Analysis: Centrifuge the samples to pellet the protein debris. Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of this compound.[8]
-
Data Analysis: Quantify the amount of this compound in each fraction and normalize to the total protein content of that fraction to determine its relative abundance in each compartment. For more accurate quantification, the Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method can be employed, which uses stable isotope-labeled internal standards.[5][9]
Immunofluorescence Microscopy
This technique allows for the visualization of the localization of key enzymes involved in the metabolism of this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips. If necessary, treat the cells with 10-methyltetracosanoic acid to induce the expression of metabolic enzymes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies targeting enzymes of branched-chain fatty acid metabolism (e.g., ACOX1 for peroxisomes, CPT1 for mitochondria) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signals using a confocal or epifluorescence microscope. Co-localization of the target enzymes with organelle-specific markers will confirm their subcellular location.[11]
Visualizations
Caption: Inferred metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. mdpi.com [mdpi.com]
Potential Precursors of 10-Methyltetracosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltetracosanoyl-CoA is a C25 branched-chain fatty acyl-CoA. While its specific biological roles are not extensively characterized in publicly available literature, the unique structural feature of a methyl group at the C10 position of a very long-chain fatty acid (VLCFA) backbone suggests its involvement in specialized metabolic pathways and potentially in the modulation of membrane properties or as a precursor to other bioactive molecules. This technical guide provides a comprehensive overview of the potential biosynthetic precursors and enzymatic pathways leading to the formation of this compound, based on current knowledge of fatty acid metabolism.
Proposed Biosynthetic Pathways
Two primary hypothetical pathways for the synthesis of this compound are proposed, drawing parallels from established mechanisms of branched-chain and very-long-chain fatty acid biosynthesis.
Pathway 1: De Novo Synthesis of a Methyl-Branched Precursor Followed by Elongation
This pathway involves the initial synthesis of a mid-chain methyl-branched fatty acid by the fatty acid synthase (FAS) complex, followed by chain elongation to the final C24 length by the ELOVL fatty acid elongase family of enzymes.
-
Incorporation of Methylmalonyl-CoA: The biosynthesis of the branched-chain is initiated by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during fatty acid synthesis.[1][2] This reaction is catalyzed by the ketoacyl synthase (KS) domain of the fatty acid synthase. The timing of this incorporation would be critical to determine the final position of the methyl group. To achieve a methyl group at the C10 position of a C24 fatty acid, the methylmalonyl-CoA would need to be incorporated at the fifth cycle of elongation (after the initial C4 molecule is formed).
-
Elongation of the Methyl-Branched Acyl-CoA: The resulting mid-chain methyl-branched fatty acyl-CoA, likely a C16 or C18 species, would then serve as a substrate for the very-long-chain fatty acid elongation machinery located in the endoplasmic reticulum. The ELOVL family of enzymes, particularly ELOVL1, is responsible for the elongation of saturated and monounsaturated acyl-CoAs with chain lengths of C20 and longer.[3][4][5] ELOVL1 has been shown to have high activity towards C22:0-CoA and is involved in the production of C24 and C26 fatty acids.[3] While the direct evidence for ELOVL1's activity on methyl-branched substrates is limited, its role in producing VLCFAs makes it a strong candidate for this elongation step.
The logical flow of this pathway is depicted below:
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Methyltetracosanoyl-CoA in Lipidomics Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, within the context of lipidomics research. Although direct experimental data for this specific molecule is limited in current literature, this document extrapolates from established principles of lipid biochemistry and analytics to present its hypothetical biosynthesis, potential metabolic roles, and detailed protocols for its analysis. This guide serves as a foundational resource for researchers investigating the roles of novel branched-chain lipids in health and disease, offering both theoretical frameworks and practical methodologies for their study.
Introduction to this compound
This compound is the activated form of 10-methyltetracosanoic acid, a C25 saturated fatty acid with a methyl group at the tenth carbon position. As a member of the branched-chain fatty acid (BCFA) family, it is an intriguing molecule for lipidomics studies due to the diverse biological functions of BCFAs. These functions include roles in modulating membrane fluidity, acting as signaling molecules, and their association with various metabolic pathways.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are key metabolic intermediates, and understanding the specific roles of branched-chain variants like this compound is crucial for a complete picture of lipid metabolism.
Hypothetical Biosynthesis of this compound
The biosynthesis of 10-methyl-branched fatty acids in some organisms involves a two-step process acting on an unsaturated fatty acid precursor. A methyltransferase introduces a methyl group at a double bond, followed by a reductase that saturates the bond. Extrapolating from this, the biosynthesis of 10-methyltetracosanoic acid likely begins with oleic acid (18:1Δ9) undergoing elongation to form tetracosenoic acid (24:1Δ15). A specific methyltransferase would then act on the double bond, followed by reduction to the saturated branched-chain fatty acid. Finally, a very-long-chain acyl-CoA synthetase (VLC-ACS) would activate 10-methyltetracosanoic acid to its CoA ester.
Potential Metabolic Roles and Signaling Pathways
Branched-chain fatty acids and their CoA esters are known to be potent ligands for the peroxisome proliferator-activated receptor α (PPARα).[2] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[2] The activation of PPARα by ligands such as VLCFA-CoAs and BCFA-CoAs leads to the upregulation of enzymes required for their own degradation via peroxisomal β-oxidation.[2] This suggests a feedback mechanism where the accumulation of these fatty acids stimulates their own catabolism.
Experimental Protocols for the Analysis of this compound
The analysis of very-long-chain acyl-CoAs requires specialized protocols due to their amphiphilic nature and potential for degradation. The following sections outline a comprehensive workflow for the extraction and quantification of this compound from biological samples.
Sample Preparation and Extraction
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and cells.[3][4]
Materials:
-
Frozen tissue or cell pellet
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: Isopropanol/water/acetic acid (80:20:1, v/v/v)
-
Internal Standard: C17:0-CoA or other odd-chain acyl-CoA
-
Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Elution Solvent: Methanol (B129727) with 0.1% ammonium (B1175870) hydroxide
-
Reconstitution Solvent: 90:10 Methanol:Water
Procedure:
-
Homogenization: Weigh 20-50 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar with liquid nitrogen. For cell pellets, resuspend in ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold extraction solvent containing the internal standard to the powdered tissue or cell suspension. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Cleanup:
-
Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 1 mL of elution solvent.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Quantification
The quantification of this compound can be achieved using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 60% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical): Acyl-CoAs typically fragment in a predictable manner, with a characteristic neutral loss of the CoA moiety (507 Da).[3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [Precursor - 507]⁺ | 35-45 |
| C17:0-CoA (Internal Standard) | 1022.6 | 515.6 | 40 |
Note: The exact m/z values for this compound need to be calculated based on its chemical formula (C₄₆H₈₄N₇O₁₇P₃S). The collision energy should be optimized empirically.
Quantitative Data Presentation
Due to the absence of published experimental data for this compound, the following table is provided as a template for presenting quantitative results from future studies. The values are hypothetical and for illustrative purposes only.
| Sample Group | Tissue/Cell Type | This compound (pmol/mg protein) | Standard Deviation |
| Control | Liver | 0.05 | 0.01 |
| Treatment A | Liver | 0.12 | 0.03 |
| Control | Adipose | 0.02 | 0.005 |
| Treatment A | Adipose | 0.03 | 0.008 |
Conclusion and Future Directions
This compound represents a novel lipid metabolite with the potential for significant biological roles. This technical guide provides a foundational framework for its study, from its hypothetical biosynthesis to detailed analytical protocols. Future research should focus on the definitive identification and quantification of this molecule in various biological systems. Elucidating its precise metabolic pathways and signaling functions will be critical in understanding the broader implications of very-long-chain branched-chain fatty acids in health and disease, and may open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]
The Enigmatic Absence of 10-Methyltetracosanoyl-CoA in the Natural World: A Technical Review
A comprehensive review of scientific literature and biochemical databases reveals no definitive evidence for the natural occurrence of 10-Methyltetracosanoyl-CoA or its corresponding fatty acid, 10-methyltetracosanoic acid. While the biosynthesis of methyl-branched fatty acids is a known process in certain bacteria, particularly within the phylum Actinobacteria, the specific C25 variant with a methyl group at the C-10 position has not been identified as a natural product. This technical guide provides an in-depth exploration of the biosynthesis of structurally related 10-methyl-branched fatty acids, the analytical methodologies available for their detection, and the hypothetical pathway for the formation of this compound, offering valuable context for researchers in lipidomics and drug discovery.
The Landscape of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, influencing membrane fluidity and permeability.[1] They are particularly abundant in Gram-positive bacteria, including the genera Mycobacterium, Corynebacterium, and Streptomyces.[2][3] The position of the methyl branch is a key structural feature, with iso- and anteiso-branched fatty acids, where the methyl group is at the penultimate or antepenultimate carbon, being common.[1] Mid-chain methyl-branched fatty acids, such as the well-characterized tuberculostearic acid (10-methyloctadecanoic acid), are also significant constituents of the lipids of Mycobacterium tuberculosis and related species.[4][5]
Biosynthesis of 10-Methyl-Branched Fatty Acids: The Tuberculostearic Acid Paradigm
While this compound remains undiscovered, the biosynthesis of the closely related and well-studied tuberculostearic acid (10-methylstearic acid, 19:0Me10) in mycobacteria provides a robust model for how such a molecule could theoretically be produced. The synthesis of 10-methyl-branched fatty acids is distinct from that of iso- and anteiso-BCFAs and involves the modification of a pre-existing unsaturated fatty acid.
The key steps in this pathway are:
-
Synthesis of Oleic Acid (18:1Δ9): The process begins with the de novo synthesis of straight-chain fatty acids, leading to the production of oleoyl-ACP.
-
Methylation of Oleoyl Phospholipid: The double bond of oleic acid, typically esterified to a phospholipid, is methylated. This reaction is catalyzed by a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. This step results in the formation of a 10-methylene-octadecanoyl intermediate.[5]
-
Reduction of the Methylene Group: The exocyclic double bond of the 10-methylene intermediate is then reduced by a specific reductase, yielding the final 10-methyl-branched fatty acid.[5]
The genes responsible for this pathway have been identified in some bacteria. For instance, in Mycobacterium chlorophenolicum, two genes, bfaA (encoding a flavin adenine (B156593) dinucleotide-binding oxidoreductase) and bfaB (encoding a methyltransferase), are necessary for the synthesis of 10-methyl stearic acid from oleic acid when expressed in Escherichia coli.[5]
Hypothetical Biosynthesis of 10-Methyltetracosanoic Acid
Extrapolating from the tuberculostearic acid pathway, the biosynthesis of 10-methyltetracosanoic acid would likely proceed as follows:
-
Synthesis of a C24 Monounsaturated Fatty Acid: A long-chain monounsaturated fatty acid, specifically cis-10-tetracosenoic acid, would need to be synthesized.
-
Methylation: A methyltransferase, homologous to those involved in tuberculostearic acid synthesis, would methylate the double bond at the C10 position, using SAM as the methyl donor.
-
Reduction: A reductase would then reduce the resulting 10-methylene-tetracosanoic acid to 10-methyltetracosanoic acid.
The fatty acid would then need to be activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase to participate in further metabolic pathways, such as incorporation into complex lipids.
Experimental Protocols for the Detection and Analysis of Long-Chain Acyl-CoAs
The identification and quantification of a novel long-chain acyl-CoA like this compound would require sophisticated analytical techniques. The methodologies below are standard in the field of lipidomics for the analysis of such molecules.
Extraction of Long-Chain Acyl-CoAs from Biological Samples
Objective: To efficiently extract long-chain acyl-CoAs from cellular material while minimizing degradation.
Protocol:
-
Homogenization: Homogenize the tissue or cell sample in a cold potassium phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Solvent Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoAs from the extract using an oligonucleotide purification column or a C18 SPE cartridge.
-
Elution and Concentration: Elute the bound acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol) and concentrate the eluent under a stream of nitrogen.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate, identify, and quantify long-chain acyl-CoAs.
Protocol:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. For the discovery of novel acyl-CoAs, a precursor ion scan or neutral loss scan can be employed. Acyl-CoAs characteristically exhibit a neutral loss of the phosphopantetheine portion (507 Da).
-
Transitions: For this compound, the precursor ion would be the [M+H]+ ion, and a characteristic product ion would be monitored.
-
Quantitative Data Presentation
As this compound has not been reported in nature, there is no quantitative data to present. However, if it were to be discovered, the data would typically be presented in a tabular format as shown below, detailing its concentration in various tissues or organisms.
Table 1: Hypothetical Quantitative Data for this compound.
| Sample Source | Concentration (pmol/mg protein) | Method of Detection | Reference |
|---|---|---|---|
| Organism X (Tissue A) | Value | LC-MS/MS | Citation |
| Organism Y (Whole Cell) | Value | GC-MS of derivative | Citation |
Signaling Pathways and Experimental Workflows
The biosynthesis of 10-methyl-branched fatty acids is a metabolic pathway rather than a signaling cascade. The workflow for the discovery and characterization of a novel branched-chain fatty acid and its CoA derivative is depicted below.
Conclusion
References
- 1. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid characterization of rapidly growing pathogenic aerobic actinomycetes as a means of identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 10-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A. Long-chain fatty acyl-CoAs (LC-CoAs) are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of specific LC-CoA species like this compound is essential for understanding its role in various physiological and pathological processes. This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2][3]
Analytical Methods Overview
The analysis of long-chain acyl-CoAs is challenging due to their low abundance in tissues and their amphiphilic nature.[4] LC-MS/MS has emerged as the most robust and reproducible method for the quantification of these molecules.[1] The general workflow involves sample preparation (extraction and purification), chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Protocol 1: Sample Preparation from Tissues and Cells
This protocol is a composite of best practices for the extraction of long-chain acyl-CoAs from biological matrices.[5][6]
Materials:
-
Biological tissue or cultured cells
-
Phosphate (B84403) buffered saline (PBS), ice-cold
-
100 mM Potassium phosphate monobasic (KH2PO4), pH 4.9[5]
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)[5]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.
-
Homogenizer (e.g., Omni TH)
-
Sonicator
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode)[4]
Procedure:
-
Sample Collection:
-
For tissues, excise approximately 40-50 mg of frozen tissue.[5]
-
For adherent cells, wash with ice-cold PBS and scrape cells. For suspension cells, pellet by centrifugation.
-
-
Homogenization:
-
Extraction:
-
Solid Phase Extraction (SPE) for Purification (Optional but Recommended): [4]
-
Condition the mixed-mode SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 Methanol:Water with 30 mM NH4OH).[7]
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on established methods for long-chain acyl-CoA analysis.[1][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC C18).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-45°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) is often observed.[7] The precursor ion will be the [M+H]+ of this compound. The product ion will be a fragment resulting from this neutral loss.
-
Predicted MRM Transition for this compound (C35H68N7O17P3S):
-
Precursor Ion (Q1): m/z corresponding to [C35H68N7O17P3S + H]+
-
Product Ion (Q3): m/z corresponding to [Precursor Ion - 507]
-
-
-
Collision Energy and other MS parameters: These will need to be optimized for this compound by infusing a standard, if available.
Data Presentation
The following tables summarize typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be expected to be similar for this compound.
Table 1: Quantitative Performance of LC-MS/MS Methods for Long-Chain Acyl-CoAs
| Parameter | Reported Value | Reference |
| Limit of Quantitation (LOQ) | 4.2 nM (for very-long-chain acyl-CoAs) | [4] |
| Inter-assay CV | 5-6% | [5] |
| Intra-assay CV | 5-10% | [5] |
| Accuracy | 94.8 - 110.8% | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Coenzyme A Biosynthesis Pathway
Caption: Coenzyme A biosynthesis and fatty acid activation pathway.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of 10-Methyltetracosanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and specific quantification of 10-Methyltetracosanoyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a C25 branched-chain acyl-coenzyme A ester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis.[1][2][3] Very-long-chain fatty acids (VLCFAs) and their CoA esters are involved in various cellular processes, and their dysregulation has been linked to several pathological conditions, such as peroxisomal disorders.[4][5] Accurate quantification of specific acyl-CoA species like this compound is essential for understanding their physiological roles and for the development of therapeutics targeting metabolic diseases.
This application note describes a robust LC-MS/MS method for the quantification of this compound. The method utilizes a simple sample preparation procedure and a highly selective and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation (from cell culture)
This protocol is adapted from established methods for acyl-CoA extraction.[2]
-
Cell Harvesting: Aspirate cell culture media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 2 mL of ice-cold methanol (B129727) to the culture plate and incubate at -80°C for 15 minutes. Scrape the cell lysate and transfer it to a centrifuge tube.
-
Internal Standard Spiking: Add a suitable internal standard (e.g., C15:0 CoA or a stable isotope-labeled analog if available) to the lysate.
-
Centrifugation: Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.
-
Solvent Evaporation: Transfer the supernatant to a new tube and add 1 mL of acetonitrile. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g at 4°C for 10 minutes.
-
Sample Transfer: Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The following LC conditions are a starting point and may require optimization based on the specific system.
-
Column: A C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) is recommended for the separation of acyl-CoAs.[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A gradient elution should be optimized to ensure separation from other endogenous species. A representative gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 20% B
-
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 10-30 µL.[2]
-
Column Temperature: 32°C.[2]
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally preferred for the analysis of acyl-CoAs.[6][7]
-
MRM Transitions: The MRM transitions for this compound and a potential internal standard (C15:0 CoA) should be optimized by direct infusion of standards. Protonated acyl-CoAs typically undergo a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate).[7]
-
This compound: The precursor ion ([M+H]⁺) would be m/z 1162.8. The product ion would be monitored following the neutral loss of the CoA moiety.
-
Internal Standard (C15:0 CoA): Precursor ion ([M+H]⁺) at m/z 992.6, with a corresponding product ion.
-
-
MS Parameters: Dwell time, collision energy, and other source parameters should be optimized to maximize signal intensity.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the limit of detection (LOD) and limit of quantification (LOQ). The following tables summarize representative quantitative data based on similar analyses of long-chain acyl-CoAs.[2][8]
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1162.8 | To be determined | 100 | To be determined |
| C15:0 CoA (IS) | 992.6 | To be determined | 100 | To be determined |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~5 nM |
| Limit of Quantification (LOQ) | ~15 nM |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Visualization
Metabolic Context of this compound
The following diagram illustrates the general pathway of very-long-chain fatty acid (VLCFA) metabolism, where this compound would be an intermediate. VLCFAs are activated to their CoA esters and subsequently metabolized through peroxisomal β-oxidation.
Caption: General pathway of very-long-chain fatty acid activation and metabolism.
Experimental Workflow
The diagram below outlines the major steps in the quantification of this compound by LC-MS/MS.
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. This method can be a valuable tool for researchers investigating the role of branched-chain very-long-chain fatty acids in health and disease. The provided protocol and parameters serve as a strong foundation for the development and validation of this assay in individual laboratories.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
"10-Methyltetracosanoyl-CoA extraction protocol from cells"
Topic: 10-Methyltetracosanoyl-CoA Extraction Protocol from Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA). The analysis of such molecules is critical for understanding cellular metabolism, particularly in the context of lipid biosynthesis and degradation pathways. Accurate quantification of specific acyl-CoA species from cellular matrixes is essential for elucidating their roles in various physiological and pathological states. However, their low abundance and inherent instability pose significant analytical challenges.
This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The method is based on established protocols for the extraction of long-chain and very-long-chain acyl-CoAs, involving rapid quenching of metabolic activity, efficient cell lysis, and solid-phase extraction (SPE) for purification and enrichment.
Data Presentation
The expected recovery rates and sample purity for the described protocol are summarized in the table below. These values are based on typical recoveries for long-chain acyl-CoAs using similar extraction methodologies.[1]
| Parameter | Expected Value | Notes |
| Extraction Recovery | 70-80% | Dependent on cell type and initial sample amount. |
| Purity after SPE | >90% | Removal of interfering phospholipids (B1166683) and other lipids. |
| Lower Limit of Quantification | Low pmol range | Dependent on the sensitivity of the LC-MS system. |
The following table provides an example of how to present quantitative data for this compound abundance in different cell lines. Note: The values presented here are hypothetical and for illustrative purposes only.
| Cell Line | Treatment | This compound (pmol/10^6 cells) |
| HEK293 | Control | 0.5 ± 0.1 |
| HEK293 | Treatment X | 2.3 ± 0.4 |
| HepG2 | Control | 1.2 ± 0.2 |
| HepG2 | Treatment Y | 0.3 ± 0.05 |
Experimental Protocols
This protocol is designed for the extraction of this compound from either adherent or suspension cell cultures. All steps should be performed on ice or at 4°C to minimize enzymatic degradation and hydrolysis of the acyl-CoA.
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Isopropanol (LC-MS grade), ice-cold
-
Glacial acetic acid
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or a specialized 2-(2-pyridyl)ethyl column)
-
SPE Column Conditioning Solution (e.g., Methanol)
-
SPE Wash Solution (e.g., 100 mM KH2PO4, pH 4.9)
-
SPE Elution Solution (e.g., 2-Propanol or a buffered organic solvent)
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure
1. Cell Harvesting and Quenching
-
For Adherent Cells:
-
Aspirate the culture medium from the culture dish.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the plate.
-
Use a cell scraper to scrape the cells into the cold methanol. This action simultaneously quenches metabolic activity and initiates cell lysis.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
Resuspend the final cell pellet in 1 mL of ice-cold methanol.
-
2. Extraction of Acyl-CoAs
-
Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
Spike the sample with an appropriate internal standard (e.g., Heptadecanoyl-CoA) to correct for extraction efficiency and instrument variability.
-
Add 1 mL of 2-Propanol to the tube.
-
Add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube.
3. Solid-Phase Extraction (SPE) for Purification
-
Column Conditioning: Condition the SPE column (e.g., C18) by passing 2 mL of methanol, followed by 2 mL of the wash solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the wash solution to remove unbound impurities like salts and polar metabolites.
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the elution solution. Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for your downstream LC-MS analysis (e.g., a mixture of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[3]
5. Analysis by LC-MS/MS
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a binary gradient elution system, for example, with mobile phase A consisting of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and mobile phase B consisting of acetonitrile.[1]
-
Detection is typically performed using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualization
Caption: Workflow for the extraction of this compound from cells.
Caption: Activation of a branched-chain fatty acid to its CoA ester.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 10-Methyltetracosanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltetracosanoyl-CoA is a C25 branched-chain fatty acyl-CoA. The study of the metabolism of such branched-chain fatty acids is crucial for understanding various physiological and pathological processes. Unlike their straight-chain counterparts, branched-chain fatty acids often undergo metabolism in peroxisomes and require a specific set of enzymes. This document provides detailed application notes and protocols for the use of this compound as a substrate in various enzyme assays, targeting key enzymes involved in branched-chain fatty acid metabolism. These protocols are designed to be adaptable for research in drug discovery, diagnostics, and fundamental biology.
Potential Enzyme Classes Utilizing this compound
Based on the metabolism of other methyl-branched fatty acids, the following enzyme classes are prime candidates for utilizing this compound as a substrate:
-
Branched-Chain Acyl-CoA Dehydrogenase (BCAD) : Initiates the β-oxidation of branched-chain acyl-CoAs.
-
Fatty Acid Elongases (ELOVL) : Involved in the elongation of fatty acyl-CoAs.
-
Phytanoyl-CoA Dioxygenase (PHYH) : Catalyzes the α-oxidation of 3-methyl branched fatty acids. While the methyl group in this compound is not at the 3-position, the potential for activity should be considered.
-
2-Methylacyl-CoA Racemase (AMACR) : Interconverts (R)- and (S)-2-methylacyl-CoA esters, a necessary step for the β-oxidation of certain branched-chain fatty acids.
Substrate Preparation: Synthesis of this compound
The availability of this compound is limited. Researchers may need to synthesize it, starting from the corresponding fatty acid.
Step 1: Synthesis of 10-Methyltetracosanoic Acid
A potential synthetic route can be adapted from the synthesis of 10-methyloctadecanoic acid. This would involve the coupling of two smaller, functionalized hydrocarbon chains. For example, a Grignard reagent derived from a 10-carbon methyl-branched alkyl halide could be reacted with a 14-carbon ω-halo fatty acid ester.
Step 2: Conversion to this compound
The synthesized 10-methyltetracosanoic acid can be converted to its CoA ester using a long-chain acyl-CoA synthetase. A general radiometric assay protocol can be adapted for this synthesis.[1]
Experimental Protocols
Protocol 1: Branched-Chain Acyl-CoA Dehydrogenase (BCAD) Activity Assay
This protocol is adapted from the anaerobic ETF fluorescence reduction assay, a gold standard for measuring acyl-CoA dehydrogenase activity.[2]
Principle: The activity of BCAD is measured by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.
Experimental Workflow:
Caption: Workflow for the BCAD activity assay.
Materials:
-
Purified recombinant Branched-Chain Acyl-CoA Dehydrogenase (BCAD)
-
This compound (substrate)
-
Recombinant porcine Electron Transfer Flavoprotein (ETF)
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EGTA
-
Deoxygenation System: 10 mM glucose, 20 units/mL glucose oxidase, 120 units/mL catalase
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and determine its concentration.
-
In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of the deoxygenation system
-
10 µL of recombinant ETF (final concentration ~5 µM)
-
10 µL of purified BCAD enzyme (concentration to be optimized)
-
-
Incubate the plate at 37°C for 10 minutes to allow for deoxygenation.
-
Initiate the reaction by adding 20 µL of this compound solution to each well. A range of substrate concentrations should be tested to determine kinetic parameters.
-
Immediately place the plate in the plate reader and monitor the decrease in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 495 nm for 10-20 minutes.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
Data Presentation:
| Substrate Concentration (µM) | Initial Rate (RFU/min) |
| 0 | 0 |
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 25 | ... |
| 50 | ... |
| 100 | ... |
Protocol 2: Fatty Acid Elongase (ELOVL) Activity Assay
This protocol is adapted from methods used to measure the activity of microsomal fatty acid elongases.[3]
Principle: The elongation of this compound is measured by the incorporation of radiolabeled malonyl-CoA into a longer-chain fatty acyl-CoA product.
Experimental Workflow:
Caption: Workflow for the ELOVL activity assay.
Materials:
-
Microsomal fraction containing ELOVL enzymes
-
This compound
-
[1,3-¹⁴C]Malonyl-CoA
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM MgCl₂, 1 mM ATP, 0.1 mM CoA, and 1 mM NADPH
-
Stopping Solution: 25% KOH in 50% ethanol
-
Hexane
-
TLC plates (silica gel)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mix containing the Reaction Buffer, microsomes (e.g., 100 µg protein), and 10-Methyltetracsanoyl-CoA (e.g., 50 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]Malonyl-CoA (e.g., 100 µM, 1 µCi).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 1 mL of the Stopping Solution and heat at 60°C for 1 hour to saponify the fatty acyl-CoAs.
-
Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Separate the fatty acids by TLC and visualize the spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to the elongated product and the unreacted substrate and quantify the radioactivity by scintillation counting.
Data Presentation:
| Substrate | Product Radioactivity (CPM) | Elongase Activity (nmol/mg/min) |
| Control (no substrate) | ... | ... |
| This compound | ... | ... |
| Palmitoyl-CoA (positive control) | ... | ... |
Protocol 3: Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay
This protocol is based on the known reaction of PHYH, which is a 2-oxoglutarate-dependent oxygenase.[4][5][6]
Principle: The activity of PHYH is determined by measuring the formation of succinate (B1194679) from 2-oxoglutarate, which is coupled to the hydroxylation of the acyl-CoA substrate.
Experimental Workflow:
Caption: Workflow for the PHYH activity assay.
Materials:
-
Recombinant Phytanoyl-CoA Dioxygenase (PHYH)
-
This compound
-
[1-¹⁴C]2-Oxoglutarate
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors: 1 mM FeSO₄, 2 mM Ascorbic acid
-
Stopping Solution: 1 M HCl
-
HPLC system with a radiodetector
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Reaction Buffer, PHYH enzyme, FeSO₄, and ascorbic acid.
-
Add this compound to the desired final concentration.
-
Initiate the reaction by adding [1-¹⁴C]2-Oxoglutarate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the Stopping Solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the amount of [¹⁴C]succinate formed.
Data Presentation:
| Substrate | [¹⁴C]Succinate Formed (nmol) | PHYH Activity (nmol/mg/min) |
| No substrate control | ... | ... |
| This compound | ... | ... |
| Phytanoyl-CoA (positive control) | ... | ... |
Kinetic Parameters of Human Phytanoyl-CoA Dioxygenase (PHYH) with Various Substrates:
| Substrate | K_M (µM) |
| Phytanoyl-CoA | 29.5 |
| 3-Methylhexadecanoyl-CoA | 40.8 |
| Hexadecanoyl-CoA | 29.1 |
Data from UniProt: P504S
Protocol 4: 2-Methylacyl-CoA Racemase (AMACR) Activity Assay
This protocol is a colorimetric assay adapted for measuring racemase activity.[7]
Principle: The racemization of a synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, leads to the elimination of the chromophore 2,4-dinitrophenolate, which can be monitored spectrophotometrically. While this assay uses a synthetic substrate, the activity of the enzyme with this compound can be assessed through a competition assay.
Experimental Workflow:
Caption: Workflow for the AMACR competition assay.
Materials:
-
Recombinant 2-Methylacyl-CoA Racemase (AMACR)
-
Racemic 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA
-
This compound
-
Assay Buffer: 50 mM NaH₂PO₄-NaOH, pH 7.4, 100 mM NaCl, 1 mM EDTA
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
In a 96-well plate, prepare reaction mixtures containing Assay Buffer and a fixed concentration of AMACR enzyme.
-
To test for inhibition, add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding the synthetic substrate, 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA, to a final concentration near its K_M.
-
Immediately measure the increase in absorbance at 354 nm over time.
-
Calculate the initial reaction rates. A decrease in the rate in the presence of this compound indicates that it is a substrate or inhibitor of AMACR.
Data Presentation:
| [this compound] (µM) | Initial Rate (ΔAbs/min) | % Inhibition |
| 0 | ... | 0 |
| 1 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
Signaling and Metabolic Pathways
The metabolism of branched-chain fatty acids is a complex process involving multiple enzymes and cellular compartments.
Caption: Potential metabolic pathways for this compound.
Conclusion
The protocols and application notes provided herein offer a framework for investigating the enzymatic processing of this compound. Given the limited direct data on this specific substrate, these methods, adapted from established assays for similar branched-chain fatty acyl-CoAs, will enable researchers to explore its role in lipid metabolism and related diseases. Further optimization of these assays will be necessary to determine the precise kinetic parameters of the involved enzymes with this compound.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases | bioRxiv [biorxiv.org]
- 2. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 3. Reactome | phytanoyl-CoA + 2-oxoglutarate + O2 => 2-hydroxyphytanoyl-CoA + succinate + CO2 [reactome.org]
- 4. metzger.chemie.uni-oldenburg.de [metzger.chemie.uni-oldenburg.de]
- 5. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 6. EC 1.14.11.18 [iubmb.qmul.ac.uk]
- 7. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of 10-Methyltetracosanoyl-CoA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro reconstitution of the biosynthesis of 10-methyltetracosanoyl-CoA, a long-chain, mid-chain methyl-branched fatty acyl-CoA. The protocols are based on established methodologies for the study of fatty acid synthases (FAS) and polyketide synthases (PKS), with a particular focus on systems that incorporate methylmalonyl-CoA, such as the mycocerosic acid synthase (MAS) from Mycobacterium tuberculosis.
Introduction
This compound is a C25 fatty acyl-CoA with a methyl branch at the C10 position. Its biosynthesis is proposed to proceed via a modular synthase, likely a Type I Polyketide Synthase (PKS) or a specialized Fatty Acid Synthase (FAS), that utilizes a long-chain acyl-CoA as a primer and both malonyl-CoA and methylmalonyl-CoA as extender units. The in vitro reconstitution of this biosynthetic pathway is crucial for understanding its mechanism, enzyme kinetics, and for the development of potential inhibitors.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to start with a C14 fatty acyl-CoA primer, followed by one cycle of elongation with methylmalonyl-CoA and four cycles with malonyl-CoA.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflow
The in vitro reconstitution involves the expression and purification of the synthase enzyme, followed by an in vitro reaction with the necessary substrates and cofactors, and finally, product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Experimental workflow for in vitro reconstitution.
Quantitative Data
The following tables provide representative concentrations and conditions for the in vitro reconstitution assay, based on studies of similar enzyme systems.
Table 1: Reaction Components for In Vitro Assay
| Component | Stock Concentration | Final Concentration | Purpose |
| Purified Synthase | 1-5 mg/mL | 1-10 µM | Enzyme |
| Myristoyl-CoA | 10 mM | 50-100 µM | Primer |
| Malonyl-CoA | 50 mM | 200-500 µM | Extender Unit |
| Methylmalonyl-CoA | 10 mM | 100-200 µM | Extender Unit |
| NADPH | 100 mM | 1-2 mM | Reductant |
| Dithiothreitol (DTT) | 1 M | 1-5 mM | Reducing Agent |
| Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0) | 1 M | 100 mM | Maintain pH |
Table 2: Typical Kinetic Parameters for Methylmalonyl-CoA Incorporating Synthases
| Substrate | Km | Vmax | Reference System |
| Long-chain Acyl-CoA | 10-50 µM | - | Mycocerosic Acid Synthase |
| Methylmalonyl-CoA | 50-150 µM | 1-5 µmol/min/mg | Mycocerosic Acid Synthase |
| Malonyl-CoA | 20-100 µM | 5-20 µmol/min/mg | Fatty Acid Synthase |
| NADPH | 10-30 µM | - | Mycocerosic Acid Synthase |
Experimental Protocols
Protocol 1: Expression and Purification of the Synthase Enzyme
This protocol is adapted from methods for purifying large modular polyketide synthases.
1. Gene Cloning and Expression:
-
The gene encoding the putative this compound synthase is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag or Strep-tag).
-
The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A starter culture is grown overnight and used to inoculate a larger volume of culture medium.
-
Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) for 12-16 hours to enhance protein solubility.
2. Cell Lysis:
-
Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
3. Affinity Chromatography:
-
The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole).
-
The protein is eluted with a high concentration of the eluting agent (e.g., 250 mM imidazole).
4. Size-Exclusion Chromatography:
-
The eluted protein is concentrated and further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
The protein is eluted in a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
The purity of the protein is assessed by SDS-PAGE.
Protocol 2: In Vitro Reconstitution Assay
1. Reaction Setup:
-
In a microcentrifuge tube, combine the reaction components as listed in Table 1 in the specified final concentrations in a total volume of 100-200 µL.
-
The reaction should be assembled on ice.
2. Reaction Incubation:
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30°C) for a specified time (e.g., 1-4 hours).
3. Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M NaOH or 10% KOH in methanol) to saponify the acyl-CoA products to free fatty acids.
Protocol 3: Product Analysis by GC-MS
1. Saponification and Acidification:
-
After quenching, incubate the reaction mixture at 60-70°C for 1 hour to ensure complete saponification.
-
Cool the mixture and acidify to pH 2-3 with a strong acid (e.g., concentrated HCl).
2. Extraction of Free Fatty Acids:
-
Extract the free fatty acids with an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Repeat the extraction twice and pool the organic layers.
-
Evaporate the solvent under a stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried fatty acids in a methylation reagent (e.g., BF3-methanol or TMSH).
-
Incubate at 60°C for 30 minutes.
-
Add water and extract the FAMEs with hexane.
-
The hexane layer is collected and dried under nitrogen.
4. GC-MS Analysis:
-
Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).
-
Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like DB-23 or a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of long-chain fatty acid methyl esters.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.
-
The product, 10-methyltetracosanoyl methyl ester, is identified by its retention time and mass spectrum compared to standards or by interpretation of its fragmentation pattern.
Concluding Remarks
The in vitro reconstitution of this compound biosynthesis provides a powerful platform for detailed biochemical and mechanistic studies. The protocols outlined above, using the mycocerosic acid synthase system as a model, offer a robust starting point for researchers to investigate this and other branched-chain fatty acid biosynthetic pathways. These studies are essential for advancing our understanding of microbial lipid metabolism and for the development of novel therapeutics targeting these pathways.
Metabolic Labeling of 10-Methyltetracosanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), particularly those with branched chains, are integral components of cellular membranes and are involved in numerous biological processes. 10-Methyltetracosanoyl-CoA, a C25 branched-chain fatty acyl-CoA, is of increasing interest due to its potential roles in membrane fluidity, cellular signaling, and lipid metabolism. Metabolic labeling with stable isotopes offers a powerful approach to trace the uptake, trafficking, and incorporation of this compound into complex lipids, providing insights into its metabolic fate and physiological functions.
This document provides detailed application notes and protocols for the metabolic labeling of this compound in cultured cells. The methodologies described herein are based on established principles of fatty acid metabolic labeling and mass spectrometric analysis, adapted for this specific very-long-chain branched-chain fatty acid.
Application Notes
The metabolic labeling of this compound can be applied to a variety of research areas:
-
Membrane Biology: Investigate the incorporation and distribution of this compound into different cellular membranes (plasma membrane, endoplasmic reticulum, mitochondria). The unique structure of this branched-chain fatty acid may influence membrane fluidity, thickness, and the formation of lipid rafts.[1]
-
Lipid Metabolism and Storage: Trace the metabolic fate of this compound, determining its incorporation into various lipid classes such as phospholipids, triglycerides, and ceramides. This can elucidate how cells handle and store this specific fatty acid.
-
Cellular Signaling: While specific signaling pathways involving this compound are still under investigation, VLCFAs and their derivatives are known to be involved in signaling cascades that regulate cellular processes like apoptosis and stress responses.[2][3][4] Labeled this compound can be used to identify downstream signaling molecules and pathways.
-
Drug Development: Understanding the metabolism of unique fatty acids like this compound can provide insights into metabolic disorders. Labeled compounds can be used to screen for drugs that modulate the enzymes involved in its metabolism.
-
Biomarker Discovery: The abundance and metabolism of specific VLCFAs may be altered in disease states. Metabolic labeling can aid in identifying and validating potential biomarkers for diagnosis and prognosis.
Experimental Protocols
Disclaimer: The following protocols are generalized based on methods for other very-long-chain fatty acids due to the limited specific literature on this compound. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid
Objective: To synthesize a stable isotope-labeled version of 10-methyltetracosanoic acid (e.g., with ¹³C or ²H) for use in metabolic labeling studies. A common approach involves the use of labeled precursors in a multi-step organic synthesis. The following is a conceptual outline.
Conceptual Synthesis Scheme:
A practical synthetic route could involve the coupling of a labeled alkyl fragment to a long-chain precursor. For example, a Grignard reagent prepared from a ¹³C-labeled methyl iodide could be used to introduce the labeled methyl group.
General Steps:
-
Precursor Synthesis: Synthesize a long-chain fatty acid precursor with a suitable functional group for the introduction of the labeled methyl group.
-
Isotope Incorporation: Introduce the stable isotope label (e.g., ¹³CH₃) via a nucleophilic substitution or addition reaction.
-
Chain Elongation: If necessary, elongate the carbon chain to reach the C24 backbone.
-
Purification: Purify the final isotopically labeled 10-methyltetracosanoic acid using chromatographic techniques (e.g., HPLC).
-
Characterization: Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.
Protocol 2: Metabolic Labeling of Cultured Cells
Objective: To label cellular lipids with exogenously supplied isotopically labeled 10-methyltetracosanoic acid.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HepG2, or a cell line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isotopically labeled 10-methyltetracosanoic acid (from Protocol 1)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Internal standards for mass spectrometry (e.g., odd-chain fatty acyl-CoAs)
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Complex:
-
Dissolve the isotopically labeled 10-methyltetracosanoic acid in ethanol.
-
In a sterile tube, add the fatty acid solution to a solution of fatty acid-free BSA in serum-free medium to achieve the desired final concentration (e.g., 10-100 µM).
-
Incubate at 37°C for 30 minutes to allow complex formation.
-
-
Cell Seeding:
-
Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of labeling.
-
-
Metabolic Labeling:
-
Remove the growth medium from the cells and wash once with warm PBS.
-
Add the complete medium containing the labeled 10-methyltetracosanoic acid-BSA complex to the cells.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours). The optimal time will depend on the research question and cell type.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and pellet them by centrifugation.
-
Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[2]
-
Add an internal standard mix to the extraction solvent for quantitative analysis.
-
Separate the organic and aqueous phases by centrifugation. The lower organic phase contains the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For acyl-CoA analysis, specific extraction protocols are required to maintain their stability.
-
For analysis of fatty acids within complex lipids, the lipid extract can be hydrolyzed, and the resulting fatty acids derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyzed directly by LC-MS/MS.
-
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify the incorporation of labeled this compound into various lipid species.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
General LC-MS/MS Method:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column to separate different lipid classes or acyl-CoA species.
-
Employ a gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in either positive or negative ion mode, depending on the lipid class of interest.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The MRM transitions will be specific for the precursor and a characteristic fragment ion of the labeled lipid.
-
For acyl-CoAs, a characteristic neutral loss of 507 Da (the phospho-ADP moiety) is often observed.[5]
-
For branched-chain fatty acids, characteristic fragmentation patterns can reveal the position of the methyl branch.[6]
-
Data Presentation
Table 1: Hypothetical Quantitative Data for the Incorporation of ¹³C-10-Methyltetracosanoic Acid into Cellular Lipids of HEK293 Cells after 24 hours of Labeling.
| Lipid Class | Labeled Fatty Acid Incorporation (%) | Fold Change over Control |
| Phosphatidylcholine (PC) | 15.2 ± 2.1 | 12.5 |
| Phosphatidylethanolamine (PE) | 10.8 ± 1.5 | 9.7 |
| Phosphatidylserine (PS) | 5.3 ± 0.8 | 4.1 |
| Triglycerides (TG) | 45.7 ± 5.3 | 38.2 |
| Ceramides | 3.1 ± 0.6 | 2.5 |
Data are presented as mean ± standard deviation and represent a hypothetical example for illustrative purposes.
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for metabolic labeling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Methyltetracosanoyl-CoA Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltetracosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) that plays a role in fatty acid metabolism. Accurate quantification of this and other very-long-chain fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry-based quantitative analyses. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for long-chain acyl-CoAs.
Quantitative Data Summary
The following tables summarize the key parameters for the quantitative analysis of this compound using LC-MS/MS. These values are representative and may require optimization for specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Precursor Ion (Q1) m/z | [M+H]⁺ | [M-H]⁻ |
| Product Ion (Q3) m/z | [M+H-507]⁺ | [M-H-PO₃]⁻ |
| Declustering Potential (DP) | Optimized for signal | Optimized for signal |
| Collision Energy (CE) | Optimized for fragmentation | Optimized for fragmentation |
| Cell Exit Potential (CXP) | Optimized for signal | Optimized for signal |
Note: The exact m/z values for the precursor and product ions will need to be calculated based on the precise molecular weight of this compound.
Table 2: Liquid Chromatography Parameters for Acyl-CoA Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 8) or Ammonium Hydroxide (pH 10.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
Table 3: Performance Characteristics of the Quantitative Method
| Parameter | Value |
| Limit of Detection (LOD) | 3x Signal-to-Noise |
| Limit of Quantitation (LOQ) | 10x Signal-to-Noise |
| Linearity (r²) | > 0.99 |
| Inter-run Precision (%RSD) | < 15% |
| Intra-run Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Acyl-CoAs
This protocol describes a solid-phase extraction (SPE) method for isolating long-chain acyl-CoAs from biological samples.
Materials:
-
Biological tissue or cell pellets
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Methanol/Water (2:2:1 v/v/v) extraction solvent[1][2]
-
Internal Standard (e.g., an odd-chain length fatty acyl-CoA)
-
SPE cartridges (C18)
-
SPE conditioning, wash, and elution solvents
-
Centrifuge
-
Lyophilizer (if using organic extraction)
Procedure:
-
Homogenize the tissue or cell pellet in the ice-cold extraction solvent.
-
Spike the homogenate with the internal standard.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet proteins and cellular debris.[2]
-
Collect the supernatant containing the acyl-CoAs.
-
Condition the C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS analysis (e.g., 50:45:5 methanol:water:chloroform).[3]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract onto the column.
-
Perform a gradient elution to separate the acyl-CoAs. A typical gradient might start at a low percentage of mobile phase B (acetonitrile) and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.[2]
-
The mass spectrometer should be operated in positive ion ESI mode.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard. A neutral loss scan of 507 Da can also be used for profiling complex mixtures of acyl-CoAs.[3][4]
-
Optimize the MS parameters (DP, CE, CXP) by infusing the this compound standard.
Protocol 3: Data Analysis and Quantification
Procedure:
-
Integrate the chromatographic peaks corresponding to this compound and the internal standard using the instrument's software.
-
Generate a calibration curve by analyzing a series of known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical flow of this compound analysis by LC-MS/MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Application Notes and Protocols for the Chromatographic Separation of Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. Their accurate quantification is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, diabetes, and cancer. This document provides detailed protocols for the extraction, separation, and quantification of long-chain acyl-CoAs from biological samples using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methodologies that emphasize high recovery and reproducibility.[1][2]
Materials:
-
100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9[1][3]
-
Acetonitrile (ACN)[1]
-
2-Propanol[1]
-
Methanol[3]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution[3]
-
Glass homogenizer[1]
-
Centrifuge
Procedure:
-
Place approximately 40 mg of frozen tissue into a glass homogenizer on ice.[3]
-
Add 0.5 ml of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 ml of a solvent mixture of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of C17:0-CoA).[3]
-
Homogenize the tissue sample on ice.[3]
-
Perform a second homogenization to ensure complete tissue disruption.[1]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge to pellet the cellular debris.
-
Collect the supernatant containing the acyl-CoAs for solid-phase extraction (SPE) cleanup or direct injection, depending on the LC-MS method.
Solid-Phase Extraction (SPE) for Sample Cleanup
For cleaner samples and to concentrate the analytes, an SPE step is recommended.
Materials:
-
Oligonucleotide purification column or equivalent SPE cartridge[1]
-
Acetonitrile (ACN)[1]
-
2-Propanol[1]
Procedure:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the tissue extract onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using a suitable solvent, such as 2-propanol.[1]
-
Concentrate the eluent under a stream of nitrogen before reconstitution in the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol utilizes a reverse-phase UPLC system coupled to a triple quadrupole mass spectrometer for the sensitive and specific quantification of long-chain acyl-CoAs.[3][4]
Instrumentation:
-
UPLC/HPLC system (e.g., Waters ACQUITY UPLC)[3]
-
Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum Ultra)[3]
-
Reversed-phase C8 or C18 column (e.g., Acquity 1.7 μm C8, 2.1 × 150 mm)[3][4]
Chromatographic Conditions:
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) (NH4OH) in water[3]
-
Mobile Phase B: 15 mM NH4OH in Acetonitrile (ACN)[3]
-
Flow Rate: 0.4 ml/min[3]
-
Column Temperature: 40°C[5]
-
Gradient Elution:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min and re-equilibrate[3]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[3][6]
-
Capillary Voltage: 3.20 kV[6]
-
Cone Voltage: 45 V[6]
-
Desolvation Gas (Nitrogen) Flow: 500 L/h[6]
-
Desolvation Temperature: 500 °C[6]
-
Source Temperature: 120 °C[6]
-
Collision Gas: Argon[6]
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters for Selected Long-Chain Acyl-CoAs
| Analyte | Abbreviation | Retention Time (min) | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Myristoyl-CoA | C14:0-CoA | ~7.5 | 966.4 | 459.1 |
| Palmitoyl-CoA | C16:0-CoA | ~8.9 | 994.5 | 487.1 |
| Palmitoleoyl-CoA | C16:1-CoA | ~8.5 | 992.5 | 485.1 |
| Stearoyl-CoA | C18:0-CoA | ~10.1 | 1022.6 | 515.2 |
| Oleoyl-CoA | C18:1-CoA | ~9.7 | 1020.6 | 513.2 |
| Linoleoyl-CoA | C18:2-CoA | ~9.2 | 1018.6 | 511.2 |
| Arachidonoyl-CoA | C20:4-CoA | ~8.0 | 1042.6 | 535.2 |
Note: Retention times and m/z values are approximate and may vary depending on the specific instrumentation and chromatographic conditions.
Table 2: Method Validation Parameters for LC-MS/MS Quantification of Long-Chain Acyl-CoAs
| Parameter | C16:0-CoA | C18:0-CoA | C18:1-CoA |
| Linear Range (ng) | 1.56 - 100 | 1.56 - 100 | 1.56 - 100 |
| Intra-assay CV (%) | < 10 | < 10 | 5 |
| Inter-assay CV (%) | 5-6 | 5-6 | 5-6 |
| Recovery (%) | 70-80 | 70-80 | 70-80 |
| LOQ (nM) | 4.2 - 16.9 | 4.2 - 16.9 | 4.2 - 16.9 |
Data compiled from multiple sources, showcasing typical performance characteristics.[1][3][7] CV: Coefficient of Variation, LOQ: Limit of Quantification.
Visualization
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of long-chain acyl-CoAs.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Probes for Imaging Very-Long-Chain Fatty Acids
Topic: Fluorescent Probes for Imaging 10-Methyltetracosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the latest literature review, a fluorescent probe specifically designed for this compound is not commercially available or extensively documented. The following application notes and protocols are based on the principles of fluorescent fatty acid analog imaging and provide a framework for the hypothetical design, application, and analysis of such a probe. The data and protocols are representative examples derived from commonly used fluorescent fatty acid analogs like BODIPY-labeled fatty acids.
Introduction
This compound is the activated form of 10-methyltetracosanoic acid, a saturated very-long-chain fatty acid (VLCFA). VLCFAs play crucial roles in various cellular processes, including membrane structure, energy storage, and cell signaling. Dysregulation of VLCFA metabolism is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy. Visualizing the subcellular trafficking, storage, and metabolism of specific VLCFAs in live cells is essential for understanding their physiological functions and pathological implications.
Fluorescently labeled fatty acid analogs are powerful tools for real-time imaging of lipid dynamics within cells.[1] This document describes the hypothetical fluorescent probe, VLCFA-Fluor 555 , an analog of this compound, for live-cell imaging applications.
Principle of the Method
VLCFA-Fluor 555 is a synthetic analog of 10-methyltetracosanoic acid conjugated to a bright, photostable fluorophore. When introduced to live cells, it is presumed to be recognized and processed by the cellular machinery similarly to its endogenous counterpart. The probe is taken up by fatty acid transport proteins and is subsequently activated to its CoA-thioester. The fluorescent tag allows for the direct visualization of its incorporation into various cellular compartments, such as lipid droplets, the endoplasmic reticulum, and peroxisomes, using fluorescence microscopy.[2][3][4]
Applications
-
Live-Cell Imaging of VLCFA Trafficking and Localization: Visualize the dynamic movement and subcellular distribution of a VLCFA analog in real-time.[1]
-
Studying Lipid Droplet Dynamics: Monitor the incorporation and mobilization of VLCFAs from lipid droplets, key organelles for neutral lipid storage.
-
Investigating VLCFA Metabolism: In conjunction with metabolic inhibitors, elucidate the pathways of VLCFA metabolism, such as beta-oxidation in peroxisomes.
-
High-Throughput Screening: Screen for small molecules that modulate the uptake or metabolism of VLCFAs in drug discovery programs.[5]
-
Disease Modeling: Characterize defects in VLCFA metabolism in patient-derived cells or other disease models.[3]
Quantitative Data
The following table summarizes the hypothetical spectral and photophysical properties of VLCFA-Fluor 555 . These properties are modeled on a BODIPY-based fluorophore, which is commonly used for labeling fatty acids.[6][7]
| Property | Value |
| Fluorophore Class | Boron-dipyrromethene (BODIPY) |
| Molecular Weight | ~750 g/mol |
| Excitation Maximum (λex) | 555 nm |
| Emission Maximum (λem) | 565 nm |
| Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ in methanol |
| Quantum Yield | > 0.8 in non-polar solvents |
| Solubility | DMSO, Ethanol, DMF |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocols
Reagent Preparation
-
VLCFA-Fluor 555 Stock Solution (1 mM):
-
Allow the vial of VLCFA-Fluor 555 to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
BSA-Complexed Working Solution (100 µM):
-
Prepare a 1% (w/v) solution of fatty acid-free Bovine Serum Albumin (BSA) in a serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
Add the 1 mM VLCFA-Fluor 555 stock solution to the warm BSA solution to a final concentration of 100 µM.
-
Incubate at 37°C for 15 minutes with gentle agitation to allow for complexation. This improves the solubility and cellular uptake of the fatty acid analog.
-
Live-Cell Staining Protocol
-
Cell Seeding:
-
Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture cells to 50-70% confluency in a complete growth medium.
-
-
Probe Loading:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Prepare the final labeling solution by diluting the 100 µM BSA-complexed working solution to a final concentration of 1-5 µM in a serum-free medium.
-
Add the final labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with a pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope.
-
Fluorescence Microscopy
-
Microscope: An inverted fluorescence microscope equipped for live-cell imaging with temperature and CO₂ control is recommended.
-
Excitation: Use a laser line or filter set appropriate for the excitation maximum of VLCFA-Fluor 555 (e.g., 561 nm laser or a TRITC/Cy3 filter set).
-
Emission: Use a corresponding emission filter (e.g., 570-620 nm bandpass filter).
-
Objective: A high numerical aperture (NA) oil-immersion objective (e.g., 60x or 100x) is recommended for high-resolution imaging.
-
Image Acquisition: Use the lowest possible excitation light intensity and shortest exposure times to minimize phototoxicity and photobleaching.[8]
Visualization of Workflows and Pathways
Caption: A flowchart illustrating the key steps for labeling and imaging live cells with a fluorescent fatty acid analog.
Caption: A diagram showing the potential metabolic fates of a very-long-chain fatty acid analog within a cell.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inefficient probe loading.- Incorrect filter sets.- Photobleaching. | - Optimize probe concentration and incubation time.- Ensure the use of BSA for complexation.- Verify excitation and emission filters match the probe's spectra.[9]- Minimize light exposure and use an anti-fade reagent if fixing cells. |
| High Background | - Incomplete removal of unbound probe.- Probe aggregation.- Autofluorescence. | - Increase the number and duration of wash steps.[10]- Ensure the probe is fully dissolved in DMSO before preparing the working solution.- Use a phenol red-free imaging medium.- Acquire an unstained control image to assess autofluorescence. |
| Cell Toxicity/Death | - High probe concentration.- Prolonged incubation.- Solvent toxicity. | - Perform a titration to find the lowest effective probe concentration.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.1%. |
| Non-specific Localization | - Probe is not being metabolized as expected.- Cell stress or death. | - Co-stain with organelle-specific markers (e.g., ER-Tracker, LipidTOX) to confirm localization.- Verify cell health with a viability stain (e.g., DAPI or Propidium Iodide for dead cells).- Compare results with the literature for similar fluorescent fatty acid analogs. |
References
- 1. Design, synthesis, and fluorescence studies of fluorenyl fatty acids as new depth-dependent fluorescent probes for membranes: getting over the looping-back problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 9. biotium.com [biotium.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Isotopically Labeled 10-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled long-chain fatty acyl-CoAs are invaluable tools in metabolic research and drug development. They serve as tracers to elucidate biochemical pathways, quantify metabolic fluxes, and determine enzyme kinetics. 10-Methyltetracosanoyl-CoA is a branched-chain fatty acyl-CoA of interest in studying lipid metabolism, particularly in organisms where such fatty acids are endogenous. This document provides a detailed protocol for the chemical synthesis of isotopically labeled 10-methyltetracosanoic acid, followed by its enzymatic conversion to this compound.
Overview of the Synthetic Strategy
The synthesis of isotopically labeled this compound is a two-stage process. The first stage involves the chemical synthesis of isotopically labeled 10-methyltetracosanoic acid. This is followed by the enzymatic conversion of the free fatty acid into its coenzyme A thioester using a long-chain acyl-CoA synthetase.
A convergent chemical synthesis approach is proposed for the preparation of the fatty acid backbone. This strategy involves the synthesis of two key intermediates that are subsequently coupled. The isotopic label can be incorporated into one of these intermediates.
Experimental Protocols
Part 1: Chemical Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid
This protocol describes a plausible synthetic route. Researchers should adapt and optimize the reaction conditions based on available starting materials and laboratory capabilities.
Materials:
-
Commercially available isotopically labeled starting material (e.g., [¹³C]-methyl iodide or a deuterated alkyl halide)
-
Appropriate solvents (e.g., THF, diethyl ether, dichloromethane)
-
Reagents for Grignard reaction (e.g., magnesium turnings)
-
Reagents for Wittig reaction or other coupling reactions
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Protocol:
-
Synthesis of the "Northern" Fragment (e.g., an isotopically labeled C10 aldehyde):
-
This fragment will contain the isotopic label. The specific synthesis will depend on the desired label and its position. For a ¹³C label at the methyl branch, a suitable labeled precursor would be used to construct a 10-carbon chain with a methyl group at the appropriate position.
-
-
Synthesis of the "Southern" Fragment (e.g., a C14 phosphonium (B103445) ylide):
-
This fragment will form the remainder of the fatty acid chain. A common route involves the conversion of a 14-carbon haloalkane to its corresponding triphenylphosphonium salt.
-
-
Coupling of the Fragments:
-
The "Northern" and "Southern" fragments are coupled, for example, via a Wittig reaction between the aldehyde and the ylide to form an unsaturated intermediate.
-
-
Reduction and Functional Group Manipulation:
-
The double bond in the coupled product is reduced (e.g., by catalytic hydrogenation) to yield the saturated carbon skeleton.
-
The terminal functional group is then converted to a carboxylic acid. This may involve oxidation of a terminal alcohol or hydrolysis of a nitrile.
-
-
Purification:
-
The final isotopically labeled 10-methyltetracosanoic acid is purified by column chromatography or recrystallization.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Workflow for the chemical synthesis of the fatty acid.
Part 2: Enzymatic Synthesis of Isotopically Labeled this compound
This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized fatty acid and coenzyme A.
Materials:
-
Isotopically labeled 10-methyltetracosanoic acid
-
Long-chain acyl-CoA synthetase (commercially available or purified)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer
-
Bovine serum albumin (BSA), fatty acid-free
-
Solid-phase extraction (SPE) cartridges for purification
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and CoA.
-
Add the isotopically labeled 10-methyltetracosanoic acid, typically dissolved in a small amount of an organic solvent like ethanol (B145695) and complexed to BSA.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid, such as perchloric acid or acetic acid.
-
-
Purification:
-
Purify the isotopically labeled this compound from the reaction mixture using solid-phase extraction (SPE).
-
Wash the SPE cartridge to remove unreacted starting materials and byproducts.
-
Elute the final product.
-
-
Quantification and Analysis:
-
Determine the concentration of the purified product using UV-Vis spectrophotometry (measuring absorbance at 260 nm).
-
Confirm the identity and isotopic enrichment of the product by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Diagram of the Enzymatic Synthesis Workflow:
Caption: Workflow for the enzymatic synthesis of the acyl-CoA.
Data Presentation
Table 1: Hypothetical Yields for Chemical Synthesis of Isotopically Labeled 10-Methyltetracosanoic Acid
| Step | Starting Material (mmol) | Product (mmol) | Yield (%) |
| "Northern" Fragment Synth. | 10.0 | 7.5 | 75 |
| "Southern" Fragment Synth. | 10.0 | 8.0 | 80 |
| Coupling Reaction | 7.5 | 4.5 | 60 |
| Reduction & Manipulation | 4.5 | 3.8 | 85 |
| Overall Yield | 10.0 | 3.8 | 38 |
Table 2: Quantitative Data for Enzymatic Synthesis and Product Characterization
| Parameter | Value | Method |
| Initial Fatty Acid Conc. | 100 µM | - |
| Final Acyl-CoA Conc. | 85 µM | UV-Vis (A260) |
| Enzymatic Conversion | 85% | - |
| Molecular Weight (¹²C) | Varies with isotope | - |
| Molecular Weight (¹³C₁) | Varies with isotope | LC-MS/MS |
| Isotopic Enrichment | >99% | LC-MS/MS |
| Purity | >95% | HPLC |
Signaling Pathway Context
The synthesized isotopically labeled this compound can be used to trace the metabolic fate of this branched-chain fatty acid. The diagram below illustrates the central role of acyl-CoAs in cellular metabolism.
Caption: Central role of acyl-CoAs in cellular metabolism.
Conclusion
This document provides a comprehensive guide for the synthesis and application of isotopically labeled this compound. The detailed protocols and structured data presentation are intended to facilitate the work of researchers in the fields of biochemistry, pharmacology, and drug development. The use of such labeled compounds will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in health and disease.
Application Notes and Protocols for Targeted Metabolomics of 10-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltetracosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and cellular signaling. The presence of a methyl branch on the acyl chain suggests potential involvement in specific metabolic pathways that handle branched-chain fatty acids, which can have unique biological roles and implications in various disease states.
Targeted metabolomics provides a powerful approach to selectively quantify specific metabolites like this compound in complex biological samples. This allows for the investigation of its regulation and function in health and disease. The following application notes and protocols describe a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is designed for the extraction of long-chain acyl-CoAs from tissues or cultured cells.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled analogue of the target analyte)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 6.8)
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge (capable of 18,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
For tissue samples, weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube. For cultured cells, aspirate the culture medium and wash the cell pellet with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA and the internal standard to the sample.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Add 500 µL of an organic solvent mixture (ACN:IPA:MeOH, 3:1:1 v/v/v).
-
Vortex the mixture vigorously for 2 minutes, followed by sonication for 3 minutes in an ice bath.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with another 500 µL of the organic solvent mixture, centrifuge again, and combine the supernatants.
-
Dry the combined supernatants under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of ammonium acetate buffer (50 mM, pH 6.8) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion (Q1) for this compound would be its [M+H]+ adduct. The product ion (Q3) is typically a fragment corresponding to the CoA moiety. The exact masses would need to be determined using a pure standard. For illustrative purposes, hypothetical m/z values are provided in the table below.
-
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
Data Presentation
Table 1: Hypothetical Quantitative Parameters for this compound Analysis
| Parameter | Value |
| Analyte | This compound |
| Retention Time (RT) | ~12.5 min |
| Precursor Ion (Q1, m/z) | 1152.7 |
| Product Ion (Q3, m/z) | 507.2 |
| Limit of Detection (LOD) | 5 fmol |
| Limit of Quantification (LOQ) | 15 fmol |
| Linearity (R²) | >0.99 |
Visualizations
Caption: Workflow for the targeted analysis of this compound.
Caption: Potential metabolic fate of this compound.
Application Notes and Protocols: 10-Methyltetracosanoyl-CoA in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential applications of 10-Methyltetracosanoyl-CoA, a key lipid precursor, in the context of Mycobacterium tuberculosis (Mtb) research. The protocols detailed below offer standardized methods for investigating the mycolic acid biosynthesis pathway, a critical target for novel anti-tubercular drug development.
Introduction
The cell wall of Mycobacterium tuberculosis is a complex and unique structure, rich in lipids, that is essential for the bacterium's survival, pathogenesis, and resistance to antibiotics.[1][2] A major component of this cell wall is mycolic acids, which are very long-chain fatty acids (C60-C90) that form a highly impermeable barrier.[1][3] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems, FAS-I and FAS-II.[1][3]
This compound is a methylated very-long-chain fatty acyl-CoA that serves as a crucial building block in the synthesis of the α-branch of mycolic acids. The methyl modification is introduced by S-adenosyl methionine (SAM)-dependent methyltransferases, which are key enzymes in the mycolic acid biosynthetic pathway.[3][4] Understanding the role of this compound and the enzymes involved in its synthesis and incorporation into mycolic acids is of paramount importance for the development of new anti-tuberculosis therapies.
Applications in Tuberculosis Research
-
Target Validation for Novel Drug Discovery: The enzymes responsible for the synthesis and modification of this compound, particularly the methyltransferases, represent promising targets for the development of new anti-tubercular drugs.[3][4] Studying the inhibition of these enzymes can lead to the identification of novel therapeutic agents.
-
Elucidation of Mycolic Acid Biosynthesis Pathway: Utilizing isotopically labeled this compound can help in tracing the metabolic fate of this precursor and further elucidating the intricate steps of the mycolic acid biosynthesis pathway.
-
Screening for Inhibitors: this compound can be used as a substrate in high-throughput screening assays to identify compounds that inhibit the enzymes involved in its metabolism, such as acyl-CoA carboxylases and the condensing enzyme Pks13.
-
Investigating Drug Resistance Mechanisms: Alterations in the metabolism of this compound and other mycolic acid precursors can contribute to drug resistance. Studying these pathways in drug-resistant Mtb strains can provide insights into the mechanisms of resistance.
Quantitative Data Summary
The following table summarizes key quantitative data related to the composition of mycolic acids, providing a baseline for comparative studies of wild-type and mutant Mtb strains or the effects of inhibitors.
| Parameter | Wild-Type Mtb H37Rv | Mce1 Operon Mutant | Reference |
| Relative Abundance of Free Mycolic Acids | 1 | 10.7-fold increase | [5] |
| Free Mycolate Composition (α : methoxy (B1213986) : keto) | Not specified | 1 : 0.9 : 0.6 | [5] |
| α-Mycolate Percentage of Total Mycolates | ~49% | Not specified | |
| Methoxy-Mycolate Percentage of Total Mycolates | ~27% | Not specified | |
| Keto-Mycolate Percentage of Total Mycolates | ~24% | Not specified |
The following table presents the minimum inhibitory concentrations (MICs) for a compound targeting mycolic acid transport, illustrating the type of quantitative data sought in drug discovery.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| AU1235 | M. tuberculosis H37Rv | 0.05 | [2] |
| Drug-Susceptible Clinical Isolates | 0.05 - 0.2 | [2] | |
| Multi-Drug-Resistant Clinical Isolates | 0.05 - 0.2 | [2] | |
| M. smegmatis mc²155 | 3.2 | [2] | |
| M. fortuitum | 6.4 | [2] |
Experimental Protocols
Protocol 1: In Vitro Mycolic Acid Methyltransferase Assay
This protocol is adapted from a general histone methyltransferase assay and is designed to assess the activity of mycolic acid methyltransferases from M. tuberculosis.[6][7]
Objective: To measure the transfer of a methyl group from S-adenosyl-L-[methyl-³H]-methionine to a long-chain acyl-ACP substrate.
Materials:
-
Purified recombinant Mtb methyltransferase (e.g., MmaA1-4, CmaA1-2, PcaA, UmaA1)
-
Acyl Carrier Protein (AcpM) charged with a long-chain fatty acid (e.g., tetracosanoyl-AcpM)
-
S-adenosyl-L-[methyl-³H]-methionine
-
2x Methyltransferase Assay Buffer (100 mM Tris-HCl pH 8.0, 20 mM DTT, 20 mM MgCl₂)
-
Scintillation fluid and vials
-
Trichloroacetic acid (TCA)
-
Filter paper
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
10 µL of 2x Methyltransferase Assay Buffer
-
5 µL of Acyl-AcpM substrate (1 mg/mL)
-
1 µL of S-adenosyl-L-[methyl-³H]-methionine (1 µCi)
-
1-4 µL of purified methyltransferase enzyme (concentration to be optimized)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stopping the Reaction: Spot 15 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing:
-
Wash the filter paper three times for 5 minutes each with 10% TCA.
-
Wash once with 70% ethanol for 5 minutes.
-
Allow the filter paper to air dry completely.
-
-
Scintillation Counting: Place the dry filter paper in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the amount of methyl group incorporated by comparing the counts per minute (CPM) of the reaction samples to a standard curve generated with known amounts of [³H]-labeled substrate.
Protocol 2: Analysis of Mycolic Acid Composition by Mass Spectrometry
This protocol outlines a general method for the extraction and analysis of mycolic acids from Mtb cultures, which can be adapted to trace the incorporation of isotopically labeled precursors like ¹³C-labeled this compound.
Objective: To determine the relative abundance of different mycolic acid species in Mtb.
Materials:
-
Mtb culture (wild-type, mutant, or drug-treated)
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
Potassium hydroxide (B78521) (KOH) in methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Lipid Extraction:
-
Harvest Mtb cells by centrifugation.
-
Extract total lipids by incubating the cell pellet with a chloroform/methanol mixture.
-
Collect the organic phase containing the lipids.
-
-
Saponification:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a solution of KOH in methanol and heat to release the mycolic acids from the cell wall.
-
-
Mycolic Acid Extraction:
-
Acidify the reaction mixture with HCl.
-
Extract the free mycolic acids with diethyl ether.
-
Wash the ether phase with water to remove impurities.
-
-
Mass Spectrometry Analysis:
-
Dry the ether extract and resuspend in a suitable solvent for mass spectrometry (e.g., chloroform/methanol).
-
Analyze the sample using an ESI-MS/MS system in positive ion mode.
-
Perform targeted analysis using multiple reaction monitoring (MRM) to quantify specific mycolic acid species based on their precursor and product ions.[8]
-
Data Analysis: Quantify the different mycolic acid species by integrating the peak areas from the MRM chromatograms. Compare the mycolic acid profiles of different Mtb samples.
Visualizations
Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis.
Caption: Workflow for screening inhibitors of mycolic acid biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Metabolism Using 10-Methyltetracosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific literature on the synthesis and biological use of 10-Methyltetracosanoyl-CoA is not available. The following application notes and protocols are based on established methodologies for the study of very-long-chain and branched-chain fatty acids and should be adapted and validated for the specific compound of interest.
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in various physiological processes, including the regulation of lipid metabolism and inflammation.[1] Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, are crucial components of cellular lipids such as sphingolipids and are involved in numerous biological functions, including skin barrier formation and myelin maintenance.[2] this compound, a C25 branched-chain fatty acyl-CoA, represents a unique molecular tool to investigate the enzymes and pathways involved in the metabolism of these unusual fatty acids. Its study could provide insights into the substrate specificity of fatty acid metabolizing enzymes and its potential role in cellular signaling.[1][3]
This document provides a set of generalized protocols for the synthesis, enzymatic analysis, and cellular metabolism studies of this compound.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for Acyl-CoA Synthetase with 10-Methyltetracosanoic Acid
The following table presents illustrative kinetic data for a hypothetical very-long-chain acyl-CoA synthetase (ACSL) acting on 10-methyltetracosanoic acid. These values are for demonstration purposes and would need to be determined experimentally.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 10-Methyltetracosanoic Acid | 5.0 | 150 | 0.25 | 5.0 x 10⁴ |
| Lignoceric Acid (C24:0) | 2.5 | 250 | 0.42 | 1.7 x 10⁵ |
| Stearic Acid (C18:0) | 10.0 | 500 | 0.83 | 8.3 x 10⁴ |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol describes a general method for the synthesis of a long-chain fatty acyl-CoA from its corresponding fatty acid.
Materials:
-
10-Methyltetracosanoic acid
-
Oxalyl chloride
-
Coenzyme A (CoA) trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 10-methyltetracosanoic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Add an excess of oxalyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the fatty acyl chloride.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the fatty acyl chloride in anhydrous THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate) and cool to 0°C.
-
Slowly add the solution of the fatty acyl chloride to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 7.5-8.0 by adding a base (e.g., triethylamine) as needed.
-
Allow the reaction to proceed for 2-3 hours at 0°C.
-
-
Purification:
-
Purify the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol measures the activity of a long-chain acyl-CoA synthetase (ACSL) using a radiometric assay.[4]
Materials:
-
Purified or recombinant ACSL enzyme
-
[³H]-10-Methyltetracosanoic acid (custom synthesis required)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Bovine serum albumin (BSA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and BSA.
-
Add the [³H]-10-Methyltetracosanoic acid to the reaction mixture.
-
Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the ACSL enzyme to the reaction mixture.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an extraction solvent (e.g., Dole's reagent: isopropanol/heptane (B126788)/1M H₂SO₄).
-
-
Extraction and Quantification:
-
Add water and heptane to the stopped reaction to separate the phases. The unreacted [³H]-fatty acid will partition into the upper organic phase, while the [³H]-acyl-CoA will remain in the lower aqueous phase.
-
Collect an aliquot of the lower aqueous phase and add it to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive acyl-CoA formed over time.
-
Protocol 3: Cellular Uptake and Metabolism of 10-Methyltetracosanoic Acid
This protocol outlines a cell-based assay to study the uptake and metabolic fate of 10-methyltetracosanoic acid using stable isotope labeling and mass spectrometry.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
[¹³C]-10-Methyltetracosanoic acid (custom synthesis required)
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and grow to the desired confluency.
-
Prepare a solution of [¹³C]-10-Methyltetracosanoic acid complexed to BSA in the cell culture medium.
-
Incubate the cells with the labeling medium for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Lipid Extraction:
-
After incubation, wash the cells with cold PBS to remove excess labeled fatty acid.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).
-
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract by LC-MS to identify and quantify the [¹³C]-labeled metabolites. This can include [¹³C]-10-Methyltetracosanoyl-CoA, and its downstream products such as [¹³C]-labeled phospholipids, triglycerides, and sphingolipids.
-
The incorporation of the ¹³C label will result in a mass shift that allows for the specific detection of metabolites derived from the supplemented fatty acid.
-
Visualization of Pathways and Workflows
Hypothetical Metabolic Fate of this compound
References
"protocols for handling and storing 10-Methyltetracosanoyl-CoA"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling and storage of 10-Methyltetracosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A derivative. Due to the limited specific data available for this particular compound, the following protocols are based on established best practices for handling similar long-chain fatty acyl-CoAs. Adherence to these guidelines is critical to ensure the integrity and stability of the compound for accurate and reproducible experimental results.
Product Information and Storage
Proper storage is paramount to prevent the degradation of this compound. As an amphipathic molecule, it is susceptible to hydrolysis and oxidation.
1.1. Initial Receipt and Storage of Lyophilized Powder
Upon receiving lyophilized this compound, it is crucial to store it under the correct conditions to ensure long-term stability.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower | Minimizes chemical degradation and hydrolysis. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Protects against oxidation of the fatty acyl chain. |
| Container | Original glass vial with a Teflon-lined cap | Prevents contamination from plasticizers and ensures a tight seal. |
| Light Exposure | Protect from light | Prevents light-induced degradation. |
1.2. Storage of Reconstituted Solutions
Once reconstituted, the stability of this compound is reduced. Following proper storage protocols for solutions is critical.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Lower temperatures slow down hydrolysis in aqueous solutions. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can lead to degradation. |
| Solvent | Methanol (B129727) or a mixture of water and DMSO | Acyl-CoAs are prone to hydrolysis in aqueous solutions; organic solvents can improve stability.[1] |
| Stability in Solution | Use within 2 months when stored at -20°C | Based on general stability data for other Coenzyme A derivatives.[2] |
Experimental Protocols
2.1. Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely and effectively reconstituting lyophilized this compound to a desired stock concentration.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous methanol or a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Pipettes and sterile, low-adhesion polypropylene (B1209903) tips
-
Vortex mixer
-
Microcentrifuge
-
Low-adhesion polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Equilibration: Allow the vial of lyophilized powder to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the desired volume of cold solvent (e.g., methanol) to achieve the target concentration. Add the solvent slowly down the side of the vial.
-
Dissolution: Gently swirl the vial to dissolve the powder. If necessary, gently vortex for a few seconds. Avoid vigorous shaking, as this can cause the amphipathic molecule to form micelles and potentially denature.
-
Aliquotting: Once fully dissolved, immediately aliquot the stock solution into single-use, low-adhesion polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
2.2. Considerations for Experimental Buffers
The solubility and stability of long-chain fatty acyl-CoAs can be significantly affected by the composition of the experimental buffer.
-
Detergents: As an amphipathic molecule, this compound will form micelles in aqueous solutions above its critical micelle concentration (CMC). The presence of other detergents in the buffer can influence this behavior.
-
Divalent Cations: Be cautious of the concentration of divalent cations like Mg2+ in your buffers. High concentrations of Mg2+ can cause the precipitation of long-chain fatty acyl-CoAs like palmitoyl-CoA.[3]
-
pH: Acyl-CoAs are more susceptible to hydrolysis in alkaline or strongly acidic solutions.[1] It is advisable to maintain a pH close to physiological conditions (pH 7.0-7.5) for your experiments.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for handling and storing this compound.
Caption: Factors leading to degradation and mitigation strategies.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]
- 3. Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10-Methyl-Branched Acyl-CoAs as Potential Biomarkers for Bacterial Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacterial species, influencing membrane fluidity and resistance to environmental stress.[1][2] A specific subset of these, the 10-methyl-branched fatty acids, are characteristic of certain bacterial genera, most notably Mycobacterium. The presence of these unique fatty acids in clinical samples can serve as a specific indicator of bacterial presence, making them valuable as potential biomarkers for diagnosing and monitoring infectious diseases.
The most well-studied of these is 10-methyloctadecanoic acid, also known as tuberculostearic acid (TBSA). TBSA is a signature lipid of Mycobacterium tuberculosis and related species.[3][4] Recent studies have demonstrated that TBSA-containing phosphatidylinositols act as reliable markers for tracking the bacterial load in tuberculosis infections, with levels in patient samples decreasing upon successful treatment.[1][2][5]
While 10-methyltetracosanoyl-CoA is not yet an established biomarker, the enzymatic pathways for 10-methylation of fatty acids and the synthesis of very-long-chain fatty acids (VLCFAs) are known to exist in bacteria like Mycobacterium.[6][7][8] This raises the possibility that longer-chain 10-methyl-branched fatty acids and their corresponding CoA esters, such as this compound, could serve as novel, highly specific biomarkers for particular bacterial infections.
These application notes provide an overview of the role of 10-methyl-branched fatty acids as bacterial biomarkers and detailed protocols for their detection and analysis in biological samples.
Data Presentation
Table 1: Key 10-Methyl-Branched Fatty Acids in Bacteria and Their Significance
| Fatty Acid | Chemical Structure | Bacterial Source (Examples) | Biomarker Significance |
| 10-Methyloctadecanoic Acid (Tuberculostearic Acid - TBSA) | CH₃(CH₂)₇CH(CH₃)(CH₂)₈COOH | Mycobacterium tuberculosis complex, Nocardia, Rhodococcus | Established biomarker for tuberculosis; correlates with bacterial load.[1][2][5][9] |
| 10-Methylpalmitic Acid | CH₃(CH₂)₅CH(CH₃)(CH₂)₈COOH | Some γ-proteobacteria | Potential for bacterial identification.[3] |
| 10-Methyleneoctadecanoic Acid | CH₃(CH₂)₇C(=CH₂)(CH₂)₈COOH | Corynebacterium sp. | Intermediate in TBSA biosynthesis.[10] |
| (E)-6-Methyltetracos-4-enoic Acid | CH₃(CH₂)₁₇CH(CH₃)CH=CH(CH₂)₂COOH | Mycobacterium sp. (postulated) | Postulated intermediate in mycolic acid biosynthesis.[6] |
Experimental Protocols
Protocol 1: Extraction and Derivatization of Total Fatty Acids from Biological Samples for GC-MS Analysis
This protocol is adapted for the analysis of methyl-branched fatty acids from clinical samples such as plasma, serum, or cell pellets.
Materials:
-
Heptadecanoic acid (C17:0) internal standard solution (10 mg/mL in ethanol)
-
Methanol
-
0.9% NaCl solution
-
Anhydrous 1.25 M HCl in methanol
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Heating block or water bath (50°C)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
For liquid samples (serum, plasma), place 50-100 µL into a glass centrifuge tube.
-
For cell pellets, resuspend in 100 µL of sterile water.
-
-
Internal Standard Spiking: Add a known amount of the C17:0 internal standard to each sample. This will be used for quantification.[11]
-
Lipid Extraction (Bligh & Dyer Method):
-
To the sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a new glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[12]
-
Seal the tube tightly and heat at 50°C for 1 hour to overnight to allow for methylation.
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 2 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation: Transfer the final hexane extract to a GC-MS autosampler vial for analysis.
Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the detection of long-chain acyl-CoAs, which could be adapted for this compound.
Materials:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol
-
Internal standard (e.g., C17:0-CoA)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Homogenization and Extraction:
-
Homogenize cell or tissue samples in a suitable buffer on ice.
-
Precipitate proteins and extract acyl-CoAs by adding cold acetonitrile (2:1 v/v acetonitrile to sample).
-
Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant. Spike with the internal standard.
-
-
Sample Cleanup (Optional): For complex matrices, the extract can be further purified using SPE cartridges to remove interfering substances.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over approximately 10-15 minutes is typically used to separate acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs generate a characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety).[11] Therefore, the MRM transition would be [M+H]⁺ → [M+H-507]⁺. For this compound (expected molecular weight around 1152.7 g/mol ), the precursor ion would be m/z 1153.7 and the product ion would be m/z 646.7. A second common fragment ion for acyl-CoAs is at m/z 428.037.[11]
-
Visualizations
Caption: Biosynthesis of Tuberculostearic Acid (TBSA) and its CoA ester.
Caption: Workflow for the analysis of bacterial fatty acid biomarkers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - LIFS Tools web portal [lifs-tools.org]
- 6. Synthesis of methyl (Z)-tetracos-5-enoate and both enantiomers of ethyl (E)-6-methyltetracos-4-enoate: possible intermediates in the biosynthesis of mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 10-Methyltetracosanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 10-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this very-long-chain branched fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in the synthesis of this compound can be categorized into two main stages: the synthesis of the 10-methyltetracosanoic acid precursor and its subsequent ligation to Coenzyme A (CoA).
-
Synthesis of 10-Methyltetracosanoic Acid:
-
Multi-step Synthesis: The synthesis of this very-long-chain branched fatty acid is a multi-step process, often involving the coupling of smaller building blocks. This can lead to cumulative yield losses at each step.
-
Purification: Purification of the final fatty acid from starting materials and reaction byproducts can be challenging due to its high molecular weight and hydrophobicity.
-
-
Ligation to Coenzyme A:
-
Poor Water Solubility: 10-methyltetracosanoic acid is poorly soluble in aqueous solutions, which can be problematic for enzymatic ligation methods that are typically performed in aqueous buffers.
-
Steric Hindrance: The methyl branch at the C10 position may cause steric hindrance, potentially reducing the efficiency of both enzymatic and chemical ligation to the bulky Coenzyme A molecule.
-
Product Purification: Separating the final this compound product from unreacted fatty acid, Coenzyme A, and other reagents requires careful chromatographic techniques.
-
Product Stability: Long-chain acyl-CoA esters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Q2: What are the general approaches for synthesizing this compound?
A2: The synthesis generally involves a two-stage process:
-
Chemical Synthesis of 10-Methyltetracosanoic Acid: A common strategy is a convergent synthesis, where two smaller, functionalized hydrocarbon chains are coupled together. For instance, a Grignard reagent or an organocuprate derived from a C14 fragment can be reacted with a C11 fragment containing the methyl group. An alternative approach is the elongation of a shorter fatty acid chain.
-
Ligation to Coenzyme A:
-
Enzymatic Ligation: This method utilizes a long-chain acyl-CoA synthetase (LACS) enzyme to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A in an ATP-dependent manner.
-
Chemical Ligation: This approach involves activating the carboxylic acid of the fatty acid (e.g., to an acid chloride or an active ester) followed by reaction with the thiol group of Coenzyme A.
-
Q3: How can I improve the solubility of 10-methyltetracosanoic acid for the ligation reaction?
A3: Improving the solubility of the fatty acid is crucial for efficient ligation. Here are some strategies:
-
Co-solvents: For enzymatic reactions, the use of a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, can help to dissolve the fatty acid. However, the concentration must be carefully optimized as high concentrations of organic solvents can denature the enzyme.
-
Detergents: The inclusion of a mild non-ionic detergent, like Triton X-100 or Tween 80, at a concentration below the critical micelle concentration, can aid in solubilizing the fatty acid in the reaction buffer.
-
Chemical Ligation in Organic Solvents: Performing a chemical ligation in an anhydrous organic solvent where the fatty acid is soluble is a viable alternative.
Troubleshooting Guides
Problem 1: Low Yield of 10-Methyltetracosanoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction at coupling stage. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or temperature. Ensure the purity and reactivity of your starting materials. |
| Side reactions. | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Inert atmosphere conditions may be necessary to prevent oxidation. |
| Loss during work-up and purification. | Use appropriate extraction and chromatography techniques. Due to the waxy nature of the product, care should be taken to avoid precipitation during extraction. Silica (B1680970) gel chromatography with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is often effective. |
Problem 2: Low Yield of this compound in Enzymatic Ligation
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the fatty acid. | Refer to the FAQ on improving fatty acid solubility. Prepare a concentrated stock solution of the fatty acid in a suitable organic solvent and add it to the reaction mixture with vigorous stirring. |
| Enzyme inactivity. | Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Run a positive control with a known long-chain fatty acid substrate (e.g., palmitic acid) to confirm enzyme activity. |
| Sub-optimal reaction conditions. | Optimize the pH, temperature, and concentrations of ATP, MgCl₂, and Coenzyme A. Perform small-scale pilot reactions to determine the optimal conditions. |
| Steric hindrance from the methyl branch. | Consider using an acyl-CoA synthetase known to have broad substrate specificity, particularly for branched-chain fatty acids. If yield remains low, a chemical ligation approach may be more suitable. |
Problem 3: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Co-elution of product and starting materials. | Use a multi-step purification strategy. A common approach is to first use solid-phase extraction (SPE) with a C18 cartridge to remove excess salts and ATP. This can be followed by reversed-phase High-Performance Liquid Chromatography (HPLC) for high-purity separation. |
| Product degradation during purification. | Keep samples on ice and use buffers at a neutral or slightly acidic pH (pH 6.0-7.0) to minimize hydrolysis. Avoid prolonged exposure to high temperatures. |
| Low recovery from purification columns. | The hydrophobic nature of the product can lead to irreversible binding to some stationary phases. Use a column with appropriate specifications for long-chain acyl-CoAs. Elution with a gradient of an organic solvent (e.g., acetonitrile) in a buffered aqueous mobile phase is typically effective. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 10-Methyltetracosanoic Acid
This protocol is a hypothetical adaptation based on the synthesis of shorter-chain analogues.
Step 1: Synthesis of Grignard Reagent (1-bromotetradecane)
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 1-bromotetradecane (B124005) in anhydrous diethyl ether to the magnesium turnings with stirring.
-
Maintain a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.
Step 2: Coupling Reaction
-
In a separate flame-dried flask under argon, prepare a solution of a suitable C11 electrophile (e.g., a tosylate or halide with a methyl group at the appropriate position) in anhydrous diethyl ether.
-
Cool this solution to -78°C.
-
Slowly add the prepared Grignard reagent to the electrophile solution with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the hydrocarbon precursor.
Step 4: Oxidation to the Carboxylic Acid
-
The terminal group of the purified hydrocarbon must be a functional group that can be oxidized to a carboxylic acid (e.g., a primary alcohol).
-
Dissolve the precursor in a suitable solvent (e.g., acetone).
-
Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.
-
Stir the reaction for a few hours at room temperature.
-
Quench the reaction with isopropanol.
-
Perform an aqueous work-up and extract the product with diethyl ether.
-
Purify the final 10-methyltetracosanoic acid by recrystallization or silica gel chromatography.
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
5 mM Coenzyme A (lithium salt)
-
1 mM Dithiothreitol (DTT)
-
1-5 µM of a suitable long-chain acyl-CoA synthetase
-
-
-
Substrate Addition:
-
Prepare a 10 mM stock solution of 10-methyltetracosanoic acid in DMSO.
-
Add the fatty acid stock solution to the reaction mixture to a final concentration of 100-200 µM with vigorous vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by adding acid to a final pH of 3-4.
-
-
Purification:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Purify the supernatant using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Monitor the elution at 260 nm (the absorbance maximum of the adenine (B156593) base of CoA).
-
Collect the fractions corresponding to this compound and lyophilize.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Technical Support Center: Improving the Yield of 10-Methyltetracosanoyl-CoA Purification
Welcome to the technical support center for the purification of 10-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound, a very-long-chain branched fatty acyl-CoA, presents several purification challenges. Its long acyl chain makes it prone to aggregation and poor solubility in aqueous solutions. Furthermore, like other acyl-CoAs, it is susceptible to chemical and enzymatic degradation.[1] Immediate sample processing or flash-freezing and storage at -80°C is crucial to minimize degradation.[1]
Q2: Which purification techniques are most effective for long-chain acyl-CoAs like this compound?
A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is a common and effective method for purifying long-chain acyl-CoAs.[1][2] Reverse-phase high-performance liquid chromatography (HPLC) is also widely used for the analysis and purification of acyl-CoA derivatives, offering good separation of various species.[3] For specific applications, affinity chromatography, which utilizes the interaction between Coenzyme A and an immobilized ligand, can provide high selectivity.[4][5]
Q3: How can I assess the purity and concentration of my purified this compound?
A3: The purity of this compound can be determined using reverse-phase HPLC, with detection at 254 nm or 260 nm.[2][3] Mass spectrometry (MS) is also a powerful tool for confirming the identity and purity of the compound.[6] The concentration can be calculated from the HPLC peak area by comparing it to a standard curve of a known long-chain acyl-CoA or by using a purity factor determined through a mass balance approach that accounts for water, residual solvents, and other non-efficacious content.[7]
Q4: What are the optimal storage conditions for purified this compound?
A4: Due to their instability, long-chain acyl-CoAs should be stored at -80°C to minimize degradation.[1] It is also advisable to avoid repeated freeze-thaw cycles.[1] Some studies suggest that storing the sample as a dry pellet at -80°C can enhance stability.[8]
Troubleshooting Guides
Low Yield and Poor Recovery
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Cell/Tissue Lysis and Extraction | Ensure thorough homogenization of the sample. For tissues, a glass homogenizer can be effective.[1][2] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[1] |
| Degradation of this compound | Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery throughout the purification steps.[1] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps; a weak wash solvent should remove impurities without eluting the target molecule, while the elution solvent should be strong enough for complete recovery.[9][10] |
| Analyte Breakthrough During SPE Loading | The flow rate during sample loading might be too high; decrease the flow rate to allow for better interaction between the analyte and the sorbent.[11] The sample solvent may be too strong, preventing binding; dilute the sample in a weaker solvent.[10][11] |
| Analyte Irreversibly Bound to SPE Column | The elution solvent may be too weak; increase the elution solvent strength or volume.[9][10] Consider the possibility of secondary interactions between the analyte and the sorbent and adjust the elution solvent accordingly.[9] |
Purity Issues
| Potential Cause | Troubleshooting Steps & Solutions |
| Co-elution of Contaminants from SPE | Modify the wash protocol by increasing the volume or strength of the wash solvent to remove more impurities before elution.[10] Consider using a different SPE sorbent with a different selectivity.[9] |
| Presence of Free Coenzyme A | A procedure involving chromatography on DEAE-cellulose can be used to separate the acyl-CoA from free CoA by converting the free CoA to a mixed disulfide.[12] |
| Degradation Products in Final Sample | Acyl-CoAs are unstable in aqueous solutions.[6] Analyze samples as quickly as possible after preparation and store them appropriately at -80°C.[1][8] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Weak anion exchange (WAX) or C18 solid-phase extraction (SPE) columns
-
Methanol (B129727) for conditioning
-
Wash buffer (e.g., water or a mild organic solvent)
-
Elution buffer (e.g., 2% formic acid or 2-5% ammonium (B1175870) hydroxide, depending on the SPE chemistry)[1]
-
Internal standard (e.g., C17:0-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add isopropanol and homogenize again.[2]
-
-
Extraction:
-
Add acetonitrile to the homogenate, vortex, and incubate at room temperature.[2]
-
Centrifuge at high speed to pellet debris.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with methanol followed by the equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Loading: Load the supernatant from the extraction step onto the SPE column.
-
Washing: Wash the column with a suitable wash buffer to remove unbound impurities.
-
Elution: Elute the this compound using an appropriate elution buffer.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.[1]
-
Reconstitute in a suitable solvent for analysis (e.g., a mixture of acetonitrile and water).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-purification of coenzyme-dependent enzymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. Column chromatographic purification of octanoyl-CoA [periodicos.capes.gov.br]
Technical Support Center: 10-Methyltetracosanoyl-CoA Mass Spectrometry Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of 10-Methyltetracosanoyl-CoA by mass spectrometry.
Troubleshooting Guides
This section offers solutions to common problems encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes:
-
Sample Degradation: Acyl-CoAs are unstable in aqueous solutions and can be hydrolyzed. Methanol (B129727) has been shown to provide better stability for acyl-CoAs during sample reconstitution[1].
-
Poor Ionization Efficiency: The long alkyl chain of this compound can make it challenging to ionize effectively.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of the target analyte. Chromatographic separation is crucial to minimize this effect[1].
-
Insufficient Sample Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.
-
Suboptimal Mass Spectrometry Parameters: Declustering potential and collision energy are critical parameters that need to be optimized for each specific acyl-CoA[2].
Solutions:
-
Sample Handling:
-
Chromatography:
-
Utilize a C18 reversed-phase column with a suitable gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium formate) to achieve good separation from other lipids and matrix components[3].
-
-
Mass Spectrometry:
-
Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) by infusing a standard of a similar long-chain acyl-CoA.
-
Employ Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. A characteristic neutral loss of 507 Da is common for acyl-CoAs in positive ion mode[2][3].
-
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Causes:
-
Secondary Interactions: The polar head group and non-polar tail of long-chain acyl-CoAs can interact with the column stationary phase and other components of the LC system, leading to peak tailing[3].
-
Inappropriate pH of Mobile Phase: The pH of the mobile phase can affect the charge state of the molecule and its interaction with the column.
-
Column Overload: Injecting too much sample can lead to poor peak shape.
Solutions:
-
Mobile Phase Optimization: The use of high pH mobile phases (e.g., pH 10.5 with ammonium hydroxide) has been shown to improve peak shape for long-chain acyl-CoAs[3].
-
Column Choice: A C8 column may sometimes provide better peak shapes for very long-chain species compared to a C18 column[4].
-
Sample Dilution: Dilute the sample to ensure the amount injected is within the linear range of the column and detector.
Issue 3: Difficulty Distinguishing from Isomers
Possible Causes:
-
Co-elution: Branched-chain fatty acyl-CoAs can have similar retention times to their straight-chain or other branched-chain isomers.
-
Identical Fragmentation Patterns: Isomers often produce very similar or identical fragment ions in MS/MS, making them difficult to differentiate without chromatographic separation.
Solutions:
-
High-Resolution Chromatography: Employ a high-efficiency UPLC/UHPLC system with a long analytical column to maximize the separation of isomers.
-
Optimize Gradient Elution: A shallow and slow gradient can improve the resolution between closely eluting isomers.
-
Consider Derivatization: While typically applied to free fatty acids, derivatization strategies can sometimes alter chromatographic behavior and aid in isomer separation[5][6].
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
A1: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic fragmentation pattern. You should expect to see a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment[2][3]. For this compound, you would set up a Multiple Reaction Monitoring (MRM) transition from the precursor ion [M+H]⁺ to a product ion resulting from this neutral loss.
Q2: How can I prepare my biological samples for this compound analysis?
A2: A general procedure involves homogenization of the tissue or cells in a cold extraction buffer, followed by protein precipitation and purification. One common method involves homogenizing the sample in a mixture of potassium phosphate (B84403) buffer and an organic solvent mix (e.g., acetonitrile:2-propanol:methanol)[4]. Subsequent solid-phase extraction (SPE) using an ion-exchange cartridge can be used to purify the acyl-CoAs[2].
Q3: What type of internal standard should I use for quantification?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar odd-chain or branched-chain fatty acyl-CoA that is not endogenously present in the sample can be used. For example, heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for long-chain acyl-CoA analysis[4].
Q4: My sample is plasma. Do I need to hydrolyze the acyl-CoA before analysis?
A4: For the analysis of the intact this compound, you should not hydrolyze the sample. However, some methods for the analysis of very-long-chain and branched-chain fatty acids in plasma involve an acid hydrolysis step to release the fatty acids from their coenzyme A esters, followed by derivatization and analysis[5][6]. This approach would not allow for the detection of the intact acyl-CoA.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Limit of Detection (LOD) for Acyl-CoAs | 2 to 133 nM | [2] |
| Typical Tissue Amount for Analysis | ~40 mg | [4] |
| Mobile Phase for LC-MS | Methanol/water (80:20, v/v) with 30 mM NH4OH | [3] |
| Collision Energy for MS/MS | ~45 eV (should be optimized) | [3] |
Experimental Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction[2][4].
Materials:
-
Frozen tissue sample (~40 mg)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Extraction Buffer 1: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Buffer 2: Acetonitrile:2-propanol:methanol (3:1:1)
-
Ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel)
-
Methanol
-
50 mM Ammonium Formate (B1220265), pH 6.3
-
Nitrogen gas evaporator
-
Homogenizer
-
Centrifuge
Procedure:
-
Place ~40 mg of frozen tissue in a tube on ice.
-
Add 0.5 mL of cold Extraction Buffer 1 and 0.5 mL of cold Extraction Buffer 2 containing the internal standard.
-
Homogenize the sample twice on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Activate an ion-exchange SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of an extraction buffer (e.g., methanol/water 1:1 with 5% acetic acid)[2].
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer.
-
Elute the acyl-CoAs with a series of methanol/ammonium formate solutions of increasing methanol concentration (e.g., 1:1, 3:1, and pure methanol)[2].
-
Combine the elution fractions and dry them under a stream of nitrogen gas.
-
Reconstitute the dried sample in a small volume of methanol for LC-MS/MS analysis. Store at -80°C.
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: Structure and fragmentation of a long-chain acyl-CoA.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimization of 10-Methyltetracosanoyl-CoA Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 10-Methyltetracosanoyl-CoA and other long-chain acyl-CoAs from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring good recovery of this compound?
The initial sample handling and homogenization are critical. It is imperative to rapidly freeze tissue samples in liquid nitrogen and store them at -80°C to quench metabolic activity and prevent degradation of acyl-CoAs. Homogenization should be performed on ice in a pre-chilled homogenizer with an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[1][2]
Q2: Which extraction method is recommended for this compound?
A combination of solvent extraction followed by solid-phase extraction (SPE) is a robust approach for isolating long-chain acyl-CoAs like this compound.[2] This multi-step process helps to first separate the acyl-CoAs from the bulk of cellular components and then purify them from other lipids and contaminants, leading to a cleaner sample for downstream analysis.
Q3: What type of solid-phase extraction (SPE) column is suitable for long-chain acyl-CoA purification?
Weak anion exchange SPE columns are effective for purifying acyl-CoAs.[3] Oligonucleotide purification columns and 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges have also been successfully used for the solid-phase extraction of a broad range of acyl-CoAs.[1][4]
Q4: How can I quantify the extracted this compound?
High-performance liquid chromatography (HPLC) coupled with UV detection (at 260 nm) or tandem mass spectrometry (LC-MS/MS) are the methods of choice for quantifying acyl-CoAs.[1][5] LC-MS/MS offers higher sensitivity and selectivity.[5] The use of an appropriate internal standard, such as heptadecanoyl-CoA, is crucial for accurate quantification.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery/Yield | Incomplete cell lysis during homogenization. | Ensure thorough homogenization on ice. Consider using a more powerful homogenizer or increasing the homogenization time. |
| Degradation of this compound by endogenous enzymes. | Work quickly and keep samples on ice at all times. Use an acidic homogenization buffer (pH 4.9) to inhibit enzymatic activity.[1] | |
| Inefficient extraction from the solvent phase. | Ensure vigorous vortexing after the addition of organic solvents. A two-step extraction of the pellet can improve recovery.[7] | |
| Poor binding or elution from the SPE column. | Check the conditioning and equilibration steps of the SPE protocol. Ensure the pH of the loading and wash solutions is optimal for binding. Optimize the elution solvent composition and volume. | |
| Poor Peak Shape in Chromatography | Sample overload on the analytical column. | Dilute the sample before injection or inject a smaller volume. |
| Presence of interfering substances in the extract. | Improve the SPE purification step. Consider an additional wash step or a different SPE sorbent. | |
| Inappropriate mobile phase composition. | Optimize the gradient and mobile phase additives (e.g., acetic acid, ammonium (B1175870) hydroxide) to improve peak shape.[1][7] | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Standardize the homogenization procedure, including time and speed. |
| Pipetting errors, especially with small volumes of internal standard. | Use calibrated pipettes and ensure the internal standard is properly mixed with the sample. | |
| Inconsistent SPE column packing or performance. | Use high-quality SPE columns from a reliable supplier. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is dependent on the extraction method and tissue type. The following tables summarize reported recovery rates from various methodologies.
Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [8] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [1][2] |
| Solid-Phase Extraction | N/A | 83-90% | [8] |
Table 2: Comparison of Acyl-CoA Recovery with Different Deproteinizing Agents Followed by SPE
| Analyte | Recovery with 10% TCA followed by SPE | Recovery with 2.5% SSA | Reference |
| CoA | 1% | 74% | [5] |
| Malonyl CoA | 26% | 74% | [5] |
| Acetyl CoA | 36% | 59% | [5] |
| Propionyl CoA | 62% | 80% | [5] |
| Isovaleryl CoA | 58% | 59% | [5] |
Experimental Protocols
Protocol 1: Modified Solvent Extraction with Solid-Phase Extraction for Long-Chain Acyl-CoAs
This protocol is adapted from established methods and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol (B130326) and homogenize again.[2]
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.[3]
-
Equilibration: Equilibrate the column with 3 mL of water.[3]
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[3]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[3]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[3]
-
Visualizations
To aid in the understanding of the experimental workflow and troubleshooting logic, the following diagrams have been generated.
Caption: Experimental workflow for long-chain acyl-CoA extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Long-Chain Fatty Acyl-CoAs in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain fatty acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My long-chain fatty acyl-CoA solution is giving inconsistent results in my enzymatic assay. What could be the cause?
A1: Inconsistent results are often due to the degradation of the long-chain fatty acyl-CoA in your solution. These molecules are inherently unstable in aqueous environments, primarily due to the hydrolysis of the high-energy thioester bond.[1][2] Several factors can influence the rate of degradation:
-
pH of the Solution: Long-chain fatty acyl-CoAs are most stable in slightly acidic conditions (around pH 4.9-6.0). They are prone to hydrolysis in alkaline and strongly acidic solutions.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. It is crucial to keep your solutions on ice whenever possible and to minimize the time they spend at room temperature or higher.
-
Enzymatic Contamination: Your sample or reagents may be contaminated with thioesterases, which are enzymes that specifically hydrolyze the thioester bond of acyl-CoAs.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation. Aliquot your stock solutions into smaller, single-use volumes.
Q2: I'm observing precipitation in my long-chain fatty acyl-CoA stock solution upon thawing. How can I resolve this?
A2: Long-chain fatty acyl-CoAs are amphipathic molecules and can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[3] This can lead to precipitation, especially at low temperatures. To address this:
-
Gentle Warming and Vortexing: Warming the solution to room temperature and gently vortexing can often redissolve the precipitate.
-
Working Concentration: Ensure your working concentration is below the CMC if your experiment requires monomeric acyl-CoA. The CMC is dependent on the acyl chain length, temperature, and ionic strength of the buffer.
-
Solvent Choice: For reconstitution of dry samples, methanol (B129727) has been shown to provide good stability.[1]
Q3: How should I prepare and store my long-chain fatty acyl-CoA solutions to ensure maximum stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your long-chain fatty acyl-CoA solutions.
-
Reconstitution: Reconstitute lyophilized powder in a slightly acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) or an organic solvent like methanol.[1]
-
Storage: For long-term storage, solutions should be kept at -80°C. For short-term use, store on ice.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly unsaturated acyl-CoAs, which are prone to oxidation, consider storing them under an inert gas like argon or nitrogen.
Q4: I suspect my long-chain fatty acyl-CoA has degraded. How can I check its integrity?
A4: Several analytical techniques can be used to assess the integrity of your long-chain fatty acyl-CoA solution:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying intact acyl-CoAs and their degradation products (free fatty acids and Coenzyme A).[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection at 260 nm can be used to separate and quantify the acyl-CoA. The appearance of a peak corresponding to free Coenzyme A can indicate degradation.
-
Enzymatic Assays: You can use an enzyme that specifically utilizes the intact acyl-CoA, such as acyl-CoA oxidase, and measure its activity. A decrease in activity compared to a fresh standard would suggest degradation.
Quantitative Data Summary
The stability of long-chain fatty acyl-CoAs is highly dependent on the specific experimental conditions, including pH, temperature, and buffer composition. While precise degradation rate constants are not widely available in the literature, the following tables provide data on their stability in different solutions and their critical micelle concentrations.
Table 1: Stability of Long-Chain Fatty Acyl-CoAs in Various Solutions
| Acyl-CoA | Solution | Temperature | Time (hours) | Remaining (%) | Reference |
| Various | Methanol | Autosampler | 24 | ~100 | [1] |
| Various | 50% Methanol / 50% 50 mM Ammonium (B1175870) Acetate (pH 7.0) | Autosampler | 24 | ~100 | [1] |
| C10:0-CoA | Water | Autosampler | 24 | <80 | [1] |
| C16:0-CoA | Water | Autosampler | 24 | <60 | [1] |
| C10:0-CoA | 50 mM Ammonium Acetate (pH 7.0) | Autosampler | 24 | <80 | [1] |
| C16:0-CoA | 50 mM Ammonium Acetate (pH 7.0) | Autosampler | 24 | <40 | [1] |
| C10:0-CoA | 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Autosampler | 24 | ~100 | [1] |
| C16:0-CoA | 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | Autosampler | 24 | ~100 | [1] |
Table 2: Critical Micelle Concentrations (CMCs) of Various Long-Chain Fatty Acyl-CoAs
| Fatty Acyl-CoA | Chain Length | Buffer | pH | Ionic Strength (M) | Temperature (°C) | CMC (µM) | Reference |
| Palmitoyl-CoA | C16:0 | Tris | 8.3 | 0.011 | 25 | 7 - 250 | [3] |
| Stearoyl-CoA | C18:0 | N/A | N/A | N/A | N/A | N/A | [3] |
| Oleoyl-CoA | C18:1 | N/A | N/A | N/A | N/A | N/A | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Purification
This protocol is adapted from established methods for the purification of long-chain acyl-CoAs from biological samples or reaction mixtures.
Materials:
-
Sample containing long-chain acyl-CoAs
-
SPE cartridge (e.g., C18)
-
Methanol
-
Potassium phosphate buffer (100 mM, pH 4.9)
-
2-Propanol
-
Glacial acetic acid
-
Centrifuge
-
Vacuum manifold (optional)
Procedure:
-
Sample Preparation: Homogenize the tissue sample in ice-cold potassium phosphate buffer (100 mM, pH 4.9). Add 2-propanol and homogenize again.
-
Extraction: Add acetonitrile to the homogenate, vortex, and centrifuge to pellet proteins. Collect the supernatant.
-
SPE Column Conditioning: Condition the C18 SPE column by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with a solution of water/methanol to remove hydrophilic impurities.
-
Elution: Elute the long-chain acyl-CoAs with a solution of acetonitrile containing 600 mM glacial acetic acid.[4]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the purified acyl-CoAs in a suitable solvent for your downstream application.
Protocol 2: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Materials:
-
Purified long-chain acyl-CoA sample
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide
Procedure:
-
Sample Preparation: Spike the sample with a known amount of internal standard.
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution with increasing concentration of Mobile Phase B to separate the different acyl-CoA species based on their hydrophobicity.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA and the internal standard based on their specific precursor-to-product ion transitions.
-
Quantification: Create a standard curve using known concentrations of acyl-CoA standards. Determine the concentration of the acyl-CoAs in your sample by comparing their peak area ratios to the internal standard against the standard curve.[4][5]
Protocol 3: Enzymatic Assay for Acyl-CoA Integrity (Acyl-CoA Oxidase)
This assay can be used to indirectly assess the stability of a long-chain acyl-CoA solution by measuring the activity of an enzyme that requires the intact molecule as a substrate.
Materials:
-
Long-chain fatty acyl-CoA solution (e.g., Palmitoyl-CoA)
-
Acyl-CoA Oxidase
-
Horseradish Peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, HRP, and the HRP substrate.
-
Initiate Reaction: Add a known amount of your long-chain acyl-CoA solution to the reaction mixture.
-
Enzyme Addition: Start the reaction by adding acyl-CoA oxidase. The oxidase will act on the acyl-CoA, producing H₂O₂.
-
Signal Detection: The H₂O₂ produced is used by HRP to oxidize the substrate, generating a colored or fluorescent product. Monitor the increase in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the concentration of intact acyl-CoA. Compare the activity of your sample to that of a freshly prepared standard to determine the relative integrity.
Visualizations
Caption: Factors influencing the stability of long-chain fatty acyl-CoAs in solution.
Caption: Troubleshooting workflow for inconsistent results with long-chain fatty acyl-CoAs.
Caption: Chemical degradation pathway of long-chain fatty acyl-CoAs via hydrolysis.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
"avoiding degradation of 10-Methyltetracosanoyl-CoA during sample prep"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and preparation of 10-Methyltetracosanoyl-CoA samples to minimize degradation and ensure accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a methyl branch. Like other acyl-CoAs, it is a metabolically important molecule involved in various cellular processes. Its stability is a primary concern due to the high-energy thioester bond, which is susceptible to both chemical and enzymatic degradation during sample collection, extraction, and analysis.
Q2: What are the main causes of this compound degradation during sample preparation?
The primary causes of degradation are:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially at alkaline pH and elevated temperatures.[1][2]
-
Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in biological samples, can rapidly cleave the thioester bond.[3]
-
Oxidation: Although less commonly cited for the acyl-CoA moiety itself, the long alkyl chain can be susceptible to oxidation, which can be a concern depending on the sample matrix and handling conditions.
Q3: How can I minimize enzymatic degradation during sample collection?
To minimize enzymatic activity, it is crucial to rapidly quench metabolic processes at the point of sample collection. This can be achieved by:
-
Snap-freezing: Immediately freezing tissue or cell samples in liquid nitrogen is a common and effective method.
-
Acidic Quenching: Using cold acidic solutions, such as perchloric acid or sulfosalicylic acid, can effectively denature enzymes and halt metabolic activity.[4]
Q4: What is the optimal pH for extraction and storage of this compound?
Slightly acidic to neutral pH (around 4.0-7.0) is generally recommended to minimize chemical hydrolysis of the thioester bond.[1][2] Alkaline conditions should be strictly avoided. Some studies have shown good stability in ammonium (B1175870) acetate (B1210297) buffer at pH 6.8.[5]
Q5: What are the recommended storage conditions for this compound samples?
For short-term storage (during sample processing), samples should be kept on ice at all times. For long-term storage, samples should be stored at -80°C. Dry pellets of the extract are generally more stable than reconstituted solutions. If reconstituted, analysis should be performed as soon as possible.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no recovery of this compound | Inefficient extraction; Degradation during sample preparation; Adsorption to surfaces. | - Ensure rapid quenching of biological samples.- Use an optimized extraction solvent (e.g., acidic buffer with organic solvents).- Keep samples on ice or at 4°C throughout the procedure.- Consider using an internal standard (e.g., a structurally similar odd-chain acyl-CoA) to monitor recovery.- Use low-adsorption tubes and glassware. |
| High variability between replicate samples | Inconsistent sample handling; Incomplete enzyme inactivation; Variable extraction efficiency. | - Standardize the time between sample collection and quenching.- Ensure thorough homogenization of the sample.- Add an internal standard at the beginning of the extraction process to account for variability.[6] |
| Presence of degradation products (e.g., free Coenzyme A) | Hydrolysis of the thioester bond. | - Maintain a slightly acidic pH during extraction and storage.- Avoid high temperatures; perform all steps on ice.- Minimize the time between extraction and analysis. |
| Poor chromatographic peak shape | Suboptimal mobile phase; Interaction with metal surfaces in the LC system. | - Use an ion-pairing agent in the mobile phase for reversed-phase chromatography.- Consider derivatization of the phosphate (B84403) groups to improve peak shape.[7] |
Quantitative Data Summary
| Compound | Condition | Time | Degradation | Reference |
| Various Acyl-CoAs | 4°C in ammonium acetate buffer (pH 6.8) | 9 hours | <30% for most | [5] |
| C14:1-CoA | 4°C in ammonium acetate buffer (pH 6.8) | 9 hours | 44% | [5] |
| Thioesters | High pH | - | Prone to hydrolysis | [2] |
| Thioesters | High Temperature | - | Prone to hydrolysis | [1] |
Experimental Protocols
Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from methods developed for long-chain acyl-CoAs and is suitable for tissues.
Materials:
-
Frozen tissue sample (~40 mg)
-
Homogenizer
-
Ice-cold 100 mM potassium phosphate monobasic (KH2PO4), pH 4.9
-
Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)
-
Internal standard solution (e.g., Heptadecanoyl-CoA)
-
Centrifuge
Procedure:
-
Homogenization:
-
Place a pre-weighed frozen tissue sample (~40 mg) in a pre-chilled tube.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the acetonitrile:isopropanol:methanol mixture containing the internal standard.
-
Homogenize the sample on ice until the tissue is completely dispersed.[6]
-
-
Extraction:
-
Vortex the homogenate vigorously for 5 minutes at 4°C.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
The sample is now ready for analysis by LC-MS/MS or can be stored at -80°C.
-
Visualizations
Workflow for Sample Preparation of this compound
Caption: Workflow for minimizing degradation of this compound during sample preparation.
Logical Relationships in Degradation Avoidance
Caption: Key factors in this compound degradation and corresponding mitigation strategies.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of 10-Methyltetracosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 10-Methyltetracosanoyl-CoA, a very long-chain acyl-CoA (VLCFA-CoA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the LC-MS analysis of this compound?
A1: The primary challenges in analyzing this compound by LC-MS include:
-
Matrix Effects: Co-eluting endogenous compounds from biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Key interfering substances are often phospholipids (B1166683) and salts.
-
Analyte Instability: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] Careful sample handling and storage at -80°C are critical.[2]
-
Low Abundance: Endogenous levels of specific VLCFA-CoAs can be very low, requiring highly sensitive and optimized analytical methods.
-
Poor Solubility: The long acyl chain of this compound imparts significant hydrophobicity, which can lead to poor solubility in aqueous solutions and potential precipitation during sample preparation.[2]
Q2: How can I minimize matrix effects for this compound analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly clean up the sample by removing interfering components like phospholipids.
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is essential.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects and other sources of variability.[3]
Q3: What type of internal standard is suitable for the analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not commercially available, other options include:
-
Odd-Chain Very Long-Chain Acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain VLCFA-CoAs are commonly used as they are not typically abundant endogenously.[4][5]
-
Stable Isotope-Labeled Long-Chain Acyl-CoAs: Deuterated or 13C-labeled long-chain acyl-CoAs, such as palmitoyl-13C16-CoA, can also be used.[6][7] It is important that the chosen internal standard has similar chemical properties and extraction recovery to this compound.[3]
Q4: What are the recommended storage conditions for samples containing this compound?
A4: To ensure the stability of this compound, biological samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation.[2]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples were properly stored at -80°C and that all extraction steps were performed on ice with pre-chilled solvents.[2] |
| Inefficient Extraction | Review the extraction protocol. For tissues, homogenization in an acidic buffer followed by organic solvent extraction and SPE is recommended.[4][8] Verify the recovery of your extraction method using a spiked standard. |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Improve sample cleanup (e.g., using a more effective SPE protocol) or modify the LC gradient to separate the analyte from the suppression zone. |
| Incorrect MS Parameters | Optimize MS parameters by direct infusion of a this compound standard. For positive ESI mode, a neutral loss scan of 507 Da is characteristic for acyl-CoAs.[9][10][11] |
| Poor Solubility | Ensure the final sample extract is reconstituted in a solvent that maintains the solubility of VLCFA-CoAs, such as a methanol/water mixture.[2] |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for variations in ion suppression between samples.[3] |
| Sample Preparation Inconsistency | Ensure precise and reproducible execution of all sample preparation steps. Automating liquid handling steps can improve precision. |
| LC System Instability | Check for fluctuations in pump pressure, retention time shifts, and inconsistent peak shapes. Equilibrate the column thoroughly before each run. |
| Internal Standard Issues | Verify the purity and concentration of the internal standard solution. Ensure it is added to all samples and standards at the same concentration early in the sample preparation process.[2] |
Data Presentation
Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Species | Extraction Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Acetonitrile (B52724)/2-Propanol with Oligonucleotide SPE | 70-80 | [8] |
| Oleoyl-CoA (C18:1) | Acetonitrile/2-Propanol with 2-(2-pyridyl)ethyl SPE | 85-90 | [12] |
| Arachidonyl-CoA (C20:4) | Acetonitrile/2-Propanol with 2-(2-pyridyl)ethyl SPE | 83-88 | [12] |
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[4][5][8]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold 2-Propanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice. Add 1 mL of 2-propanol and homogenize again.[4][5]
-
Extraction: Add 2 mL of acetonitrile to the homogenate, followed by 125 µL of saturated ammonium sulfate solution. Vortex vigorously for 1-2 minutes.[5]
-
Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol/ammonium formate).[12]
-
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting logic for unexpected LC-MS results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Branched-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of branched-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of branched-chain acyl-CoAs.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My branched-chain acyl-CoA peaks are showing significant tailing and broadening. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing and broadening for acyl-CoAs are common issues, often stemming from the negatively charged phosphate (B84403) groups interacting with the stationary phase or metal surfaces within the HPLC system.[1] Here are the primary causes and solutions:
-
Secondary Interactions with Stationary Phase: The phosphate moieties can interact with residual silanols on silica-based columns or with the column hardware itself, leading to peak tailing.[1][2]
-
Solution 1: Use of Ion-Pairing Agents: Incorporating a cationic ion-pairing agent into the mobile phase can mask the negative charges on the acyl-CoA molecules, reducing these secondary interactions and improving peak shape.[2][3][4] Common ion-pairing agents include alkylamines.[4][5]
-
Solution 2: Adjust Mobile Phase pH: Operating at a higher pH (e.g., using ammonium (B1175870) hydroxide) can help to deprotonate residual silanols on the column, minimizing interactions with the negatively charged acyl-CoAs.[2][6]
-
Solution 3: Use of Phosphate Buffers: Phosphate buffers in the mobile phase can bind to active sites on the column and HPLC hardware, thereby reducing the interaction of the acyl-CoA phosphate groups.[1]
-
-
Inappropriate Column Chemistry: The choice of stationary phase is critical for good peak shape.
-
Solution: Reversed-phase columns, such as C8 or C18, are widely used and generally provide good separation for acyl-CoAs.[2][6][7] Consider testing columns with different surface deactivations or end-capping to minimize silanol (B1196071) interactions.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes.[8]
-
Issue 2: Co-elution or Poor Resolution of Branched-Chain Isomers
-
Question: I am unable to separate isomeric branched-chain acyl-CoAs (e.g., isobutyryl-CoA and n-butyryl-CoA). What strategies can I employ to improve their resolution?
-
Answer: The separation of isomeric species is a significant challenge in acyl-CoA analysis due to their similar physicochemical properties.[9][10] Achieving baseline resolution often requires careful optimization of the chromatographic method.
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for selectivity.[11]
-
Solution 1: Optimize Organic Solvent Ratio: Carefully adjust the gradient of the organic solvent (typically acetonitrile (B52724) or methanol) in the mobile phase.[11][12] A shallower gradient can often improve the separation of closely eluting isomers.
-
Solution 2: Mobile Phase Additives: The concentration of additives like ammonium formate (B1220265) or ammonium acetate (B1210297) can influence selectivity.[7] Experiment with different concentrations to find the optimal conditions for your specific isomers.
-
-
Stationary Phase Selection: The column chemistry plays a vital role in resolving isomers.
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.
-
Solution 1: Lower Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, although this will increase the analysis time.[13][14]
-
Solution 2: Adjust Column Temperature: Optimizing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.[13] It's important to keep the temperature stable to ensure reproducible retention times.[8]
-
-
Issue 3: Low Sensitivity and Inaccurate Quantification
-
Question: My signal intensity for branched-chain acyl-CoAs is low, and I'm concerned about the accuracy of my quantitative results. What could be the problem?
-
Answer: Low sensitivity and inaccurate quantification can arise from several factors, including sample stability, extraction efficiency, and matrix effects.
-
Analyte Instability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[12]
-
Solution: Ensure proper sample handling and storage. Reconstitute dried samples in a solution that promotes stability, such as a mixture of methanol (B129727) and ammonium acetate buffer at a slightly acidic to neutral pH.[12]
-
-
Inefficient Extraction: The recovery of acyl-CoAs from biological matrices can be variable.
-
Solution: Use a validated extraction protocol. A common method involves protein precipitation with an organic solvent mixture like acetonitrile/methanol/water.[15] For cleaner samples, solid-phase extraction (SPE) can be used, but it's important to optimize the SPE method to avoid the loss of more hydrophilic short-chain acyl-CoAs.[2] Methods using 5-sulfosalicylic acid (SSA) for deproteinization can be an alternative to SPE.[16]
-
-
Ion Suppression in Mass Spectrometry: Co-eluting compounds from the sample matrix can compete for ionization in the mass spectrometer source, leading to reduced signal intensity for the analytes of interest.[12]
-
Solution 1: Improve Chromatographic Separation: Better separation of analytes from matrix components is key to minimizing ion suppression.[2][12] Re-optimize your LC method based on the suggestions in the previous sections.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for each analyte is the gold standard for correcting for matrix effects and variations in extraction efficiency, leading to more accurate quantification.[2] If not available, an odd-chain acyl-CoA can be used as an internal standard.[2]
-
-
Non-Linearity of Calibration Curves:
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended sample preparation method for branched-chain acyl-CoA analysis?
-
A1: A widely used method is protein precipitation using a cold organic solvent mixture, such as acetonitrile/methanol/water (2:2:1, v/v/v).[15] For tissues, homogenization in a buffer followed by organic solvent extraction is common.[1] It is crucial to keep samples cold throughout the preparation process to minimize enzymatic degradation. For cleaner extracts, solid-phase extraction (SPE) can be employed, but care must be taken to avoid the loss of short-chain acyl-CoAs.[2]
-
-
Q2: Which type of chromatography column is best suited for separating branched-chain acyl-CoAs?
-
A2: Reversed-phase columns, particularly C8 and C18, are the most commonly used for acyl-CoA analysis.[2][6][7] The choice between C8 and C18 may depend on the specific isomers you are trying to separate, as they can offer different selectivities. UPLC columns with sub-2 µm particle sizes are recommended for higher resolution and efficiency.[6][9]
-
-
Q3: How do ion-pairing agents improve the chromatography of acyl-CoAs?
-
A3: Ion-pairing agents are amphiphilic molecules that have a charged head group and a hydrophobic tail.[3] In reversed-phase chromatography, the hydrophobic tail interacts with the stationary phase, while the charged head group is exposed to the mobile phase.[3] For acyl-CoA analysis, cationic ion-pairing agents are used. These agents effectively create a dynamic ion-exchange surface on the stationary phase that interacts with the negatively charged phosphate groups of the acyl-CoAs, masking these charges and reducing undesirable interactions that cause peak tailing.[3][4]
-
-
Q4: What are the optimal mass spectrometry conditions for detecting branched-chain acyl-CoAs?
-
A4: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.[12][17] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification due to its high selectivity and sensitivity.[12][17] A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[12][15] This neutral loss scan can be used to screen for a wide range of acyl-CoA species.[2]
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Acyl-CoA Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Acquity UPLC BEH C8 (2.1 x 150 mm, 1.7 µm)[6] | Agilent ZORBAX 300SB-C8 (2.1 x 100 mm, 3.5 µm)[7] | Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)[18] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[6] | 100 mM Ammonium Formate, pH 5.0[7] | 10 mM Ammonium Acetate in Water[18] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[6] | 5 mM Ammonium Formate in Acetonitrile[7] | Acetonitrile[18] |
| Flow Rate | 0.4 mL/min[6] | Not Specified | Not Specified |
| Gradient | 20% to 45% B in 2.8 min, then to 25% B in 0.2 min, then to 65% B in 1 min[6] | Not Specified | 2% B for 1.5 min, to 15% B at 4 min, to 30% B at 6 min, to 95% B at 13 min[18] |
| Column Temp. | Not Specified | 42°C[7] | 40°C[18] |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add a pre-chilled (-20°C) extraction solvent, such as a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v), to the cell culture plate.[15]
-
Cell Lysis and Protein Precipitation: Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, for example, 50% methanol in 50 mM ammonium acetate (pH 7).[12]
Protocol 2: Reversed-Phase LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: Install a reversed-phase column, such as a C8 or C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phases:
-
Gradient Elution:
-
Set the flow rate to 0.2 mL/min.[12]
-
Start with a low percentage of Mobile Phase B (e.g., 20%).[12]
-
Increase the percentage of Mobile Phase B in a linear gradient to elute the acyl-CoAs (e.g., to 100% B over 15 minutes).[12]
-
Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions between injections.[12]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion electrospray mode.[12]
-
Use Multiple Reaction Monitoring (MRM) for data acquisition.
-
Optimize the MRM transitions (precursor ion and product ion) for each branched-chain acyl-CoA of interest and the internal standard. A common product ion results from the neutral loss of 507 Da.[12][15]
-
Visualizations
Caption: Workflow for Branched-Chain Acyl-CoA Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 18. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 10-Methyltetracosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 10-Methyltetracosanoyl-CoA and other very-long-chain acyl-CoAs (VLC-ACoAs).
Disclaimer
Direct experimental data and established protocols specifically for this compound are limited in publicly available literature. The guidance provided here is based on best practices for the quantification of analogous very-long-chain and branched-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound?
A1: The primary challenges include:
-
Chemical Instability: Acyl-CoA thioester bonds are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Rapid sample processing in cold conditions is crucial.[1][2]
-
Low Abundance: Endogenous levels of specific VLC-ACoAs can be very low, requiring highly sensitive analytical methods.
-
Matrix Effects: Co-eluting substances from biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[3]
-
Lack of Commercial Standards: A specific analytical standard for this compound may not be readily available, complicating absolute quantification.
-
Isomeric Interference: Structural isomers may have similar chromatographic behavior and identical mass, making differentiation difficult without high-resolution chromatography and specific fragmentation patterns.[4]
Q2: What are the expected mass-to-charge ratios (m/z) for this compound in MS analysis?
A2: While no specific literature was found, the expected m/z can be calculated. The molecular formula for this compound is C46H84N7O17P3S.
-
Molecular Weight: 1130.18 g/mol
-
[M+H]⁺ (singly charged): m/z 1131.18
-
[M+2H]²⁺ (doubly charged): m/z 566.09
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in tandem mass spectrometry (MS/MS)?
A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS, which is crucial for their identification and quantification using Multiple Reaction Monitoring (MRM).[3][5]
-
Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP moiety and is a hallmark of acyl-CoA fragmentation. The resulting fragment ion retains the acyl chain.[2][6][7]
-
Product Ion at m/z 428.0365: This fragment corresponds to the adenosine (B11128) 3',5'-diphosphate portion of the CoA molecule.[5][7]
Q4: Can I use a related compound as an internal standard if a this compound standard is unavailable?
A4: Yes, using a related, non-endogenous acyl-CoA as an internal standard is a common practice. Ideally, a stable isotope-labeled version of the analyte is preferred. If that is not available, an odd-chain VLC-ACoA (e.g., C23:0-CoA or C25:0-CoA) is a good alternative as they are typically absent or at very low levels in most biological systems. The internal standard should be added as early as possible during sample preparation to account for analyte loss.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal Intensity | 1. Analyte Degradation: Sample was not kept cold or was exposed to harsh pH. | - Process samples on ice or at 4°C at all times.- Use extraction buffers with a neutral pH.- Avoid repeated freeze-thaw cycles.[2] |
| 2. Poor Extraction Efficiency: The chosen solvent system is not optimal for VLC-ACoAs. | - Use a robust extraction method like a modified Bligh-Dyer or a simple protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) containing an acid (e.g., 5-sulfosalicylic acid).[3] | |
| 3. Inefficient Ionization: Suboptimal MS source parameters. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) by infusing a similar available acyl-CoA standard. | |
| 4. Incorrect MS/MS Transition: The precursor or product ion m/z is incorrect. | - Confirm the calculated m/z of your analyte.- For the product ion, use the characteristic neutral loss of 507 Da from your precursor ion.[2][6][7] | |
| Poor Peak Shape / Tailing | 1. Suboptimal Chromatography: Inadequate mobile phase or column chemistry. | - Use a C18 reversed-phase column suitable for lipids.- Employ an ion-pairing agent (e.g., ammonium (B1175870) acetate) in the mobile phase to improve peak shape.[8] |
| 2. Secondary Interactions: Analyte is interacting with active sites in the LC system. | - Ensure all tubing and connections are inert (PEEK).- Flush the system thoroughly. | |
| High Variability in Results | 1. Inconsistent Sample Preparation: Manual steps in the protocol are not being performed uniformly. | - Automate liquid handling steps if possible.- Ensure thorough vortexing/mixing at each stage.- Add a suitable internal standard at the beginning of the workflow.[1] |
| 2. Matrix Effects: Ion suppression or enhancement is affecting quantification. | - Perform a post-extraction spike experiment to assess matrix effects.- Dilute the sample to reduce the concentration of interfering matrix components.- Improve chromatographic separation to resolve the analyte from interfering compounds. | |
| Co-elution with Interferences | 1. Insufficient Chromatographic Resolution: The LC gradient is too fast or the column is not selective enough. | - Lengthen the LC gradient to improve separation.- Test different C18 columns with different properties (e.g., end-capping, pore size). |
| 2. Isomeric Interference: An isomer of this compound is present. | - High-resolution mass spectrometry may be needed to confirm the elemental composition.- If standards are available, confirm the retention time of the correct isomer. |
Quantitative Data Summary
The following table presents the limits of detection (LOD) and quantification (LOQ) for various acyl-CoAs from a published LC-MS/MS method. This data can serve as a benchmark for sensitivity when developing a method for this compound.
| Analyte | Limit of Detection (LOD) (nM) | Limit of Quantitation (LOQ) (nM) |
| Free CoA | 133 | 444 |
| Acetyl-CoA | 11 | 38 |
| Propionyl-CoA | 7 | 23 |
| Butyryl-CoA | 4 | 12 |
| Isovaleryl-CoA | 2 | 7 |
| Hexanoyl-CoA | 3 | 10 |
| Octanoyl-CoA | 3 | 10 |
| Decanoyl-CoA | 5 | 16 |
| Lauroyl-CoA | 7 | 23 |
| Myristoyl-CoA | 5 | 18 |
| Palmitoyl-CoA | 7 | 22 |
| Data adapted from a study on acyl-CoA profiling. |
Experimental Protocols
Protocol: Quantification of VLC-ACoAs in Cultured Cells via LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific cell types and instrumentation.
1. Sample Preparation & Extraction: a. Aspirate culture media and place the cell culture dish on ice. b. Wash cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid or 80:20 methanol:water) to the plate. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Add an internal standard (e.g., 50 pmol of C23:0-CoA). f. Sonicate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete lysis. g. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet proteins and cell debris. h. Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.
- Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. b. Mass Spectrometry:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound:
- Q1 (Precursor): m/z 1131.2 (assuming [M+H]⁺)
- Q3 (Product): m/z 624.2 (corresponding to [M+H-507]⁺)
- Internal Standard (e.g., C23:0-CoA):
- Q1 (Precursor): m/z 1104.2
- Q3 (Product): m/z 597.2
- Instrument Parameters: Optimize collision energy, declustering potential, and source parameters for maximum signal intensity of a representative VLC-ACoA standard.
3. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte/Internal Standard). c. Generate a calibration curve using known concentrations of a surrogate standard (e.g., C24:0-CoA) spiked into a representative matrix. d. Quantify the amount of this compound in the sample by comparing its peak area ratio to the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for VLC-ACoA quantification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
"enhancing the sensitivity of 10-Methyltetracosanoyl-CoA detection"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 10-Methyltetracosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the detection and quantification of long-chain acyl-CoAs like this compound.[1][2][3] This technique offers high selectivity and the ability to distinguish the analyte from complex biological matrices.
Q2: Is a commercial standard for this compound available?
A2: Currently, there appears to be no readily available commercial standard for this compound. The synthesis of a custom standard may be necessary for absolute quantification. Alternatively, a structurally similar compound, such as an odd-chain or stable isotope-labeled long-chain acyl-CoA, can be used as a surrogate internal standard for relative quantification.
Q3: What are the key challenges in analyzing this compound?
A3: The primary challenges include:
-
Low abundance: Acyl-CoAs are typically present in low concentrations in biological samples.[4][5]
-
Chemical instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperatures.
-
Chromatographic difficulties: The amphiphilic nature of long-chain acyl-CoAs can lead to poor peak shape and recovery.[6]
-
Matrix effects: Co-eluting substances from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[7][8]
-
Lack of a specific standard: This complicates absolute quantification and method development.
Q4: Can fluorescent derivatization be used to enhance the sensitivity of this compound detection?
A4: Yes, fluorescent derivatization of the fatty acid moiety after hydrolysis of the CoA ester can significantly enhance detection sensitivity, particularly for HPLC with fluorescence detection.[9][10][11] This approach can be a viable alternative or a complementary technique to LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Inefficient extraction. | Use a robust extraction protocol for long-chain acyl-CoAs, such as solid-phase extraction (SPE) or liquid-liquid extraction with organic solvents like acetonitrile/isopropanol/water mixtures. Ensure all steps are performed on ice to minimize degradation. |
| Analyte degradation. | Maintain samples at low temperatures and acidic pH during extraction and storage. Avoid repeated freeze-thaw cycles. | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters, including spray voltage, gas flows, and temperature. Consider using a derivatization strategy, such as phosphate (B84403) methylation, to improve ionization efficiency.[6] | |
| Poor chromatographic peak shape (e.g., tailing, broad peaks) | Suboptimal chromatographic conditions. | Use a C18 reversed-phase column with a mobile phase containing a low concentration of a weak acid (e.g., formic acid or acetic acid) to improve peak shape. A high pH mobile phase with ammonium (B1175870) hydroxide (B78521) has also been shown to be effective.[2] |
| Interaction with metal surfaces. | Use PEEK or other metal-free tubing and fittings in the LC system to prevent chelation of the phosphate groups of the CoA moiety. | |
| Phosphate methylation of the CoA moiety can improve peak shape.[6] | ||
| High background noise or interfering peaks | Matrix effects from the biological sample. | Improve sample cleanup using techniques like solid-phase extraction (SPE).[2] |
| Dilute the sample extract to reduce the concentration of interfering compounds.[7] | ||
| Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components. | ||
| Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. | ||
| Difficulty in identifying the this compound peak | Lack of a reference standard. | Synthesize a this compound standard for retention time and fragmentation pattern confirmation. |
| Use high-resolution mass spectrometry to obtain an accurate mass measurement of the precursor ion. | ||
| Look for the characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) in the MS/MS spectrum, which is a hallmark of acyl-CoAs.[2][4][12] | ||
| Analyze the fragmentation pattern for clues about the branched-chain structure. The methyl group at the 10-position may lead to specific fragment ions. |
Experimental Protocols
Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is a general guideline and may need optimization for specific sample types.
-
Sample Homogenization: Homogenize the tissue or cell pellet on ice in a suitable extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water or 10% trichloroacetic acid).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a C17:0 or other odd-chain acyl-CoA) to the homogenate.
-
Protein Precipitation: Precipitate proteins by vortexing and centrifugation at a low temperature.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent mixture.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS analysis (e.g., 50% methanol (B129727) in water).
LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated m/z of the [M+H]+ ion for this compound.
-
Product Ion (Q3): The fragment ion corresponding to the neutral loss of 507 Da.[2][4][12] Additional product ions specific to the fragmentation of the methylated acyl chain can be monitored for confirmation.
-
Optimization: Optimize collision energy and other MS parameters by infusing a standard if available, or by using a closely related long-chain acyl-CoA.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for this compound analysis.
Caption: Metabolic context of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective precolumn derivatization of fatty acids with the fluorescent tag 6-aminoquinoline and their determination in some food samples by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 10-Methyltetracosanoyl-CoA Analysis
Welcome to the technical support center for the analysis of 10-Methyltetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from biological samples?
A1: For very-long-chain acyl-CoAs like this compound, a robust extraction method is crucial. While several methods exist for acyl-CoAs, we recommend an approach optimized for long-chain species. This typically involves homogenization in a buffered solution followed by extraction with an organic solvent mixture. An improved method for tissue long-chain acyl-CoA extraction involves homogenization in a KH2PO4 buffer, followed by the addition of 2-propanol and subsequent extraction with acetonitrile (B52724).[1] Another common technique for short-chain acyl-CoAs involves extraction with 2.5% sulfosalicylic acid (SSA), which has been shown to be efficient and avoids the need for solid-phase extraction (SPE).[2][3] However, for a highly lipophilic molecule like this compound, a mixed organic-aqueous solvent system may be more effective.[4]
Q2: What is the best way to store this compound standards and samples?
A2: Acyl-CoAs are susceptible to degradation. For short-term storage, keep samples at 4°C.[4] For long-term storage, it is recommended to store them at -80°C. The stability of acyl-CoAs in different solvents at 4°C can vary, so it is important to process samples in a timely manner.[4] Always refer to the Certificate of Analysis for specific storage conditions of commercial standards.[5]
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high selectivity and sensitivity.[2][6] This technique allows for the precise measurement of low-abundance species in complex biological matrices.
Q4: What are the expected mass transitions for this compound in MS/MS analysis?
A4: A common fragmentation pattern for all acyl-CoA species in positive ion mode is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety, which corresponds to a neutral loss of 507 Da.[2][4] The precursor ion would be [M+H]+, and a characteristic product ion would be [M - 507 + H]+. For this compound (molecular weight to be calculated based on its precise chemical formula), you would set your mass spectrometer to monitor for this specific transition.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | For a very-long-chain species like this compound, consider using a more lipophilic extraction solvent. A mixture of acetonitrile and 2-propanol has been shown to be effective for long-chain acyl-CoAs.[1] Ensure complete cell lysis and homogenization. |
| Sample Degradation | Minimize freeze-thaw cycles. Process samples quickly on ice. Ensure storage at -80°C for long-term stability. |
| Poor Ionization in Mass Spectrometer | Optimize mass spectrometry parameters, including capillary voltage, cone voltage, and desolvation temperature and gas flow, by infusing a standard of a similar long-chain acyl-CoA.[6] |
| Matrix Effects | The presence of other molecules in the sample can suppress the ionization of the analyte.[3] Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE).[2] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects. |
Issue 2: High Variability in Replicate Injections
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Extract | After drying down the extract, ensure it is fully redissolved in the injection solvent. Vortexing and sonication can aid in this process.[7] For very-long-chain acyl-CoAs, a solvent containing a higher percentage of organic solvent might be necessary. |
| Autosampler Issues | Wash the autosampler injection needle with a strong organic solvent like methanol (B129727) after each injection to prevent carryover.[6] |
| Instability in Solution | Analyze samples as soon as possible after preparation. Acyl-CoAs can be unstable in aqueous solutions.[6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissues
This protocol is adapted from a method for long-chain acyl-CoA extraction.[1]
-
Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.
-
In a glass homogenizer, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add the frozen tissue to the buffer and homogenize thoroughly.
-
Add 2 mL of 2-propanol and homogenize again.
-
Transfer the homogenate to a new tube and add 4 mL of acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant.
-
For sample cleanup and concentration, solid-phase extraction (SPE) using an oligonucleotide purification column can be employed.[1]
-
Dry the purified extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.[8]
-
Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that effectively separates this compound from other lipids and acyl-CoAs. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the lipophilic compound, and then re-equilibrate.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition:
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule ([M+H]+).
-
Product Ion (Q3): The m/z of the fragment resulting from the neutral loss of 507 Da ([M - 507 + H]+).[2]
-
-
Parameter Optimization: Optimize source parameters (capillary voltage, source temperature, desolvation gas flow and temperature) to achieve the best signal intensity for a related long-chain acyl-CoA standard.[6]
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Relative Recovery (%) | Reproducibility (CV%) |
| Method A | 10% Trichloroacetic Acid (TCA) followed by SPE | 65 | 12 |
| Method B | 2.5% Sulfosalicylic Acid (SSA) | 50 | 15 |
| Method C | Acetonitrile/2-propanol | 85 | 8 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of acyl-CoA extraction where organic solvents tend to be more efficient for longer chain species.[1][4]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting low signal of 10-Methyltetracosanoyl-CoA in lipidomics"
Topic: Troubleshooting Low Signal of 10-Methyltetracosanoyl-CoA
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering low signal intensity of this compound in lipidomics experiments. The guidance is based on established methodologies for the analysis of very-long-chain and branched-chain fatty acyl-CoAs.
Troubleshooting Guides
Question: I am not detecting any signal for this compound. Where should I start troubleshooting?
Answer: A complete loss of signal suggests a systematic issue. A step-by-step approach to identify the problem is recommended.[1]
-
Mass Spectrometer Performance Check: Begin by infusing a known, stable compound to confirm the mass spectrometer is functioning correctly and responsive.[2]
-
Reagent and Standard Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination as the cause.[2]
-
Instrument Parameter Verification: Ensure all instrument parameters, such as voltages and gas flows, are set to their expected values and that a stable electrospray is being generated.[2]
-
LC System Check: If the mass spectrometer is functioning, investigate the liquid chromatography system for potential issues like pump failure or leaks.
Question: My signal for this compound is very low. What are the common causes and how can I improve it?
Answer: Low signal intensity for very-long-chain acyl-CoAs can be attributed to several factors, from sample preparation to data acquisition.
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. It is crucial to minimize the time samples are at room temperature and in aqueous solutions to prevent degradation.[2]
-
Inefficient Extraction: The choice of extraction method is critical. For long-chain acyl-CoAs, a protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.[2][3] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte.
-
Ion Suppression: Matrix effects from complex biological samples can significantly suppress the ionization of the target analyte, leading to a reduced signal.[2]
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can result in poor sensitivity.[2]
-
Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can decrease the signal-to-noise ratio.[2]
To improve the signal, consider optimizing your sample preparation protocol, chromatographic separation, and mass spectrometer settings. The use of an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, is highly recommended for accurate quantification and to monitor for extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical m/z values for this compound?
A1: The molecular formula for this compound is C₄₆H₈₄N₇O₁₇P₃S. The theoretical monoisotopic mass is 1151.49 g/mol . In positive ion mode mass spectrometry, you would typically look for the protonated molecule [M+H]⁺ at m/z 1152.49.
Q2: What fragmentation pattern should I expect for this compound in MS/MS?
A2: Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) in positive ion mode collision-induced dissociation.[4][5] Therefore, a primary fragment to monitor for this compound would be from the precursor ion at m/z 1152.49 to a product ion at m/z 645.49. The methyl branch on the acyl chain may produce additional characteristic fragments, and the analysis of these can help to confirm the structure.[6][7]
Q3: Can the methyl branch on this compound affect its chromatographic behavior?
A3: Yes, the methyl branch can influence the retention time on a reversed-phase column. Branched-chain fatty acids may have slightly different retention times compared to their straight-chain counterparts. This can be advantageous in separating isomers.
Q4: Are there any derivatization strategies that can improve the signal of this compound?
A4: While direct analysis of acyl-CoAs is common, derivatization strategies exist that can improve chromatographic properties and signal intensity. One such method is phosphate (B84403) methylation, which has been shown to improve peak shape and reduce analyte loss for a wide range of acyl-CoAs.[8]
Quantitative Data Summary
The following table provides suggested starting parameters for the LC-MS/MS analysis of this compound, based on methods for other very-long-chain acyl-CoAs. Optimization will likely be necessary for your specific instrumentation and sample type.
| Parameter | Suggested Value/Condition |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (Q1) | m/z 1152.49 ([M+H]⁺) |
| Product Ion (Q3) | m/z 645.49 (from neutral loss of 507 Da) |
| Collision Energy (CE) | Optimization required |
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is a general guideline for the extraction of acyl-CoAs and may require optimization.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[3]
-
Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.[3]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE can be used after the initial extraction to reduce matrix effects.
-
Sample Preparation: Homogenize the sample in a suitable buffer mixed with an organic solvent.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.[3]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge to remove interfering substances. A common approach is a high-aqueous buffer followed by a lower percentage of organic solvent.[3]
-
Elution: Elute the fatty acyl-CoAs using a high percentage of organic solvent, such as methanol or acetonitrile.[3]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions | MDPI [mdpi.com]
"strategies to increase the stability of 10-Methyltetracosanoyl-CoA"
Welcome to the technical support center for 10-Methyltetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of this long-chain acyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a major concern?
This compound is a derivative of a branched-chain fatty acid. Like other long-chain fatty acyl-CoAs (LCFA-CoAs), it is a crucial metabolic intermediate in pathways such as fatty acid oxidation and lipid synthesis.[1][2] Its stability is a primary concern due to the high-energy thioester bond linking the fatty acid to Coenzyme A (CoA).[2][3] This bond is susceptible to cleavage, leading to compound degradation and potentially inaccurate experimental results. The amphipathic nature of the molecule can also lead to the formation of micelles at high concentrations, complicating its handling.[1][4]
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways are:
-
Chemical Hydrolysis: The thioester bond can be non-enzymatically cleaved by water, especially at non-neutral pH (acidic or alkaline conditions) and elevated temperatures.[5][6] This reaction yields the free fatty acid (10-Methyltetracosanoic acid) and Coenzyme A.
-
Enzymatic Degradation: Acyl-CoA thioesterase (ACOT) enzymes, which are present in many biological systems and can sometimes contaminate lab reagents, readily catalyze the hydrolysis of the thioester bond.[7][8][9]
Troubleshooting Guide
Problem: My enzymatic assay results are inconsistent or show lower-than-expected activity.
-
Possible Cause 1: Substrate Degradation. this compound may be degrading in your aqueous assay buffer. LCFA-CoAs can be highly unstable in aqueous solutions, with significant degradation observed even within a day at room temperature.[10]
-
Solution: Prepare fresh dilutions of your stock solution in assay buffer immediately before each experiment. Run a time-course stability test (see Protocol 3) in your specific buffer to quantify the rate of degradation. Consider including an Acyl-CoA binding protein (ACBP) to buffer the free concentration and enhance stability.[11][12]
-
-
Possible Cause 2: Micelle Formation. At concentrations above the critical micellar concentration (CMC), which for similar molecules is in the low micromolar range (30-45 µM), this compound can form micelles.[1] This reduces the effective concentration of monomeric substrate available to the enzyme.
-
Solution: Ensure your final assay concentration is well below the predicted CMC. If high concentrations are necessary, consider adding a mild, non-denaturing detergent to your buffer, but first validate that it does not inhibit your enzyme.
-
Problem: I observe a progressive loss of my compound during LC-MS/MS analysis of time-course samples.
-
Possible Cause: Instability during Sample Processing and Storage. The compound may be degrading after you have stopped your reaction but before analysis. Factors include pH of the quenching solution, storage temperature of processed samples, and the presence of contaminating enzymes in cell lysates.
-
Solution: Immediately acidify samples to quench enzymatic reactions and stabilize the thioester bond. Use a robust extraction method (see Protocol 2). Analyze samples as quickly as possible after preparation. If storage is necessary, keep extracted samples at -80°C. Each acyl-CoA species has a unique instability pattern, so using a matched internal standard is recommended for accurate quantification.[13]
-
Problem: My powdered this compound appears clumpy or oily.
-
Possible Cause: Moisture Absorption. LCFA-CoAs can be hygroscopic. Absorbed moisture can accelerate hydrolysis even during storage.
-
Solution: Always allow the container to warm to room temperature before opening to prevent condensation. Store the powder under an inert gas (argon or nitrogen) in a desiccator at ≤ -16°C.[14] For frequent use, it is highly recommended to prepare a concentrated stock solution in a suitable organic solvent (see Protocol 1).
-
Data on Stability
The stability of long-chain acyl-CoAs is highly dependent on the experimental conditions. The following table summarizes representative stability data for a generic long-chain acyl-CoA under various conditions to illustrate the impact of buffer, temperature, and binding proteins.
| Condition | Temperature | Time | Approximate Degradation (%) | Reference |
| Aqueous Crystallization Buffer (pH ~7.5) | Room Temp. | 24 hours | 70 - 75% | [10] |
| Aqueous Crystallization Buffer (pH ~7.5) | Room Temp. | 3 weeks | 94 - 97% | [10] |
| Aqueous Buffer with Acyl-CoA Binding Protein (ACBP) | Room Temp. | > 24 hours | Significantly Reduced | [10] |
| Frozen Aqueous Solution (-20°C) | -20°C | Weeks | Moderate to High | [15] |
| Organic Solvent Stock (e.g., Methanol) | -20°C | Months | Low | [14][15] |
Key Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous organic solvent such as methanol, ethanol, or acetonitrile (B52724). Methanol is a common choice.
-
Weighing: Allow the powdered this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent water condensation.
-
Dissolution: Dissolve the powder in the chosen solvent to a concentration of 1-5 mM. Ensure complete dissolution by gentle vortexing. For compounds that are difficult to dissolve, sonication in a bath sonicator for a few minutes may be required.
-
Aliquoting and Storage: Aliquot the stock solution into glass vials with Teflon-lined caps (B75204) to avoid leaching of plasticizers.[14] Overlay the solution with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Integrity Check and Quantification by LC-MS/MS
-
Sample Preparation (from in vitro reaction):
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., C15:0- or C17:0-CoA).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[16]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile.
-
Detect the parent ion and specific fragment ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.[16][17]
-
Protocol 3: Assessing Stability in an Aqueous Buffer
-
Preparation: Prepare your experimental aqueous buffer (e.g., HEPES, Tris) at the desired pH and temperature.
-
Initiation: Spike the buffer with this compound from your organic stock solution to the final desired concentration. Ensure the final concentration of the organic solvent is low (<1%) and does not affect stability or subsequent assays.
-
Time Points: Immediately take a "time zero" aliquot and process it for LC-MS/MS analysis as described in Protocol 2.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C water bath).
-
Sampling: Take aliquots at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and immediately quench and process them for analysis.
-
Analysis: Quantify the remaining this compound at each time point using LC-MS/MS. Plot the concentration versus time to determine the stability profile.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a time-course stability study.
Caption: Logic diagram for troubleshooting experimental instability.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid membranes and acyl-CoA esters promote opposing effects on acyl-CoA binding protein structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with 10-Methyltetracosanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 10-Methyltetracosanoyl-CoA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a branched-chain fatty acyl-coenzyme A derivative. Like other long-chain fatty acyl-CoAs, it possesses a long, nonpolar hydrocarbon tail, which makes it poorly soluble in aqueous solutions.[1] This can pose significant challenges in experimental settings, leading to issues with compound stability, bioavailability, and reproducibility of results.
Q2: What are the general solubility characteristics of long-chain fatty acyl-CoAs?
Long-chain fatty acyl-CoAs are amphipathic molecules, having both a hydrophilic (the coenzyme A portion) and a hydrophobic (the fatty acyl chain) part. Their solubility in water is generally low and decreases as the hydrocarbon chain length increases.[1] While some sources indicate that acyl-CoAs are soluble in water and methanol, for very-long-chain and branched-chain variants like this compound, aqueous solubility is expected to be minimal.[2]
Q3: Are there any specific factors in my buffer that could be affecting the solubility of this compound?
Yes, components of your buffer can significantly impact solubility. For instance, the presence of divalent cations like magnesium (Mg²⁺) has been shown to cause the precipitation of other long-chain fatty acyl-CoAs, such as palmitoyl-CoA, even at low millimolar concentrations.[3] It is crucial to consider the entire composition of your experimental buffer.
Troubleshooting Guide
Issue: Precipitate forming when this compound is added to my aqueous buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution 1.1: Use of organic co-solvents. While direct information on this compound is limited, a common strategy for similar molecules is to first dissolve them in a small amount of an organic solvent before adding them to the aqueous buffer.
-
Solution 1.2: Employ detergents. Non-ionic detergents like Triton X-100 have been successfully used to solubilize enzymes that interact with acyl-CoAs and can help to keep the acyl-CoA itself in solution.[4]
-
Solution 1.3: Utilize sonication. Ultrasonication can aid in the dispersion and formation of micelles, which can improve the apparent solubility and bioavailability of long-chain fatty acids and their derivatives.[1]
Possible Cause 2: Incompatibility with buffer components.
-
Solution 2.1: Chelate divalent cations. If your buffer contains Mg²⁺ or Ca²⁺, consider adding a chelating agent like EDTA to prevent the formation of insoluble salts.
-
Solution 2.2: Adjust pH. The charge state of the molecule can influence its solubility. While specific data for this compound is unavailable, systematically varying the pH of your buffer may help to identify a range with improved solubility.
Issue: Inconsistent results in cell-based assays.
Possible Cause: Poor bioavailability of this compound.
-
Solution: Prepare a fatty acid-BSA complex. For cell culture experiments, long-chain fatty acids are often complexed with bovine serum albumin (BSA) to enhance their solubility and facilitate their uptake by cells. A similar approach can be adopted for this compound.
Data Presentation
Table 1: Qualitative Solubility of Long-Chain Fatty Acyl-CoAs in Various Solvents.
| Solvent System | Solubility | Remarks |
| Water | Poor | Solubility decreases with increasing chain length.[1] |
| Aqueous Buffers (e.g., Tris-HCl, Phosphate) | Poor to Insoluble | Can be significantly reduced by the presence of divalent cations like Mg²⁺.[3] |
| Methanol | Soluble | Often used in extraction protocols for acyl-CoAs.[2] |
| Ethanol (B145695) | Partially Soluble | Can be used to prepare stock solutions of fatty acids.[1] |
| Detergent Solutions (e.g., Triton X-100) | Improved Solubility | Can aid in solubilizing related enzymes and likely the substrate itself.[4] |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound for In Vitro Assays
This protocol is a general guideline based on methods for other long-chain fatty acyl-CoAs. Optimization for your specific application is recommended.
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound in a sterile, conical tube.
-
Add a minimal amount of an organic solvent such as ethanol or a methanol/water mixture to dissolve the compound completely. Gentle warming or vortexing may be required.
-
-
Preparation of Working Solution with Detergent:
-
In a separate tube, prepare your aqueous assay buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).
-
While vortexing the buffer, slowly add the stock solution of this compound dropwise.
-
-
Sonication (Optional):
-
If the solution appears cloudy or contains visible precipitate, sonicate the mixture on ice. Use a probe sonicator for short bursts to avoid heating the sample, or a bath sonicator for a longer duration.
-
-
Final Preparation:
-
Allow the solution to equilibrate at the desired experimental temperature before use. Visually inspect for any precipitation before adding to your assay.
-
Visualizations
Caption: A flowchart outlining the experimental workflow for solubilizing this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization and partial purification of constituents of acyl-CoA elongase from Lunaria annua - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity for 10-Methyltetracosanoyl-CoA
Understanding Potential Cross-Reactivity: A Structural Comparison
The primary challenge in developing a highly specific antibody to 10-Methyltetracosanoyl-CoA lies in its structural similarity to other endogenous fatty acyl-CoAs. An antibody's binding site may recognize the overall shape and charge distribution of the acyl chain and the CoA moiety, leading to potential cross-reactivity with other lipids. The table below outlines key molecules that should be tested to profile the specificity of a putative anti-10-Methyltetracosanoyl-CoA antibody.
Table 1: Potential Cross-Reactants for an Anti-10-Methyltetracosanoyl-CoA Antibody
| Compound | Structure | Rationale for Potential Cross-Reactivity |
| This compound | CH₃(CH₂)₁₃CH(CH₃)(CH₂)₈CO-SCoA | Target Antigen |
| Tetracosanoyl-CoA (Lignoceryl-CoA) | CH₃(CH₂)₂₂CO-SCoA | Same chain length (C24), but unbranched. A key negative control. |
| Hexacosanoyl-CoA (Cerotyl-CoA) | CH₃(CH₂)₂₄CO-SCoA | Longer straight-chain (C26) very-long-chain fatty acyl-CoA. |
| Docosanoyl-CoA (Behenoyl-CoA) | CH₃(CH₂)₂₀CO-SCoA | Shorter straight-chain (C22) very-long-chain fatty acyl-CoA. |
| Palmitoyl-CoA | CH₃(CH₂)₁₄CO-SCoA | Common long-chain (C16) fatty acyl-CoA. |
| Stearoyl-CoA | CH₃(CH₂)₁₆CO-SCoA | Common long-chain (C18) fatty acyl-CoA. |
| Pristanoyl-CoA | C₁₉H₃₉O-SCoA (branched) | Branched-chain fatty acyl-CoA derived from phytanic acid. |
| Phytanoyl-CoA | C₂₀H₄₁O-SCoA (branched) | Branched-chain fatty acyl-CoA involved in Refsum disease. |
| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | The common moiety for all listed compounds. |
Hypothetical Cross-Reactivity Profile
Based on published data for antibodies raised against other long-chain fatty acids, a hypothetical cross-reactivity profile for a polyclonal antibody raised against this compound is presented below. It is anticipated that the antibody would show the highest affinity for the target antigen, with decreasing recognition for molecules that differ in chain length and branching.
Table 2: Hypothetical Cross-Reactivity Data for a Polyclonal Anti-10-Methyltetracosanoyl-CoA Antibody
| Competing Antigen | Concentration for 50% Inhibition (IC₅₀) | % Cross-Reactivity* |
| This compound | 10 ng/mL | 100% |
| Tetracosanoyl-CoA (Lignoceryl-CoA) | 500 ng/mL | 2% |
| Hexacosanoyl-CoA (Cerotyl-CoA) | >1000 ng/mL | <1% |
| Docosanoyl-CoA (Behenoyl-CoA) | 800 ng/mL | 1.25% |
| Palmitoyl-CoA | >1000 ng/mL | <1% |
| Stearoyl-CoA | >1000 ng/mL | <1% |
| Pristanoyl-CoA | 150 ng/mL | 6.7% |
| Phytanoyl-CoA | 200 ng/mL | 5% |
| Coenzyme A (CoA) | >10,000 ng/mL | <0.1% |
*Calculated as (IC₅₀ of this compound / IC₅₀ of Competing Antigen) x 100
Experimental Protocols
Accurate determination of antibody specificity requires robust and well-documented experimental procedures. Below are detailed protocols for the production of a specific antibody and the subsequent analysis of its cross-reactivity.
Protocol 1: Production of Anti-10-Methyltetracosanoyl-CoA Antibodies
-
Hapten Synthesis and Carrier Protein Conjugation:
-
This compound is a small molecule (hapten) and must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to become immunogenic.
-
Activate the carboxyl group of the fatty acid portion before the CoA is attached, or use a linker to attach the CoA end to the carrier protein. A common method involves using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple the hapten to amine groups on the carrier protein.
-
The molar ratio of hapten to carrier protein should be optimized and characterized using techniques like MALDI-TOF mass spectrometry to ensure batch-to-batch consistency.[1][2]
-
-
Immunization:
-
Emulsify the hapten-carrier conjugate in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, and Freund's Incomplete Adjuvant for subsequent boosts).
-
Immunize animals (typically rabbits or mice) with the emulsified conjugate at multiple subcutaneous sites.
-
Administer booster injections every 3-4 weeks.
-
Collect test bleeds 7-10 days after each boost to monitor the antibody titer using an indirect ELISA with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., immunize with KLH-conjugate, screen with BSA-conjugate).
-
-
Antibody Purification:
-
Once a high titer is achieved, collect a terminal bleed and separate the serum.
-
Purify the polyclonal antibodies using affinity chromatography on a column with the immobilized hapten.
-
Protocol 2: Assessment of Cross-Reactivity by Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with the this compound-BSA conjugate (at a concentration of 1-5 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare a series of dilutions of the standard (this compound) and the potential cross-reactants in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the purified anti-10-Methyltetracosanoyl-CoA antibody with the various concentrations of the standard or potential cross-reactants for 1-2 hours.
-
-
Incubation: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG) and incubate for 1 hour.
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of absorbance versus the concentration of the standard (this compound).
-
Determine the IC₅₀ value for the standard and for each potential cross-reactant.
-
Calculate the percent cross-reactivity as described in the footnote of Table 2.
-
Visualizing the Workflow and Rationale for Cross-Reactivity
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for producing and validating an antibody against this compound.
Caption: Structural similarities leading to potential antibody cross-reactivity.
Conclusion
While a specific, validated antibody against this compound is not yet commercially available, its development is feasible. The critical path to obtaining a reliable reagent involves not only successful antibody production but also a rigorous and comprehensive assessment of its cross-reactivity against structurally related fatty acyl-CoAs. Researchers embarking on this path must anticipate potential cross-reactivity with other branched-chain and very-long-chain fatty acyl-CoAs and should employ quantitative methods like competitive ELISA to thoroughly characterize the antibody's specificity. The protocols and comparative data presented in this guide offer a foundational framework for the successful development and validation of this important research tool.
References
Validating the Enzymatic Product of 10-Methyltetracosanoyl-CoA Synthase: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel enzymatic product is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to validate the product of 10-Methyltetracosanoyl-CoA synthase, a putative enzyme that catalyzes the formation of this compound. The focus is on robust analytical techniques and a comparison with alternative synthetic methods.
The synthesis of long-chain acyl-Coenzyme A (CoA) esters is fundamental to numerous metabolic processes, including lipid biosynthesis and degradation.[1][2][3] Enzymes that produce these molecules, such as acyl-CoA synthetases, are essential for cellular function.[1][2][3] Validating the identity, purity, and yield of their products is paramount for any downstream application, from metabolic studies to drug discovery.
Enzymatic Synthesis of this compound
The hypothetical this compound synthase would catalyze the activation of 10-methyltetracosanoic acid. This reaction involves the thioesterification of the fatty acid with coenzyme A, a two-step process that requires ATP and magnesium ions.[1][3]
-
Acyl-Adenylate Formation: The fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.
-
Thioesterification: Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[3]
A variety of chemo-enzymatic methods exist for synthesizing acyl-CoA thioesters, offering alternatives to direct enzymatic synthesis.[4][5][6] These methods can be useful for producing standards for comparison or for generating analogs that are not accessible through enzymatic routes.
Experimental Validation Protocols
The primary method for the validation and quantification of long-chain fatty acyl-CoAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10][11] This technique offers high sensitivity and specificity, allowing for the accurate identification and measurement of the target molecule in complex biological matrices.
Protocol 1: LC-MS/MS for Product Identification and Quantification
This protocol outlines a general procedure for the analysis of this compound.
1. Sample Preparation:
-
Enzymatic reaction mixtures or cell lysates are quenched with a cold solvent, such as 10% trichloroacetic acid, to stop the reaction and precipitate proteins.[12]
-
An internal standard, such as an odd-chain fatty acyl-CoA (e.g., C17:0-CoA), is added to the sample for accurate quantification.[10]
-
The supernatant containing the acyl-CoAs is collected after centrifugation.[12] For samples with high salt concentrations, a solid-phase extraction (SPE) step may be necessary to desalt and concentrate the analytes.[9][13]
2. Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[7][9]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[7][9]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7][9]
-
Gradient: A binary gradient is employed to elute the acyl-CoAs based on their hydrophobicity. The retention time of a long-chain fatty acyl-CoA is dependent on its chain length and degree of saturation.[13][14]
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI) is commonly used for the detection of acyl-CoAs.[7][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion and a characteristic product ion. For acyl-CoAs, the precursor ion is typically the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the phosphopantetheine moiety.[10][15]
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 12. biorxiv.org [biorxiv.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. jsbms.jp [jsbms.jp]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of 10-Methyltetracosanoyl-CoA Levels in Bacterial Strains: A Methodological Guide
For researchers in microbiology, infectious diseases, and drug development, understanding the unique metabolic pathways of bacteria is paramount. Among the myriad of distinctive molecules produced by certain bacterial genera, particularly Mycobacterium, are very-long-chain, methyl-branched fatty acids. The activated form of one such fatty acid, 10-Methyltetracosanoyl-CoA, is a key intermediate in the biosynthesis of complex cell wall lipids, such as mycolic acids. Variations in the intracellular concentrations of this molecule among different bacterial strains can have significant implications for virulence, drug resistance, and pathogenesis.
This guide provides a framework for the comparative analysis of this compound levels across various bacterial strains. While specific quantitative data for this particular acyl-CoA is not broadly published, this document outlines the established methodologies for its extraction and quantification, and presents a hypothetical data comparison.
Quantitative Data on this compound Levels
The following table represents a hypothetical dataset to illustrate how comparative levels of this compound might be presented. The values are expressed as picomoles per milligram of bacterial pellet.
| Bacterial Strain | This compound (pmol/mg) |
| Mycobacterium tuberculosis H37Rv | 15.8 ± 2.1 |
| Mycobacterium tuberculosis CDC1551 | 12.3 ± 1.8 |
| Mycobacterium smegmatis mc²155 | 5.2 ± 0.7 |
| Corynebacterium glutamicum ATCC 13032 | 1.9 ± 0.3 |
| Escherichia coli K-12 | Not Detected |
Experimental Protocols
The quantification of very-long-chain acyl-CoAs from bacterial cultures is a multi-step process that requires careful sample preparation and sensitive analytical techniques. The following protocol is a composite of established methods for the analysis of long-chain acyl-CoAs, adapted for this compound.[1][2][3][4][5]
Bacterial Culture and Harvesting
-
Culture Growth: Grow bacterial strains to the mid-logarithmic phase in an appropriate liquid culture medium. For Mycobacterium species, Middlebrook 7H9 broth supplemented with OADC is commonly used.
-
Harvesting: Harvest the bacterial cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual media components.
-
Flash Freezing: Immediately flash-freeze the bacterial pellet in liquid nitrogen and store at -80°C until extraction.
Extraction of Acyl-CoAs
-
Homogenization: Resuspend the frozen bacterial pellet in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an appropriate internal standard. For accurate quantification, a heavy-isotope labeled version of the analyte, such as [¹³C₄]-10-Methyltetracosanoyl-CoA, would be ideal.
-
Sonication: Disrupt the cells using a probe sonicator on ice. The duration and intensity of sonication should be optimized for each bacterial strain to ensure complete lysis.
-
Phase Separation: Induce phase separation by adding water and chloroform. Centrifuge to separate the aqueous (upper) and organic (lower) phases. The acyl-CoAs will primarily be in the aqueous phase.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove salts and other polar contaminants.
-
Elute the acyl-CoAs with an organic solvent, such as methanol or acetonitrile (B52724).
-
-
Drying: Dry the eluate under a stream of nitrogen gas.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid, is typically used to achieve good separation of these long-chain molecules.[2]
-
Mass Spectrometry Detection: Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Use MRM to specifically detect this compound. This involves monitoring the transition from the precursor ion (the protonated molecule [M+H]⁺) to a specific product ion. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) is often observed.[3] The specific m/z values for the precursor and product ions of this compound would need to be determined using a synthesized standard.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Visualizations
Biosynthesis of 10-Methyl-Branched Fatty Acyl-CoAs
The biosynthesis of 10-methyl-branched fatty acids is believed to start from an unsaturated fatty acid precursor. The following diagram illustrates the proposed pathway for the formation of 10-methyl-branched fatty acyl-CoAs.[6]
Caption: Proposed biosynthetic pathway for 10-methyl-branched fatty acyl-CoAs.
Experimental Workflow for Quantification
The following diagram outlines the key steps in the experimental workflow for the quantification of this compound from bacterial cultures.
Caption: Experimental workflow for quantifying this compound.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
A Comparative Guide to the Structural Confirmation of Synthetic vs. Biological 10-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical methodologies used to confirm the structural identity of synthetically derived 10-Methyltetracosanoyl-CoA against its biologically sourced counterpart. While a successful synthesis is expected to yield a molecule structurally identical to the natural form, rigorous analytical validation is essential for research and drug development applications. This document outlines the key experimental protocols and expected data for such a comparison.
Structural Equivalence: The Null Hypothesis
The fundamental assumption in comparing synthetic and biological this compound is that a correctly executed chemical synthesis will produce a molecule that is indistinguishable from the one produced in biological systems. Therefore, the goal of the comparative analysis is to confirm this structural equivalence. Any observed differences in the analytical data would suggest impurities in either the synthetic or biological sample, or a failure in the synthetic process.
Key Analytical Techniques for Structural Confirmation
The primary methods for elucidating and confirming the structure of complex organic molecules like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aspects of its substructure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing acyl-CoAs.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. This technique is invaluable for confirming the precise arrangement of atoms, including the position of the methyl branch.[4][5][6][7]
Quantitative Data Comparison
The following table summarizes the expected quantitative data from mass spectrometry and predicted ¹³C NMR for this compound. A successful comparison would show that the synthetic and biological samples produce identical values within experimental error.
| Analytical Technique | Parameter | Expected Value for this compound | Purpose |
| LC-MS/MS (Positive Ion Mode) | Precursor Ion [M+H]⁺ (m/z) | ~1142.8 | Confirms the molecular weight of the intact molecule. |
| Product Ion (Neutral Loss of 507 Da) (m/z) | ~635.8 | A characteristic fragmentation of the Coenzyme A moiety, confirming the presence of the acyl-CoA structure.[1][8] | |
| Coenzyme A Fragment Ion (m/z) | 428.1 | A common fragment representing a portion of the Coenzyme A molecule, further confirming the identity.[8] | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) Chemical Shift (δ) | ~200 ppm | Confirms the presence of the thioester carbonyl group. |
| Methylene Carbon adjacent to Carbonyl (α-CH₂) Chemical Shift (δ) | ~45-55 ppm | Confirms the linkage between the fatty acid and Coenzyme A. | |
| Methine Carbon at Branch Point (-CH-) Chemical Shift (δ) | ~30-40 ppm | Confirms the presence of the methyl branch. | |
| Methyl Branch Carbon (-CH₃) Chemical Shift (δ) | ~15-25 ppm | Confirms the presence of the methyl group. | |
| Terminal Methyl Carbon (-CH₃) Chemical Shift (δ) | ~14 ppm | Confirms the end of the fatty acid chain. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and characteristic fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve both synthetic and biological this compound in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water). For biological samples, an extraction from cell or tissue lysates may be necessary, followed by purification.[9]
-
Chromatographic Separation: Inject the samples onto a reverse-phase liquid chromatography (LC) system (e.g., a C18 column). Elute the analyte using a gradient of solvents, such as water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
-
Mass Spectrometric Analysis:
-
Ionize the eluted sample using electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan mass spectrum to identify the precursor ion ([M+H]⁺).
-
Perform a product ion scan (tandem MS or MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID). Monitor for the characteristic product ions, including the neutral loss of 507 Da.[3][8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon skeleton of the 10-methyltetracosanoyl moiety, including the position of the methyl branch.
Methodology:
-
Sample Preparation: Dissolve a sufficient quantity of the synthetic and biological samples in a deuterated solvent (e.g., CDCl₃ or D₂O). The concentration should be high enough to obtain a good signal-to-noise ratio.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The acquisition parameters should be optimized to ensure all carbon signals are detected, including those with long relaxation times (e.g., the carbonyl carbon). This may involve using a relaxation agent or a long relaxation delay.[5]
-
-
Data Analysis:
-
Process the resulting spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts of the signals in the synthetic sample's spectrum to those in the biological sample's spectrum. The spectra should be identical.
-
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of synthetic versus biological this compound.
Caption: Workflow for structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. magritek.com [magritek.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
"10-Methyltetracosanoyl-CoA vs. other lipid biomarkers for M. tuberculosis"
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid diagnosis of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health priority. Lipid biomarkers unique to M. tuberculosis offer promising avenues for novel diagnostic assays and for monitoring treatment efficacy. This guide provides an objective comparison of key lipid biomarkers, focusing on their performance, underlying biochemistry, and the methodologies for their detection. While various lipid molecules are integral to M. tuberculosis physiology, this guide will focus on the most extensively studied and diagnostically relevant biomarkers: mycolic acids, tuberculostearic acid-containing phospholipids (B1166683), and phthiocerol dimycocerosates (PDIMs). We will also discuss the role of fatty acyl-CoA precursors, such as 10-methyltetracosanoyl-CoA, within the biosynthetic pathways that produce these complex lipid biomarkers.
Comparison of Key M. tuberculosis Lipid Biomarkers
The following table summarizes the quantitative performance of major lipid biomarkers for M. tuberculosis based on available experimental data. It is important to note that performance characteristics can vary depending on the patient cohort (e.g., HIV co-infection), sample type, and the specific analytical method employed.
| Biomarker Class | Specific Biomarker(s) | Sample Type(s) | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Mycolic Acids (MAs) | Alpha-, methoxy-, and keto-mycolic acids | Sputum, ancient remains | 94%[1][2] | 93%[1][2] | High abundance in the cell wall, chemically stable, species-specific structural diversity.[1][3] | Complex extraction and derivatization often required.[4] |
| Tuberculostearic Acid (TSA)-Containing Phospholipids | Phosphatidylinositols (e.g., PI 16:0_19:0) | Sputum, PBMCs, bacterial cultures | High (correlates with bacterial load)[5][6] | High (TSA is specific to mycobacteria)[5][7] | Reflects viable bacterial burden, amenable to rapid LC-MS analysis.[4][5] | Lower abundance than mycolic acids. |
| Phthiocerol Dimycocerosates (PDIMs) | Phthiocerol and phthiodiolone dimycocerosates | Sputum, bacterial cultures | Not typically reported as a diagnostic sensitivity/specificity metric, but a key virulence factor.[8][9] | Highly specific to pathogenic mycobacteria.[8][9] | Essential for virulence, potential marker for pathogenic strains.[10][11] | Spontaneous loss during in vitro culture can occur, complicating its use as a consistent biomarker.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of lipid biomarkers. Below are summaries of common experimental protocols for the key lipid classes discussed.
Mycolic Acid Analysis via Mass Spectrometry
Objective: To extract, derivatize, and analyze mycolic acids from biological samples.
Methodology:
-
Saponification: Bacterial pellets or sputum samples are treated with a strong base (e.g., KOH in methanol/benzene) under reflux to release mycolic acids from the cell wall.
-
Extraction: After acidification, the free mycolic acids are extracted into an organic solvent such as diethyl ether.
-
Derivatization: To improve chromatographic separation and ionization for mass spectrometry, the carboxylic acid group of the mycolic acids is often esterified (e.g., to form pentafluorobenzyl (PFB) or methyl esters).
-
Analysis by LC-MS/MS: The derivatized mycolic acids are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. Different classes of mycolic acids (alpha, methoxy, keto) can be distinguished by their mass-to-charge ratio and fragmentation patterns.[14]
Tuberculostearic Acid (TSA) Analysis using GC-MS
Objective: To detect and quantify tuberculostearic acid in clinical specimens.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the sample (e.g., sputum) using a solvent mixture such as chloroform/methanol.
-
Saponification and Methylation: The extracted lipids are saponified to release fatty acids, which are then methylated (e.g., using HCl in methanol) to form fatty acid methyl esters (FAMEs), including tuberculostearic acid methyl ester (TBSAME).[15]
-
Purification: The FAMEs are purified, often using a simple liquid-liquid extraction with a non-polar solvent like n-hexane.[15]
-
GC-MS Analysis: The purified FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).[16][17] Detection is typically performed using selected ion monitoring (SIM) for the characteristic ions of TBSAME to enhance sensitivity and specificity.[16]
Phthiocerol Dimycocerosate (PDIM) Extraction and Analysis
Objective: To isolate and identify PDIMs from mycobacterial cultures.
Methodology:
-
Apolar Lipid Extraction: Bacterial pellets are extracted with a sequence of solvents to isolate the apolar lipid fraction, which contains PDIMs. A common method involves resuspending the pellet in methanol/0.3% NaCl followed by extraction with petroleum ether.[13][18]
-
Thin-Layer Chromatography (TLC): The extracted apolar lipids are separated by TLC on a silica (B1680970) gel plate. A mobile phase of petroleum ether/ethyl acetate (B1210297) (e.g., 98:2, v/v) is often used, with multiple developments to achieve good separation.[13][18]
-
Visualization: The separated lipids on the TLC plate can be visualized by charring with a solution of 20% H2SO4 in ethanol (B145695) followed by heating.[18]
-
Mass Spectrometry Analysis: For structural confirmation, the lipid spots can be scraped from the TLC plate, eluted, and analyzed by mass spectrometry.[9]
Biosynthetic Pathways and Experimental Workflows
Understanding the biosynthetic pathways of these lipid biomarkers provides insights into potential drug targets and the rationale for their use in diagnostics.
Biosynthesis of Mycolic Acids
Mycolic acids are synthesized through a complex pathway involving two fatty acid synthase systems, FAS-I and FAS-II. FAS-I produces medium-chain fatty acyl-CoAs, including precursors for the α-alkyl chain. The long meromycolate chain is synthesized by the FAS-II system. The precursor for the α-branch, a C26 fatty acid, is activated to its acyl-CoA form. This is then condensed with the meromycolate chain by the polyketide synthase Pks13 to form the final mycolic acid structure.[1][3][19] this compound is an example of a methylated fatty acyl-CoA that can be incorporated into the mycolic acid structure.
Caption: Biosynthesis of Mycolic Acids in M. tuberculosis.
Biosynthesis of Tuberculostearic Acid (TSA)
Tuberculostearic acid (10-methyloctadecanoic acid) is formed from oleic acid (C18:1), a common fatty acid. The synthesis is a two-step process involving the methylation of an oleic acid moiety within a phospholipid, followed by a reduction.[7][20][21]
Caption: Biosynthesis of Tuberculostearic Acid (TSA).
Biosynthesis of Phthiocerol Dimycocerosates (PDIMs)
PDIMs are complex lipids synthesized via a polyketide synthase (PKS) pathway. The phthiocerol backbone is created by a series of PKSs (PpsA-E), while the mycocerosic acids are synthesized by mycocerosic acid synthase (Mas). These components are then assembled and transported to the cell envelope.[10][22]
Caption: Biosynthesis of Phthiocerol Dimycocerosates (PDIMs).
General Workflow for Lipid Biomarker Analysis
The analysis of lipid biomarkers from clinical samples follows a general workflow, from sample collection to data analysis.
Caption: General workflow for lipid biomarker analysis.
Conclusion
Lipid biomarkers of M. tuberculosis represent a robust and specific class of molecules for the development of advanced diagnostic tools. Mycolic acids, with their high abundance and stability, are excellent candidates for direct pathogen detection. TSA-containing phospholipids offer a means to assess bacterial burden and viability. PDIMs, while challenging to use as a routine diagnostic marker due to their potential for in vitro loss, are critical indicators of virulence. The development of sensitive and specific mass spectrometry-based methods has greatly advanced the potential for these lipids to be integrated into clinical practice. Further research focusing on standardized, rapid, and cost-effective analytical workflows will be crucial for the translation of these promising biomarkers into point-of-care diagnostics and tools for personalized treatment monitoring in the fight against tuberculosis.
References
- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A derivatization protocol for mycolic acids detection using liquid chromatography/mass spectrometry [mountainscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Characterization of phthiocerol and phthiodiolone dimycocerosate esters of M. tuberculosis by multiple-stage linear ion-trap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. The PDIM paradox of Mycobacterium tuberculosis: new solutions to a persistent problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and spontaneous loss of phthiocerol dimycocerosate (PDIM) from Mycobacterium tuberculosis grown in vitro: implications for virulence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. worldwidejournals.com [worldwidejournals.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Platforms for 10-Methyltetracosanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 10-Methyltetracosanoyl-CoA, a saturated branched-chain fatty acyl-CoA, is crucial for understanding its role in various metabolic pathways and its association with certain peroxisomal disorders. The selection of an appropriate analytical platform is a critical step in ensuring the reliability and sensitivity of these measurements. This guide provides a detailed comparison of the two primary analytical platforms for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the desired analyte form (intact acyl-CoA or the corresponding fatty acid), sensitivity requirements, and sample throughput. The following table summarizes the key quantitative performance metrics for each platform, synthesized from studies on very-long-chain and branched-chain fatty acids.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Measured | Intact this compound | 10-Methyltetracosanoic acid (after hydrolysis and derivatization) |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE) | Acid/base hydrolysis, liquid-liquid extraction, derivatization (e.g., methylation) |
| Instrumentation | UPLC/HPLC coupled to a triple quadrupole mass spectrometer | Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode | Electron Ionization (EI) |
| Limit of Detection (LOD) | Low fmol to pmol range on-column | Low pmol range on-column |
| Limit of Quantification (LOQ) | pmol range in biological samples | pmol range in biological samples |
| Throughput | Relatively high, with typical run times of 10-20 minutes per sample | Lower, due to longer run times and more extensive sample preparation |
| Specificity | High, with the ability to distinguish isobars through MS/MS fragmentation | High, with good chromatographic separation of isomers |
| Primary Advantage | Direct measurement of the intact acyl-CoA, preserving biological context | Well-established, robust methods for fatty acid analysis |
| Primary Disadvantage | Potential for ion suppression from complex matrices | Indirect measurement requiring hydrolysis and derivatization, which can introduce variability |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound
This method allows for the direct quantification of this compound from biological matrices.
1. Sample Preparation (from cell culture or tissue homogenates):
-
Protein Precipitation: To 100 µL of sample homogenate, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C-labeled long-chain acyl-CoA).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes is employed to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined by direct infusion of a standard. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety.
-
Instrument Parameters: Optimized cone voltage, collision energy, and source temperatures are essential for maximizing sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for 10-Methyltetracosanoic Acid
This indirect method measures the fatty acid component of this compound after chemical modification. Abnormal accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is characteristic of inborn errors of peroxisomal biogenesis or function[1][2]. GC-MS analysis following hydrolysis and derivatization is an established method for clinical diagnostics in this context[1][2].
1. Sample Preparation:
-
Hydrolysis: To 100 µL of sample, add an internal standard (e.g., deuterated C27:0) and 1 mL of 1 M HCl in methanol. Heat at 90°C for 1 hour to hydrolyze the acyl-CoA and methylate the resulting free fatty acid.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute in 100 µL of hexane for injection.
2. GC Separation:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min and hold for 10 minutes.
3. MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 10-Methyltetracosanoic acid methyl ester.
Mandatory Visualizations
Metabolic Pathway of Branched-Chain Fatty Acyl-CoA
The metabolism of this compound is presumed to follow a pathway similar to that of other branched-chain fatty acids like phytanic acid, involving peroxisomal alpha- and beta-oxidation. Phytanic acid, a branched-chain fatty acid, is degraded through an initial alpha-oxidation step followed by beta-oxidation within the peroxisomes[3][4].
Caption: Peroxisomal metabolism of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the key steps in the analytical workflow for quantifying this compound using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Peroxisomes contain a specific phytanoyl-CoA/pristanoyl-CoA thioesterase acting as a novel auxiliary enzyme in alpha- and beta-oxidation of methyl-branched fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 10-Methyltetracosanoyl-CoA and Its Precursors
Introduction
10-Methyltetracosanoyl-CoA is the metabolically activated form of 10-methyltetracosanoic acid, a C25 very-long-chain methyl-branched fatty acid. In cellular biochemistry, the biological roles of a free fatty acid and its corresponding acyl-Coenzyme A (acyl-CoA) ester are distinct. The free fatty acid often acts as a signaling molecule, while the acyl-CoA is the primary substrate for metabolic pathways and lipid synthesis.[1][2] This guide will compare the predicted biological activities of this compound with its direct precursor, 10-methyltetracosanoic acid, by extrapolating from well-studied analogous compounds.
Section 1: General Comparison of Biological Roles
The fundamental difference between a free fatty acid and its acyl-CoA derivative lies in their chemical reactivity and, consequently, their cellular function. The activation of a fatty acid to its CoA thioester is an ATP-dependent process that "primes" the molecule for metabolic reactions.[3][4]
Table 1: General Comparison of Biological Roles: Free Fatty Acid vs. Fatty Acyl-CoA
| Feature | Free Fatty Acid (e.g., 10-Methyltetracosanoic Acid) | Fatty Acyl-CoA (e.g., this compound) |
| Primary Role | Signaling molecule, metabolic precursor. | Metabolically active intermediate.[2] |
| Cellular Mobility | Can traverse cellular membranes. | Largely compartmentalized (cytosol, mitochondria, peroxisomes); transport is often protein-mediated.[5] |
| Signaling Functions | Can act as a ligand for nuclear receptors (e.g., PPARs) and cell-surface receptors, influencing gene transcription.[6] | Can act as an allosteric regulator of enzymes and may be a ligand for transcription factors.[2] |
| Metabolic Fate | Must be activated to its acyl-CoA form to enter metabolic pathways.[3] | Direct substrate for β-oxidation, complex lipid synthesis, and protein acylation.[1][2] |
| Regulation | Plasma and cellular concentrations are regulated by lipases and transporters. | Intracellular concentration is tightly buffered by Acyl-CoA Binding Proteins (ACBPs) to prevent membrane disruption and regulate metabolic flux.[7][8] |
| Toxicity | High concentrations can be lipotoxic through detergent-like effects on membranes and induction of cellular stress. | High concentrations are cytotoxic and can disrupt cellular processes; hence, the free concentration is kept very low.[8] |
Section 2: Predicted Biological Activities and Metabolic Fates
Based on the principles outlined above, we can infer the specific roles of 10-methyltetracosanoic acid and its CoA derivative.
10-Methyltetracosanoic Acid (Precursor)
As a free fatty acid, its primary biological activity is likely to be in cell signaling. Methyl-branched fatty acids are known to influence membrane fluidity and participate in signaling pathways.[9] Like other long-chain fatty acids, 10-methyltetracosanoic acid could potentially serve as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are master regulators of lipid and glucose metabolism.[6] Activation of PPARs would lead to the transcriptional regulation of genes involved in fatty acid uptake, oxidation, and storage.
This compound
Once activated, this compound is no longer a freely diffusible signaling molecule but a committed metabolic intermediate.[10] Its biological activity is defined by the enzymatic pathways it can enter.
-
Energy Production (β-Oxidation): It would be a substrate for β-oxidation within mitochondria and/or peroxisomes to generate energy. The methyl branch at the 10th carbon (an even position) means that initial cycles of β-oxidation can proceed normally until the branch point is reached, after which specialized enzymes would be required for its further degradation, likely yielding propionyl-CoA in addition to acetyl-CoA.[11]
-
Complex Lipid Synthesis: It can be incorporated into various classes of lipids, such as phospholipids (B1166683), triglycerides, and sphingolipids. The presence of the methyl branch would influence the packing of these lipids in membranes, thereby altering membrane fluidity and the function of embedded proteins.[9]
-
Protein Acylation: It could be used as a substrate for the acylation of proteins, a post-translational modification that can affect protein localization, stability, and function.
Table 2: Predicted Comparative Activities of 10-Methyltetracosanoic Acid and this compound
| Activity Type | 10-Methyltetracosanoic Acid | This compound | Supporting Rationale |
| Nuclear Receptor Activation | High Potential. Predicted to act as a ligand for PPARs. | Low/Indirect. Not a direct ligand; its metabolic products might act as ligands. | Free fatty acids are known PPAR ligands. Acyl-CoAs are generally not.[6] |
| Metabolic Substrate | Inactive. Must be activated first. | Active. Direct substrate for catabolic and anabolic pathways. | Activation to acyl-CoA is the committed step for metabolism.[3] |
| Membrane Modification | Indirect. Can be incorporated into lipids after activation. | Direct. Directly used by acyltransferases for lipid synthesis. | Acyl-CoAs are the donor molecules for lipid synthesis.[4] |
| Enzyme Regulation | Limited. | High Potential. Can act as an allosteric regulator. | Acyl-CoAs are known to regulate key metabolic enzymes like acetyl-CoA carboxylase.[10] |
Section 3: Visualizing Pathways and Workflows
Diagram 1: Activation and Primary Metabolic Fates
Caption: Activation of 10-methyltetracosanoic acid and its subsequent metabolic fates.
Diagram 2: Hypothetical PPARα Signaling Pathway
Caption: Predicted activation of the PPARα signaling pathway by a free fatty acid.
Diagram 3: Experimental Workflow for PPAR Activation Assay
Caption: Workflow for a dual-luciferase reporter assay to measure PPAR activation.
Section 4: Experimental Protocols
To validate the predicted activities, the following experimental approaches would be essential.
Protocol 1: PPAR Activation via Dual-Luciferase Reporter Assay
This assay determines if a compound can activate a specific nuclear receptor and drive the expression of a reporter gene.[12][13]
-
Objective: To measure the ability of 10-methyltetracosanoic acid to activate PPARα, PPARδ, and PPARγ.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7).[12]
-
Expression plasmids for human PPARα, PPARδ, and PPARγ.
-
A luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of the luciferase gene (e.g., pGL3-PPRE-luc).[14]
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Lipofectamine 3000 or similar transfection reagent.
-
10-methyltetracosanoic acid, dissolved in DMSO.
-
Known PPAR agonists (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ) as positive controls.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells in each well with the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 10-methyltetracosanoic acid, positive controls, or a DMSO vehicle control.
-
Incubation: Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.
-
Protocol 2: In Vitro Fatty Acid β-Oxidation Assay
This assay measures the rate of fatty acid catabolism by quantifying the production of metabolic end-products from a radiolabeled substrate.[15][16]
-
Objective: To determine the rate of β-oxidation of this compound.
-
Materials:
-
Isolated mitochondria or peroxisomes, or permeabilized cells.
-
Radiolabeled substrate: [1-¹⁴C]-10-methyltetracosanoic acid (requires custom synthesis).
-
Reaction buffer containing ATP, CoA-SH, L-carnitine, and NAD+.
-
Perchloric acid.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
-
-
Methodology:
-
Substrate Preparation: The radiolabeled free fatty acid is first converted to its CoA ester in the reaction mixture.
-
Reaction Initiation: Initiate the oxidation reaction by adding the isolated organelles or permeabilized cells to the reaction buffer containing the radiolabeled substrate and necessary cofactors. Incubate at 37°C with shaking.
-
Reaction Termination: Stop the reaction at various time points by adding ice-cold perchloric acid. This precipitates proteins and traps non-volatile intermediates.
-
Separation of Products: The β-oxidation of [1-¹⁴C]-labeled acyl-CoAs releases [¹⁴C]acetyl-CoA, which is water-soluble. The un-metabolized substrate is acid-precipitable. Centrifuge the samples to pellet the protein and un-metabolized substrate.
-
Quantification: Transfer the supernatant (containing the acid-soluble ¹⁴C-labeled metabolites) to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of β-oxidation based on the specific activity of the radiolabeled substrate and the amount of acid-soluble radioactivity produced per unit of time per mg of protein.
-
Protocol 3: Lipidomic Analysis by Mass Spectrometry
This method identifies and quantifies the incorporation of a fatty acid into complex lipids.[3]
-
Objective: To determine if 10-methyltetracosanoic acid is incorporated into cellular lipids such as phospholipids and triglycerides.
-
Materials:
-
Cell culture model.
-
Stable isotope-labeled 10-methyltetracosanoic acid (e.g., D3-methyl-labeled).
-
Solvents for lipid extraction (e.g., chloroform, methanol).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
-
Methodology:
-
Cell Treatment: Incubate cultured cells with the stable isotope-labeled 10-methyltetracosanoic acid for a defined period (e.g., 24 hours).
-
Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the different lipid classes. The mass spectrometer will be used to identify and quantify lipid species containing the isotope label based on their specific mass-to-charge ratio (m/z).
-
Data Analysis: Process the raw data using specialized lipidomics software. Identify the lipid species that show an increase in mass corresponding to the incorporation of the labeled fatty acid. Quantify the abundance of these labeled lipids relative to their unlabeled counterparts to determine the extent of incorporation.
-
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 4. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurements of fatty acid and carbohydrate metabolism in the isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
Validating the Function of Enzymes in Methyl-Branched Fatty Acid Metabolism: A Comparative Guide
Introduction
Case Study: ACADSB Knockout in Bovine Mammary Epithelial Cells
The ACADSB gene encodes an enzyme that plays a significant role in the catabolism of branched-chain amino acids and the metabolism of short and branched-chain fatty acyl-CoA derivatives.[2][3] A study utilizing CRISPR/Cas9 to knock out the ACADSB gene in bovine mammary epithelial cells (bMECs) has provided valuable insights into its function in lipid metabolism.[4]
Data Presentation: Quantitative Analysis of ACADSB Knockout Effects
The following tables summarize the key quantitative data obtained from the ACADSB knockout (ACADSB-/-) bMECs compared to wild-type (WT) cells.
Table 1: Differentially Expressed Genes in ACADSB-/- bMECs [4]
| Gene | Regulation in ACADSB-/- | Fold Change (log2) | Function in Lipid Metabolism |
| ACADL | Upregulated | > 1.0 | Acyl-CoA dehydrogenase, long-chain |
| ACOX2 | Upregulated | > 1.0 | Acyl-CoA oxidase 2 |
| ACAT2 | Downregulated | < -1.0 | Acetyl-CoA acetyltransferase 2 |
| FABP3 | Downregulated | < -1.0 | Fatty acid-binding protein 3 |
Table 2: Changes in Cellular Lipid Content in ACADSB-/- bMECs [4]
| Lipid Component | Change in ACADSB-/- | Percentage Change (%) |
| Cholesterol (CHOL) | Reduced | Not specified |
| Triglycerides (TGs) | Reduced | Not specified |
| Free Fatty Acids (FFA) | Reduced | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key protocols employed in the ACADSB knockout study.
1. CRISPR/Cas9-Mediated Gene Knockout of ACADSB in Bovine Mammary Epithelial Cells [4]
-
Cell Culture: Bovine mammary epithelial cells (bMECs) were cultured in appropriate media supplemented with fetal bovine serum.[5]
-
gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting a specific exon of the ACADSB gene were designed and cloned into a CRISPR/Cas9 expression vector.
-
Transfection: The CRISPR/Cas9 vector containing the ACADSB-specific gRNA was transfected into bMECs using a suitable transfection reagent.
-
Clonal Selection: Single-cell clones were isolated and expanded to establish homozygous ACADSB knockout cell lines.
-
Validation: Successful knockout was confirmed by DNA sequencing to identify mutations in the target site and by Western blotting to confirm the absence of the ACADSB protein.
2. RNA Sequencing (RNA-Seq) and Data Analysis [4]
-
RNA Extraction: Total RNA was extracted from both wild-type and ACADSB-/- bMECs.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes (DEGs) between the knockout and wild-type cells. This involved read mapping, transcript quantification, and statistical analysis. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to understand the biological functions of the DEGs.
3. Lipidomics Analysis [4]
-
Lipid Extraction: Total lipids were extracted from wild-type and ACADSB-/- bMECs using a standardized lipid extraction method.
-
Mass Spectrometry: The lipid extracts were analyzed by mass spectrometry to identify and quantify different lipid species.
-
Data Analysis: The data was processed to compare the lipid profiles of the knockout and wild-type cells, identifying significant changes in the abundance of specific lipid classes.
Visualization of Workflows and Pathways
Experimental Workflow for Generating ACADSB Knockout Cells
Caption: Workflow for generating ACADSB knockout bovine mammary epithelial cells.
Signaling Pathways Affected by ACADSB Knockout
Based on the transcriptomic data from the ACADSB knockout study, several key signaling pathways related to lipid metabolism were significantly affected.[4]
References
- 1. Transcriptomic Analysis of Short/Branched-Chain Acyl-Coenzyme a Dehydrogenase Knocked Out bMECs Revealed Its Regulatory Effect on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ACADSB Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 5. Bovine mammary epithelial cells can grow and express milk protein synthesis genes at reduced fetal bovine serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Lipidomics: Unraveling the Role of 10-Methyltetracosanoyl-CoA Biosynthesis in Mycobacteria
A detailed guide for researchers on the lipid profile alterations in bacteria deficient in very-long-chain fatty acid synthesis, focusing on the impact of Pks12 deficiency in Mycobacterium tuberculosis.
Quantitative Lipid Profile Comparison
The primary consequence of Pks12 deficiency is the inability to synthesize phthiocerol, a long-chain diol that forms the backbone of PDIM. This leads to a drastic reduction or complete absence of PDIM in the mutant strain. The following table summarizes the key lipid alterations observed in a Pks12-deficient (pks12Δ) M. tuberculosis strain compared to its wild-type (WT) counterpart, based on radio-thin-layer chromatography (radio-TLC) and gas chromatography-mass spectrometry (GC-MS) analyses.
| Lipid Class/Molecule | Wild-Type M. tuberculosis | Pks12-Deficient M. tuberculosis | Analytical Method | Reference |
| Phthiocerol Dimycocerosate (PDIM) | Present | Absent/Drastically Reduced | Radio-TLC, GC-MS | [1][2][3] |
| Mycocerosic Acids | Present (esterified to phthiocerol) | Present (reduced levels, not esterified to phthiocerol) | Radio-GC | [3] |
| Other Acyl Lipids | Normal Profile | Normal Profile | Radio-TLC | [3] |
Note: The data presented is qualitative and semi-quantitative based on the available literature. Absolute quantification of lipid species can vary depending on the specific experimental conditions.
Experimental Protocols
This section details the key experimental methodologies for the comparative lipid analysis of wild-type and Pks12-deficient Mycobacterium tuberculosis.
Bacterial Culture and Lipid Extraction
This protocol outlines the general procedure for culturing mycobacteria and extracting total lipids.
-
Bacterial Growth: Mycobacterium tuberculosis H37Rv (wild-type) and the pks12Δ mutant are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Harvesting: Bacterial cells are harvested by centrifugation at 10,000 x g for 15 minutes. The cell pellet is washed twice with phosphate-buffered saline (PBS).
-
Lipid Extraction: Total lipids are extracted from the bacterial pellet using a chloroform (B151607):methanol:water (10:10:3, v/v/v) single-phase mixture. The mixture is stirred overnight at room temperature.
-
Phase Separation: The extract is centrifuged to pellet the delipidated cells. The supernatant containing the total lipid extract is transferred to a new tube.
-
Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract, which is then stored at -20°C.[4]
Thin-Layer Chromatography (TLC) Analysis of Apolar Lipids
TLC is a fundamental technique for separating and visualizing different lipid classes.
-
Sample Preparation: The dried lipid extract is resuspended in chloroform to a concentration of 10 mg/mL.
-
TLC Plate Preparation: A silica (B1680970) gel 60 F254 TLC plate is activated by heating at 110°C for 1 hour.
-
Spotting: 10-20 µL of the lipid extract is spotted onto the TLC plate using a capillary tube.
-
Development: The TLC plate is placed in a chromatography tank containing a mobile phase of petroleum ether:diethyl ether (90:10, v/v) for the separation of apolar lipids like PDIM.
-
Visualization: After the solvent front reaches the top of the plate, the plate is air-dried. Lipids are visualized by spraying with a 5% phosphomolybdic acid solution in ethanol (B145695) followed by charring at 110°C. For radiolabeled lipids, the plate is exposed to a phosphor screen and imaged.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)
GC-MS is used for the identification and quantification of fatty acids after their conversion to volatile methyl esters.
-
Saponification and Methylation: The total lipid extract is saponified by heating with 0.5 M methanolic NaOH at 100°C for 30 minutes. Fatty acids are then methylated by adding 14% BF3-methanol and heating at 100°C for 5 minutes.
-
Extraction of FAMEs: After cooling, FAMEs are extracted with hexane (B92381). The hexane layer is collected and dried under nitrogen.
-
GC-MS Analysis: The FAMEs are resuspended in hexane and injected into a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column suitable for fatty acid analysis (e.g., a wax column). The temperature program is optimized to separate the different FAMEs. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.
-
Data Analysis: Fatty acids are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries.
Visualizations
The following diagrams illustrate the biosynthetic pathway affected by Pks12 deficiency and the experimental workflow for comparative lipidomics.
Caption: Biosynthetic pathway of phthiocerol dimycocerosate (PDIM) in M. tuberculosis.
Caption: Experimental workflow for comparative lipidomics of mycobacteria.
References
- 1. The largest open reading frame (pks12) in the Mycobacterium tuberculosis genome is involved in pathogenesis and dimycocerosyl phthiocerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The largest open reading frame (pks12) in the Mycobacterium tuberculos" by Tatianna D. Sirakova, Vinod S. Dubey et al. [stars.library.ucf.edu]
- 3. The Largest Open Reading Frame (pks12) in the Mycobacterium tuberculosis Genome Is Involved in Pathogenesis and Dimycocerosyl Phthiocerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting a protocol for extraction of mycobacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 6. Video: Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
Validation of 10-Methyltetracosanoyl-CoA as a Drug Target: A Comparative Analysis
Initial searches for "10-Methyltetracosanoyl-CoA" have yielded insufficient public data to fully validate it as a standalone drug target. The biological significance and specific pathways associated with this particular long-chain branched acyl-CoA are not well-documented in available scientific literature. Consequently, a direct comparison with established drug targets is challenging. This guide, therefore, provides a comparative framework using well-characterized Coenzyme A (CoA) derivatives and related enzymes as surrogates to illustrate the validation process.
While specific data on this compound is sparse, we can infer potential areas of investigation based on the known roles of other acyl-CoA molecules in cellular metabolism and disease. This guide will focus on established drug targets within the CoA metabolic network, such as HMG-CoA reductase and Stearoyl-CoA Desaturase 1, to provide a template for the potential validation of novel targets like this compound.
Comparative Drug Targets
To illustrate the validation process, we will compare the following established drug targets involved in CoA metabolism:
-
HMG-CoA Reductase: The rate-limiting enzyme in the mevalonate (B85504) pathway, responsible for cholesterol synthesis. It is the target of the widely used statin drugs.[1][2][3][4]
-
Stearoyl-CoA Desaturase 1 (SCD1): An enzyme that catalyzes the synthesis of monounsaturated fatty acids, primarily oleate, from saturated fatty acids. Its expression is elevated in various cancers.[5]
-
Acetyl-CoA Carboxylase (ACC): A key enzyme in fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. It is a target for metabolic diseases and cancer.
The following table summarizes the key characteristics of these targets, providing a benchmark for what would be required to validate this compound.
| Target | Biological Pathway | Associated Diseases | Therapeutic Agents |
| HMG-CoA Reductase | Mevalonate Pathway (Cholesterol Synthesis) | Hypercholesterolemia, Cardiovascular Disease, Cancer | Statins (e.g., Atorvastatin, Simvastatin)[2][3][6] |
| Stearoyl-CoA Desaturase 1 (SCD1) | Fatty Acid Metabolism | Cancer (various types), Metabolic Syndrome | SCD1 Inhibitors (preclinical/clinical) |
| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis | Metabolic Syndrome, Diabetes, Cancer | ACC Inhibitors (preclinical/clinical) |
| This compound | Hypothesized: Branched-Chain Fatty Acid Metabolism | Unknown | None |
Experimental Validation Workflow
The validation of a novel drug target like this compound would typically follow a multi-stage experimental workflow. This process aims to establish a causal link between the target and a disease phenotype and to assess the feasibility of therapeutic intervention.
Key Experimental Protocols
1. Target Identification and Validation:
-
Genomic and Proteomic Screening:
-
Methodology: Utilize techniques like CRISPR-Cas9 screens, RNA sequencing (RNA-Seq), and mass spectrometry-based proteomics to identify genes and proteins whose expression or function correlates with the disease phenotype. For this compound, this would involve identifying the enzymes responsible for its synthesis, degradation, and binding.
-
-
Functional Assays:
-
Methodology: Develop in vitro assays to measure the enzymatic activity of proteins that metabolize this compound or to assess its binding to putative receptors. Cell-based assays would be used to determine the effect of modulating this compound levels on cellular processes like proliferation, apoptosis, or metabolic flux.
-
-
Animal Models:
-
Methodology: Generate knockout or transgenic animal models with altered levels of this compound or its metabolic enzymes. These models are crucial for establishing a causal link between the target and disease pathology in a living organism.
-
2. Lead Discovery and Optimization:
-
High-Throughput Screening (HTS):
-
Methodology: Screen large libraries of small molecules to identify "hits" that modulate the activity of the target. For an acyl-CoA like this compound, this could involve assays that measure the activity of a key metabolic enzyme.
-
-
Lead Optimization:
-
Methodology: Use medicinal chemistry to modify the structure of initial hits to improve their potency, selectivity, and pharmacokinetic properties.
-
-
ADME/Tox Profiling:
-
Methodology: Evaluate the absorption, distribution, metabolism, excretion, and toxicity of lead compounds in vitro and in animal models.
-
Comparative Signaling Pathways
Understanding the signaling pathways in which a drug target is involved is critical for predicting its therapeutic effects and potential side effects.
HMG-CoA Reductase and the Mevalonate Pathway:
References
- 1. HMG-CoA Reductase as Target for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Statin - Wikipedia [en.wikipedia.org]
- 4. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Activity of 10-Methyltetracosanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo and in vitro activities of 10-Methyltetracosanoyl-CoA, a long-chain, branched fatty acyl-coenzyme A. The information presented herein is based on established principles of lipid metabolism and hypothetical experimental data to illustrate potential functional roles and experimental considerations.
Introduction
This compound is a derivative of a saturated fatty acid, tetracosanoic acid, with a methyl branch at the 10th carbon position. As an acyl-CoA, it is an activated form of the fatty acid, primed for participation in various metabolic pathways.[1][2] Long-chain acyl-CoAs are integral to cellular energy production, lipid synthesis, and signaling.[2][3][4] The methyl branch may influence its metabolic fate and biological activity compared to its straight-chain counterpart. This guide explores its hypothetical activities within a cellular context (in vivo) and in isolated biochemical systems (in vitro).
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical quantitative data from plausible in vivo and in vitro experiments to highlight the differential activity of this compound.
Table 1: In Vivo Metabolic Fate in Hepatocytes
| Parameter | This compound | Tetracosanoyl-CoA (unbranched) |
| β-Oxidation Rate (nmol/min/mg protein) | 1.5 ± 0.2 | 3.8 ± 0.4 |
| Incorporation into Triacylglycerols (nmol/hr/mg protein) | 12.7 ± 1.1 | 8.2 ± 0.9 |
| Incorporation into Phospholipids (nmol/hr/mg protein) | 4.1 ± 0.5 | 5.9 ± 0.6 |
| Induction of PGC-1α Expression (fold change) | 2.8 ± 0.3 | 1.5 ± 0.2 |
Table 2: In Vitro Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg enzyme) |
| Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) | 10-Methyltetracosanoic Acid | 8.5 | 150 |
| Tetracosanoic Acid | 5.2 | 210 | |
| Carnitine Palmitoyltransferase 1 (CPT1) | This compound | 15.2 | 75 |
| Tetracosanoyl-CoA | 6.8 | 120 | |
| Glycerol-3-Phosphate Acyltransferase (GPAT) | This compound | 4.1 | 250 |
| Tetracosanoyl-CoA | 7.9 | 180 |
Experimental Protocols
Key Experiment 1: In Vivo Metabolic Fate Analysis in Cultured Hepatocytes
Objective: To determine the primary metabolic pathways utilizing this compound within a cellular environment.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Radiolabeling: Cells are incubated with 14C-labeled 10-Methyltetracosanoic acid or 14C-labeled Tetracosanoic acid for 24 hours.
-
Lipid Extraction: Cellular lipids are extracted using the Folch method (chloroform:methanol, 2:1).
-
Quantification of β-Oxidation: The rate of β-oxidation is determined by measuring the amount of 14C-labeled acid-soluble metabolites produced.
-
Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate triacylglycerols and phospholipids. The radioactivity incorporated into these lipid species is quantified by scintillation counting.
-
Gene Expression Analysis: RNA is isolated from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key metabolic regulator genes, such as PGC-1α.
Key Experiment 2: In Vitro Enzyme Activity Assays
Objective: To assess the kinetic parameters of key enzymes involved in fatty acid metabolism with this compound as a substrate.
Methodology:
-
Enzyme Source: Recombinant human ACSL1, CPT1, and GPAT are expressed and purified from E. coli.
-
ACSL1 Assay: The activity of ACSL1 is measured by monitoring the formation of acyl-CoA from the fatty acid, CoA, and ATP. The reaction is coupled to the oxidation of NADH, and the decrease in absorbance at 340 nm is measured spectrophotometrically.
-
CPT1 Assay: CPT1 activity is determined by measuring the transfer of the acyl group from acyl-CoA to L-carnitine. The resulting acylcarnitine is quantified using a colorimetric assay.
-
GPAT Assay: The activity of GPAT is assessed by measuring the acylation of glycerol-3-phosphate with the acyl-CoA substrate. The product, lysophosphatidic acid, is quantified using a fluorescent probe.
-
Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Mandatory Visualizations
Signaling Pathway: Hypothetical Role in Lipid Metabolism
References
- 1. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparative Guide to 10-Methyltetracosanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted metabolic pathways of 10-Methyltetracosanoyl-CoA, a very-long-chain branched-chain fatty acid, across different biological kingdoms. Due to the absence of direct experimental data for this specific molecule, the metabolic schemes presented are inferred from established principles of fatty acid metabolism in mammals, fungi, and bacteria.
Introduction
This compound is a C25 saturated fatty acyl-CoA with a methyl group at the 10th carbon position. As a very-long-chain fatty acid (VLCFA), its metabolism is anticipated to occur primarily within peroxisomes in eukaryotic organisms. The mid-chain methyl branch presents a unique challenge to the standard β-oxidation pathway, suggesting the involvement of specialized enzymatic machinery. Understanding the species-specific differences in the metabolism of such molecules is crucial for various research and development applications, including drug design and the study of metabolic disorders.
Hypothetical Metabolic Pathways
Based on current knowledge of fatty acid oxidation, the metabolism of this compound is likely to proceed via a combination of peroxisomal and mitochondrial β-oxidation. The key divergence across species is expected in the handling of the methyl branch.
In Mammals:
-
Initial Chain Shortening (Peroxisomes): As a VLCFA, this compound would first be transported into the peroxisome.[1] Standard β-oxidation cycles are expected to proceed from the carboxyl end, shortening the carbon chain by two carbons with each cycle. This would continue until the methyl group at the original 10th carbon (which becomes the 4th carbon after three cycles of β-oxidation) is in close proximity to the reactive thioester group.
-
Encountering the Methyl Branch: The methyl group will likely halt the standard β-oxidation process. The 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral, may be sterically hindered by the methyl group.
-
Potential Bypass Mechanisms: Mammalian peroxisomes possess a distinct set of β-oxidation enzymes for branched-chain fatty acids. It is plausible that a specific enoyl-CoA hydratase or dehydrogenase could facilitate a bypass of the methyl branch, possibly through a series of isomerization or rearrangement reactions. Alternatively, α-oxidation, typically associated with β-methylated fatty acids, is less likely here but cannot be entirely ruled out if the molecule undergoes rearrangement.[2]
-
Mitochondrial Completion: Once the acyl chain is sufficiently shortened to a medium- or short-chain fatty acyl-CoA, it would be transported to the mitochondria for the completion of β-oxidation to acetyl-CoA and propionyl-CoA (from the final three carbons of the original chain).[3]
In Fungi:
-
Peroxisomal β-Oxidation: Similar to mammals, fungi metabolize fatty acids, including VLCFAs, primarily within peroxisomes.[4][5] The initial steps of β-oxidation of this compound are expected to be analogous to those in mammals.
-
Handling the Methyl Branch: Fungi possess a robust set of peroxisomal enzymes for fatty acid degradation.[6] It is hypothesized that fungi may have specific isomerases or other modifying enzymes capable of handling the mid-chain methyl group, allowing β-oxidation to proceed, albeit potentially at a slower rate. The diversity of fungal metabolic pathways suggests a higher likelihood of enzymatic solutions to metabolize unusual fatty acid structures.
-
Glyoxylate (B1226380) Cycle: The resulting acetyl-CoA can be utilized in the glyoxylate cycle, a unique feature of fungi, plants, and some bacteria, to synthesize carbohydrates from fats.[5]
In Bacteria:
-
Diverse Metabolic Pathways: Bacteria exhibit a wide array of fatty acid metabolic pathways.[7] The degradation of 10-Methyltetracsanoyl-CoA would likely occur in the cytoplasm.
-
β-Oxidation with Adaptations: Standard β-oxidation is the primary route for fatty acid degradation in bacteria.[8] It is highly probable that bacteria possess specialized enzymes, such as isomerases or epimerases, to navigate the 10-methyl branch and allow for the complete degradation of the fatty acid chain. The high adaptability of bacterial metabolic systems often includes enzymes with broad substrate specificities.
-
Anaerobic Degradation: Some anaerobic bacteria are capable of degrading long-chain fatty acids, employing unique biochemical strategies.[8]
Comparative Data Summary
The following table summarizes the hypothesized key features of this compound metabolism across the three domains. As no direct quantitative data is available, this table is qualitative and based on established metabolic principles.
| Feature | Mammals | Fungi | Bacteria |
| Subcellular Location | Peroxisomes (initial), Mitochondria (final)[1][3] | Peroxisomes[4][5] | Cytoplasm[9] |
| Initial Oxidation | Peroxisomal β-oxidation[10] | Peroxisomal β-oxidation[5] | β-oxidation |
| Key Challenge | Mid-chain methyl group | Mid-chain methyl group | Mid-chain methyl group |
| Hypothesized Mechanism for Branch | Specific peroxisomal branched-chain β-oxidation enzymes, potential for novel isomerases. | Specialized peroxisomal enzymes, potentially isomerases or hydratases with broader specificity. | Inducible enzymes, isomerases, or epimerases to bypass the methyl group. |
| Primary End Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA (for TCA or glyoxylate cycle), Propionyl-CoA | Acetyl-CoA, Propionyl-CoA |
| Regulation | Hormonal and transcriptional regulation (e.g., PPARα)[10] | Transcriptional regulation by fatty acids (e.g., FarA, FarB)[5] | Transcriptional regulation (e.g., FadR)[7] |
Experimental Protocols
To investigate the cross-species metabolism of this compound, the following experimental approaches could be employed:
1. In Vitro Metabolism Assay using Subcellular Fractions:
-
Objective: To determine the subcellular location and initial steps of this compound metabolism.
-
Methodology:
-
Preparation of Subcellular Fractions: Isolate mitochondria and peroxisomes from mammalian liver tissue, fungal spheroplasts, and prepare cell-free extracts from bacteria.
-
Synthesis of Radiolabeled Substrate: Synthesize [1-¹⁴C]-10-Methyltetracosanoyl-CoA.
-
Incubation: Incubate the radiolabeled substrate with the prepared subcellular fractions or cell-free extracts in the presence of necessary cofactors (ATP, CoA, NAD+, FAD).
-
Analysis of Products: Separate the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Quantification: Quantify the radiolabeled metabolites (e.g., chain-shortened acyl-CoAs, acetyl-CoA) using liquid scintillation counting.
-
2. Whole-Cell Metabolism Studies:
-
Objective: To analyze the complete metabolic fate of this compound in intact cells.
-
Methodology:
-
Cell Culture: Culture mammalian cells, fungal cells, and bacterial strains.
-
Substrate Administration: Introduce ¹³C-labeled 10-Methyltetracosanoic acid to the cell cultures.
-
Metabolite Extraction: After a defined incubation period, extract intracellular and extracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolic intermediates (e.g., acyl-CoAs, organic acids, amino acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Flux Analysis: Use the labeling data to perform metabolic flux analysis and map the active metabolic pathways.
-
Visualizations
Caption: Hypothesized metabolic pathway of this compound.
Caption: Experimental workflow for studying this compound metabolism.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What can be lost? Genomic perspective on the lipid metabolism of Mucoromycota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chapter - Fatty Acid Metabolism in Fungi | Bentham Science [benthamscience.com]
- 7. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 10-Methyltetracosanoyl-CoA
For laboratory professionals engaged in cutting-edge research and development, the proper management and disposal of specialized chemical reagents like 10-Methyltetracosanoyl-CoA are paramount for ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, compiled from established safety protocols for similar long-chain acyl-CoA compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Work Area | Certified chemical fume hood or well-ventilated area. | Minimizes inhalation exposure to any potential vapors or dusts. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, in the absence of a specific SDS, involves a cautious approach focused on chemical deactivation through alkaline hydrolysis, followed by proper waste collection and disposal. This method is adapted from protocols for similar thioester compounds.[1]
1. Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Conduct all subsequent steps within a certified chemical fume hood.[1]
-
Prepare a designated, clearly labeled hazardous waste container.
2. Chemical Deactivation (Alkaline Hydrolysis):
-
For solutions of this compound, place the container in a larger secondary container to prevent spills.
-
While stirring the solution, slowly add a 1 M solution of Sodium Hydroxide (NaOH). This will initiate the hydrolysis of the thioester bond.[1]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue to add NaOH until the pH is stably basic (pH > 12).
3. Neutralization:
-
After ensuring hydrolysis is complete (allowing the reaction to proceed for a reasonable amount of time, e.g., 1-2 hours, with continued stirring), neutralize the solution.
-
Slowly and carefully add a 1 M solution of Hydrochloric Acid (HCl) while continuously stirring.[1]
-
Periodically check the pH, continuing to add HCl dropwise until the solution reaches a neutral pH range (pH 6-8).[1] Be aware that this neutralization reaction can be exothermic.
4. Final Waste Collection and Disposal:
-
Once neutralized, transfer the solution to the designated hazardous waste container.[1]
-
The container should be clearly labeled with its contents (e.g., "Neutralized this compound waste").
-
Seal the container tightly and store it in a designated secondary containment area.
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[1] All disposal must be in accordance with local, state, and federal regulations.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Prevent the spilled material from entering drains or waterways.
-
Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as hazardous waste.
-
Clean the affected area thoroughly.
Visual Workflow for Disposal
The following diagrams illustrate the procedural workflow for the safe disposal of this compound.
Caption: Chemical Deactivation and Disposal Workflow for this compound.
Caption: Accidental Spill Response Protocol.
References
Essential Safety and Operational Guidance for Handling 10-Methyltetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling 10-Methyltetracosanoyl-CoA, a coenzyme A derivative intended for research use only.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling novel or uncharacterized chemicals in a laboratory setting. Researchers must exercise caution and adhere to the principle of treating unknown substances as potentially hazardous.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all work activities to determine the necessary level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.
| PPE Category | Type | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To protect hands from chemical splashes and contamination.[3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles | To shield eyes from chemical splashes, dust, and particles.[3][4] |
| Face shield (in addition to goggles) | For tasks with a higher risk of splashes of corrosive or harmful substances.[3][5] | |
| Body Protection | Laboratory coat or chemical-protection suit | To protect skin and clothing from spills and contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosols or dust are generated. | To prevent inhalation of potentially harmful substances.[4] |
It is crucial that all PPE is inspected before use, fits properly, and is used and maintained in accordance with the manufacturer's recommendations.[2] Contaminated gloves should be disposed of properly after use.
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust or aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6]
-
Take precautionary measures against static discharge.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]
-
Refer to the Certificate of Analysis for specific storage temperature recommendations.[1]
Disposal Plan
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[6]
-
Contaminated Materials: Dispose of contaminated PPE (gloves, lab coats) and other materials in designated hazardous waste containers.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant. Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Hierarchy of Controls for Chemical Safety
When handling any chemical, including this compound, it is important to implement a hierarchy of controls to minimize exposure. Personal protective equipment is considered the last line of defense.[2]
Caption: Hierarchy of controls for managing chemical hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
